Product packaging for Stachyose (hydrate)(Cat. No.:)

Stachyose (hydrate)

Cat. No.: B10823219
M. Wt: 682.6 g/mol
InChI Key: UJQQHHKHNYPLRH-KTDNCYJLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Stachyose (hydrate) is a useful research compound. Its molecular formula is C25H46O21 and its molecular weight is 682.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Stachyose (hydrate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Stachyose (hydrate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H46O21 B10823219 Stachyose (hydrate)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H46O21

Molecular Weight

682.6 g/mol

IUPAC Name

(2S,3R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6S)-6-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;methane

InChI

InChI=1S/C24H42O21.CH4/c25-1-6-10(28)14(32)17(35)21(41-6)39-3-8-11(29)15(33)18(36)22(42-8)40-4-9-12(30)16(34)19(37)23(43-9)45-24(5-27)20(38)13(31)7(2-26)44-24;/h6-23,25-38H,1-5H2;1H4/t6-,7-,8-,9-,10+,11+,12-,13-,14+,15+,16+,17-,18-,19-,20+,21+,22+,23-,24+;/m1./s1

InChI Key

UJQQHHKHNYPLRH-KTDNCYJLSA-N

Isomeric SMILES

C.C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)O[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O

Canonical SMILES

C.C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OC4(C(C(C(O4)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Natural Sources of Stachyose in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachyose (B150584), a tetrasaccharide member of the raffinose (B1225341) family of oligosaccharides (RFOs), is a non-reducing sugar naturally occurring in a wide variety of plants.[1][2][3][4] It is composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit.[3] Stachyose serves as a carbohydrate reserve in plants and plays a role in tolerance to abiotic stresses.[1] In the context of human health, stachyose is recognized as a prebiotic, promoting the growth of beneficial gut microbiota, as it is not digestible by human enzymes.[1] This guide provides a comprehensive overview of the natural plant sources of stachyose, quantitative data on its content, detailed experimental protocols for its analysis, and an elucidation of its biosynthetic pathway.

Natural Plant Sources of Stachyose

Stachyose is widely distributed throughout the plant kingdom, with particularly high concentrations found in the seeds of legumes.[1][5][6] It is also present in the roots, tubers, and leaves of various other plant families.

Key Plant Families and Species:

  • Leguminosae (Fabaceae): This family is the most significant source of stachyose.

    • Soybeans (Glycine max): Contain significant amounts of stachyose, typically being the dominant oligosaccharide.[5][7]

    • Lupin (Lupinus spp.): Seeds of various lupin species are exceptionally rich in stachyose.[5]

    • Peas (Pisum sativum): While verbascose (B1348371) is often the predominant RFO, peas also contain substantial amounts of stachyose.[5]

    • Faba Beans (Vicia faba): Similar to peas, faba beans contain notable levels of stachyose.[5]

    • Lentils (Lens culinaris): A good source of stachyose.[8][9]

    • Chickpeas (Cicer arietinum): Contain a complex profile of oligosaccharides, including stachyose.[8]

  • Labiatae (Lamiaceae):

    • Chinese Artichoke (Stachys sieboldii): The tubers of this plant are a particularly rich source of stachyose.[6][10]

  • Cucurbitaceae: Fruits of this family are known to contain stachyose.[1]

  • Other Sources: Stachyose can also be found in various other vegetables and plants, including green beans, onions, broccoli, and cabbage, though generally in lower concentrations than in legumes.[4]

Quantitative Data on Stachyose Content

The concentration of stachyose in plants varies significantly depending on the species, cultivar, and environmental conditions. The following table summarizes quantitative data from various studies.

Plant SourcePlant PartStachyose Content (mg/g dry matter unless otherwise specified)Reference(s)
Soybean (Glycine max)Seeds33.75 - 69.30[5]
6.3 mmol/100g[7]
1.4 - 6.7 % of total dry matter[11]
Lupin (Lupinus spp.)Seeds57.23 - 130.38[5]
Pea (Pisum sativum)Seeds52.03 - 80.60[5]
Faba Bean (Vicia faba)Seeds32.15 - 65.17[5]
Lentil (Lens culinaris)Seeds2.15 - 7.32 % (d.w.)[9]
Chickpea (Cicer arietinum)Seeds3.12 mmol/100g[7]
Chinese Artichoke (Stachys sieboldii)Tubers236.0[12]
Jerusalem Artichoke0.78 g/100g Fresh Weight[13]
Broccoli0.11 g/100g Fresh Weight[13]
Scallion0.78 g/100g Fresh Weight[13]
Apricot0.01 - 0.05 g/100g Fresh Weight[13]
Melons0.01 - 0.05 g/100g Fresh Weight[13]

Experimental Protocols

The extraction and quantification of stachyose from plant materials are crucial for research and development. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

Sample Preparation and Extraction

This protocol provides a general guideline for the extraction of stachyose from plant tissues.

Materials:

  • Plant sample (e.g., seeds, tubers), dried and finely ground

  • Chloroform (B151607)

  • Ethanol (various concentrations, e.g., 50-70%)

  • Reflux apparatus

  • Filtration system (e.g., filter paper or vacuum filtration)

  • Rotary evaporator (optional)

Procedure:

  • Defatting: Weigh a known amount of the dried, powdered plant material (e.g., 5.0 g). To remove lipids that can interfere with analysis, add the powder to a flask with chloroform (e.g., 50 mL) and reflux for 2 hours at 60°C.[14]

  • Filtration: After refluxing, filter the mixture to separate the solid plant material from the chloroform. Discard the chloroform filtrate.

  • Extraction of Stachyose: Transfer the defatted plant residue to a clean flask. Add a specific volume of an ethanol-water solution (e.g., 60% ethanol) at a defined solid-to-liquid ratio (e.g., 1:10 w/v).[14][15]

  • Reflux Extraction: Reflux the mixture for a specified time and temperature (e.g., 40 minutes at 60°C).[14][15] These parameters may need to be optimized depending on the plant material.

  • Filtration and Collection: Filter the mixture while hot to separate the extract from the solid residue. Collect the filtrate, which contains the extracted stachyose and other soluble sugars.

  • Concentration (Optional): The extract can be concentrated using a rotary evaporator to reduce the volume and increase the concentration of the analytes.

  • Preparation for HPLC Analysis: The crude extract should be filtered through a 0.2 µm syringe filter before injection into the HPLC system.[16]

Quantification by High-Performance Liquid Chromatography (HPLC)

This section outlines a typical HPLC method for the separation and quantification of stachyose.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Refractive Index (RI) detector[14] or Evaporative Light Scattering Detector (ELSD)[12]

  • Amino-propylic (NH2) column (e.g., Hypersil NH2, 250 mm x 4.6 mm i.d.)[14]

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile (B52724) and water is commonly used. A typical ratio is 70:30 (v/v).[14] The exact ratio may be adjusted to optimize separation.

  • Flow Rate: 1.0 mL/min[14]

  • Column Temperature: 25°C[14]

  • Injection Volume: 20 µL[14]

Quantification Procedure:

  • Standard Preparation: Prepare a series of standard solutions of pure stachyose at known concentrations.

  • Calibration Curve: Inject each standard solution into the HPLC system and record the peak area. Construct a calibration curve by plotting the peak area against the concentration of the stachyose standards.

  • Sample Analysis: Inject the prepared plant extract into the HPLC system.

  • Identification and Quantification: Identify the stachyose peak in the sample chromatogram by comparing its retention time with that of the stachyose standard. Quantify the amount of stachyose in the sample by using the peak area and the calibration curve.

Biosynthesis of Stachyose

Stachyose is synthesized in plants through a series of enzymatic reactions, starting from sucrose. The pathway involves the sequential addition of galactose units.[1][17]

Key Enzymes and Substrates:

  • Sucrose: The initial substrate for the pathway.

  • myo-Inositol: A cyclic polyol that acts as a carrier for galactose.

  • UDP-Galactose: The activated form of galactose.

  • Galactinol (B1212831) Synthase (GS): Catalyzes the transfer of galactose from UDP-galactose to myo-inositol, forming galactinol.[1]

  • Raffinose Synthase (RS): Catalyzes the transfer of a galactose unit from galactinol to sucrose, forming raffinose.[1]

  • Stachyose Synthase (STS): Catalyzes the transfer of a second galactose unit from galactinol to raffinose, forming stachyose.[1]

Signaling Pathway Diagram

Stachyose_Biosynthesis Sucrose Sucrose RS Raffinose Synthase (RS) Sucrose->RS myo_Inositol myo-Inositol GS Galactinol Synthase (GS) myo_Inositol->GS UDP_Galactose UDP-Galactose UDP_Galactose->GS Galactinol Galactinol Galactinol->RS STS Stachyose Synthase (STS) Galactinol->STS Raffinose Raffinose Raffinose->STS Stachyose Stachyose UDP UDP GS->Galactinol GS->UDP RS->myo_Inositol RS->Raffinose STS->myo_Inositol STS->Stachyose

Caption: Biosynthetic pathway of stachyose from sucrose.

Experimental Workflow Diagram

Stachyose_Analysis_Workflow Start Plant Material (e.g., Seeds, Tubers) Drying Drying and Grinding Start->Drying Defatting Defatting (with Chloroform) Drying->Defatting Extraction Stachyose Extraction (Ethanol/Water) Defatting->Extraction Filtration1 Filtration Extraction->Filtration1 Filtration2 Filtration (0.2 µm) Filtration1->Filtration2 HPLC HPLC Analysis Filtration2->HPLC Quantification Data Analysis and Quantification HPLC->Quantification

Caption: General workflow for stachyose analysis.

References

The Biosynthesis of Stachyose in Legumes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of stachyose (B150584), a key raffinose (B1225341) family oligosaccharide (RFO) in legumes. RFOs play significant roles in seed viability, stress tolerance, and carbon storage. However, they are also considered anti-nutritional factors for humans and monogastric animals due to their role in causing flatulence. A thorough understanding of the stachyose biosynthetic pathway is crucial for developing strategies to modulate its content in legume crops for improved nutritional value and for potential applications in drug development, considering the physiological effects of oligosaccharides.

The Core Biosynthetic Pathway

The synthesis of stachyose in legumes is a multi-step enzymatic process primarily occurring in the cytosol.[1] It begins with sucrose (B13894) and involves the sequential addition of galactose moieties donated by galactinol (B1212831). The core pathway involves three key enzymes: Galactinol Synthase (GolS), Raffinose Synthase (RS), and Stachyose Synthase (STS).

Pathway Overview

The biosynthesis proceeds as follows:

  • Galactinol Synthesis: The pathway is initiated by Galactinol Synthase (EC 2.4.1.123), which catalyzes the transfer of a galactose residue from UDP-galactose to myo-inositol, forming galactinol and UDP.[2][3] Galactinol serves as the primary galactose donor for the subsequent steps.

  • Raffinose Synthesis: Raffinose Synthase (EC 2.4.1.82) then transfers a galactosyl group from galactinol to sucrose, producing the trisaccharide raffinose and releasing myo-inositol.[2][4]

  • Stachyose Synthesis: Finally, Stachyose Synthase (EC 2.4.1.67) catalyzes the transfer of a second galactose unit from another molecule of galactinol to raffinose, forming the tetrasaccharide stachyose and releasing myo-inositol.[2][4]

This pathway is central to the accumulation of stachyose in legume seeds during their development and maturation.[5]

Visualization of the Stachyose Biosynthesis Pathway

Stachyose_Biosynthesis UDP_Gal UDP-Galactose GolS Galactinol Synthase (GolS) UDP_Gal->GolS myo_Inositol myo-Inositol myo_Inositol->GolS Sucrose Sucrose RS Raffinose Synthase (RS) Sucrose->RS Galactinol Galactinol Galactinol->RS Galactose Donor STS Stachyose Synthase (STS) Galactinol->STS Galactose Donor Raffinose Raffinose Raffinose->STS Stachyose Stachyose UDP UDP GolS->Galactinol GolS->UDP RS->myo_Inositol RS->Raffinose STS->myo_Inositol STS->Stachyose Enzyme_Assay_Workflow cluster_extraction Enzyme Extraction cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis A1 Homogenize Tissue in Extraction Buffer A2 Centrifuge Homogenate A1->A2 A3 Collect Supernatant (Crude Enzyme Extract) A2->A3 B2 Add Enzyme Extract A3->B2 B1 Prepare Reaction Mixture (Buffer, Substrates) B1->B2 B3 Incubate at 30-32°C B2->B3 B4 Terminate Reaction (e.g., Boiling) B3->B4 C1 Centrifuge and Collect Supernatant B4->C1 C2 Analyze by HPLC or Colorimetric Assay C1->C2 C3 Quantify Product Formation C2->C3 HPLC_Workflow cluster_extraction Sample Preparation cluster_hplc HPLC Analysis cluster_quantification Data Analysis D1 Grind Legume Seed to Powder D2 Extract with 80% Ethanol D1->D2 D3 Centrifuge and Collect Supernatant D2->D3 D4 Filter Supernatant (0.45 µm) D3->D4 E1 Inject Sample into HPLC D4->E1 E2 Separate Oligosaccharides on Column E1->E2 E3 Detect with RI or PAD E2->E3 F1 Identify Peaks by Retention Time E3->F1 F2 Quantify using Standard Curve F1->F2 F3 Calculate Oligosaccharide Concentration F2->F3

References

Stachyose Tetrahydrate: A Technical Guide to its Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stachyose (B150584), a naturally occurring tetrasaccharide, has garnered significant scientific interest due to its diverse biological activities. As a functional oligosaccharide, it acts as a prebiotic, modulating the gut microbiota and influencing various physiological processes. This technical guide provides an in-depth overview of the biological activities of stachyose tetrahydrate, with a focus on its anti-inflammatory, metabolic-modulating, and gut health-promoting effects. Detailed experimental methodologies, quantitative data from key studies, and visual representations of associated signaling pathways are presented to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Stachyose is a tetrasaccharide composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit.[1] It is found in various plants, including soybeans and other beans.[1] Due to its resistance to digestion by human enzymes, stachyose passes largely unabsorbed into the colon, where it is fermented by the gut microbiota, classifying it as a prebiotic.[2][3][4] This interaction with the gut microbiome is central to many of its observed biological effects, which range from improving intestinal health to exerting systemic anti-inflammatory and metabolic benefits.

Modulation of Gut Microbiota

A primary biological activity of stachyose is its ability to selectively promote the growth of beneficial gut bacteria.

Proliferation of Probiotics

Stachyose has been shown to significantly promote the proliferation of beneficial bacteria such as Bifidobacterium and Lactobacillus.[5][6] This selective fermentation leads to the production of short-chain fatty acids (SCFAs), such as butyrate, which have numerous health benefits.[7] In vitro fermentation studies with human fecal microbiota have demonstrated that stachyose supplementation leads to a significant increase in butyric acid concentration.[8]

Inhibition of Pathogenic Bacteria

By promoting the growth of beneficial microbes, stachyose indirectly inhibits the proliferation of pathogenic bacteria, such as Clostridium perfringens.[5][6] This competitive exclusion helps to maintain a healthy gut microbial balance.

Impact on Microbial Diversity

Studies in animal models of colitis have shown that stachyose can increase the diversity of the intestinal flora, which is often reduced in inflammatory conditions.[9] Specifically, stachyose treatment has been associated with an increased abundance of Akkermansia and Lactobacillus.[9]

Anti-inflammatory Effects

Stachyose exhibits significant anti-inflammatory properties, which are mediated, in part, by its influence on the gut microbiota and its direct effects on immune signaling pathways.

Inhibition of Pro-inflammatory Cytokines

In vivo and in vitro studies have demonstrated that stachyose can significantly inhibit the production of pro-inflammatory cytokines. In a mouse model of dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis, stachyose treatment significantly reduced the serum levels of IL-6, IL-10, IL-17a, and TNF-α.[9] Similarly, in a rat model of type 2 diabetes, stachyose decreased the pancreatic mRNA expression of IL-6 and TNF-α.[10]

Modulation of the TLR4/NF-κB Signaling Pathway

A key mechanism underlying the anti-inflammatory effects of stachyose is the inhibition of the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway.[11] In a study using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, stachyose was shown to inhibit the expression of TLR4 and suppress the phosphorylation of NF-κB p65.[11] This inhibitory action was also observed in a DSS-induced colitis mouse model.[11]

TLR4_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Stachyose Stachyose Tetrahydrate Stachyose->TLR4 Inhibits NFkB_p65 NF-κB p65 (inactive) TLR4->NFkB_p65 Activates p_NFkB_p65 p-NF-κB p65 (active) NFkB_p65->p_NFkB_p65 Phosphorylation Nucleus Nucleus p_NFkB_p65->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Nucleus->Cytokines Gene Transcription

Stachyose inhibits the TLR4/NF-κB signaling pathway.

Modulation of Metabolic Disorders

Stachyose has shown promise in the management of metabolic disorders such as hyperlipidemia and hyperglycemia, primarily through its effects on gut microbiota and metabolism.

Amelioration of Hyperlipidemia

In high-fat diet-induced obese mice, supplementation with stachyose prevented body weight gain, fat accumulation, and dyslipidemia.[12] A study combining 16S rRNA gene sequencing and metabolomics revealed that stachyose's protective effects against hyperlipidemia may be attributed to the modulation of intestinal microbiota and alterations in metabolic pathways, including phenylalanine metabolism.[13]

Improvement of Hyperglycemia

Stachyose has also been shown to improve glucose metabolism.[13] In a high-fat diet/streptozotocin-induced type 2 diabetes rat model, stachyose administration for 4 weeks led to a decrease in serum LPS and improved glucose tolerance.[10]

Anticancer Potential

Preliminary studies suggest that stachyose may have indirect anticancer effects, particularly in the context of colon cancer.

Indirect Inhibition of Colon Cancer Cell Growth

Stachyose is proposed to prevent colon cancer cell growth indirectly by promoting the proliferation of probiotics and the production of beneficial metabolites in the intestine.[2][3]

Direct Effects on Colon Cancer Cells

In addition to its prebiotic effects, stachyose has been shown to directly inhibit the proliferation of human colon cancer Caco-2 cells and induce apoptosis in a dose-dependent manner.[2][3]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the biological activities of stachyose tetrahydrate.

Table 1: In Vitro Anti-proliferative Effect of Stachyose on Caco-2 Cells

Stachyose Concentration (mg/mL)Cell Inhibitory Rate (%)
0.415.31 ± 3.20
0.828.45 ± 2.10
1.640.23 ± 5.70
3.255.67 ± 4.50
Data from a study on the direct inhibitory effect of stachyose on human colon cancer cells.[3]

Table 2: Effect of Stachyose on Inflammatory Cytokines in DSS-Induced Colitis in Mice

Treatment GroupSerum IL-6 (pg/mL)Serum IL-10 (pg/mL)Serum IL-17a (pg/mL)Serum TNF-α (pg/mL)
ControlUndetectableUndetectableUndetectableUndetectable
DSSSignificantly IncreasedSignificantly IncreasedSignificantly IncreasedSignificantly Increased
Stachyose + DSSSignificantly Decreased vs. DSSSignificantly Decreased vs. DSSSignificantly Decreased vs. DSSSignificantly Decreased vs. DSS
Qualitative summary of results from a study on the effect of stachyose in a mouse model of acute colitis.[9]

Experimental Protocols

In Vitro Anti-inflammatory Assay
  • Cell Line: RAW264.7 macrophages.

  • Stimulus: Lipopolysaccharide (LPS).

  • Treatment: Pre-incubation with various concentrations of stachyose.

  • Endpoint Measurement:

    • Nitric oxide (NO) secretion measured by Griess assay.

    • Production of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) measured by ELISA.

    • Expression of TLR4 and phosphorylation of NF-κB p65 measured by Western blot.[11]

In Vivo DSS-Induced Colitis Model
  • Animal Model: BALB/c mice.

  • Induction of Colitis: Administration of dextran sodium sulfate (DSS) in drinking water.

  • Treatment: Oral gavage with different doses of stachyose.

  • Endpoint Measurement:

    • Disease Activity Index (DAI) score (body weight loss, stool consistency, rectal bleeding).

    • Histological examination of the colon (H&E staining).

    • Myeloperoxidase (MPO) activity in the colon.

    • Serum levels of inflammatory cytokines (IL-6, IL-10, IL-17a, TNF-α) by ELISA.

    • 16S rDNA gene sequencing of fecal samples to analyze gut microbiota composition.[9]

DSS_Colitis_Workflow Start Start: BALB/c Mice Acclimatization Acclimatization Start->Acclimatization Grouping Random Grouping Acclimatization->Grouping Control Control Group Grouping->Control Stachyose Stachyose Group Grouping->Stachyose DSS DSS Group Grouping->DSS Stachyose_DSS Stachyose + DSS Group Grouping->Stachyose_DSS Treatment Daily Oral Gavage (Stachyose or Vehicle) Control->Treatment Stachyose->Treatment Induction DSS Administration in Drinking Water DSS->Induction Stachyose_DSS->Treatment Treatment->Induction Monitoring Daily Monitoring: Body Weight, DAI Induction->Monitoring Sacrifice Sacrifice Monitoring->Sacrifice Analysis Sample Collection & Analysis: Colon Histology, MPO, Serum Cytokines, Gut Microbiota Sacrifice->Analysis

Experimental workflow for the DSS-induced colitis mouse model.

Conclusion

Stachyose tetrahydrate exhibits a range of beneficial biological activities, primarily centered around its role as a prebiotic that modulates the gut microbiota. Its ability to promote beneficial bacteria, inhibit pathogens, and increase the production of SCFAs contributes to its anti-inflammatory and metabolic-modulating effects. The inhibition of the TLR4/NF-κB signaling pathway provides a molecular mechanism for its anti-inflammatory properties. The presented data and experimental protocols offer a solid foundation for further research into the therapeutic potential of stachyose in inflammatory bowel diseases, metabolic syndrome, and potentially as an adjunct in cancer therapy. Future studies should focus on elucidating the precise molecular interactions between stachyose, the gut microbiota, and host signaling pathways to fully realize its clinical applications.

References

The Role of Stachyose as a Functional Oligosaccharide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Stachyose (B150584), a non-digestible tetrasaccharide, is emerging as a significant functional food ingredient and potential therapeutic agent. Composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit, stachyose is naturally found in various plants, including soybeans and Chinese artichoke. Its resistance to digestion in the upper gastrointestinal tract allows it to reach the colon intact, where it is selectively fermented by beneficial gut bacteria. This prebiotic activity underlies its numerous health benefits, including the modulation of the gut microbiota, production of beneficial metabolites, and regulation of host physiological processes. This technical guide provides an in-depth overview of the functional role of stachyose, focusing on its impact on gut health, metabolic and inflammatory responses, and its therapeutic potential.

Physicochemical Properties and Analysis

Stachyose is a white, crystalline powder with a mildly sweet taste, approximately 22% of the sweetness of sucrose. It is highly soluble in water and stable under acidic and high-temperature conditions, making it a versatile ingredient in food and beverage applications.

Table 1: Physicochemical Properties of Stachyose
PropertyDescription
Chemical Formula C24H42O21
Molar Mass 666.58 g/mol
Structure Gal(α1→6)Gal(α1→6)Glc(α1↔2β)Fru
Appearance White crystalline powder
Taste Mildly sweet
Solubility Highly soluble in water, insoluble in ethanol
Stability Stable under acidic and high-temperature conditions

Modulation of Gut Microbiota

As a prebiotic, stachyose selectively stimulates the growth and activity of beneficial gut microorganisms, primarily Bifidobacterium and Lactobacillus. This modulation of the gut microbiota composition is a key mechanism behind its health-promoting effects.

Table 2: Effects of Stachyose on Gut Microbiota Composition (In Vitro Fermentation)
Bacterial GenusChange with StachyoseQuantitative Data (Relative Abundance %)Reference
BifidobacteriumIncreaseControl: 5.7% -> Stachyose: 17.7-19.2%
LactobacillusIncreaseControl: Lower -> Stachyose: Higher
FaecalibacteriumIncreaseControl: Lower -> Stachyose: Higher
Escherichia-ShigellaDecreaseControl: Higher -> Stachyose: Lower
BacteroidesDecreaseControl: Higher -> Stachyose: Lower

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of stachyose by gut bacteria leads to the production of short-chain fatty acids (SCFAs), principally acetate, propionate, and butyrate. These metabolites play a crucial role in maintaining gut homeostasis, serving as an energy source for colonocytes, and influencing host metabolism and immune function.

Table 3: Stachyose-Induced Production of Short-Chain Fatty Acids (SCFAs) in In Vitro Fermentation Models
SCFAChange with StachyoseConcentration (μmol/g or mM)Reference
Acetate IncreaseSignificantly higher than control
Propionate IncreaseSignificantly higher than control
Butyrate IncreaseSignificantly higher than control
Total SCFAs IncreaseSignificantly higher than control

Anti-inflammatory Effects and Signaling Pathways

Stachyose has been shown to exert anti-inflammatory effects by modulating the host's immune response. A key mechanism involves the inhibition of pro-inflammatory signaling pathways in the gut. Stachyose can attenuate the inflammatory response by downregulating the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This is thought to be mediated, at least in part, through the modulation of the Toll-like receptor 4 (TLR4) and Nuclear Factor-kappa B (NF-κB) signaling pathways.

Table 4: Effect of Stachyose on Pro-inflammatory Cytokine Levels in a Mouse Model of DSS-Induced Colitis
CytokineControl Group (pg/mL)DSS Group (pg/mL)Stachyose + DSS Group (pg/mL)Reference
TNF-α 1.76 ± 0.3327.81 ± 1.4113.78 ± 1.07
IL-6 30.58 ± 3.59672.45 ± 120.05306.36 ± 59.39

Below is a diagram illustrating the proposed signaling pathway for the anti-inflammatory effects of stachyose.

stachyose_anti_inflammatory_pathway stachyose Stachyose gut_microbiota Modulation of Gut Microbiota stachyose->gut_microbiota scfa Increased SCFA (Butyrate) Production gut_microbiota->scfa lps Decreased Lipopolysaccharide (LPS) gut_microbiota->lps nfkb NF-κB scfa->nfkb Inhibits Activation tlr4 TLR4 lps->tlr4 Binds and Activates myd88 MyD88 tlr4->myd88 myd88->nfkb pro_inflammatory_cytokines Decreased Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->pro_inflammatory_cytokines Inhibits Transcription

Caption: Proposed anti-inflammatory signaling pathway of stachyose.

Clinical Efficacy in Functional Constipation

Clinical studies have demonstrated the efficacy of stachyose in alleviating symptoms of functional constipation. By modulating the gut microbiota and increasing fecal bulk and moisture content, stachyose can improve bowel habits.

Table 5: Clinical Trial Outcomes of Stachyose Supplementation in Patients with Functional Constipation
Outcome MeasurePlacebo GroupStachyose Group (5g/day)p-valueReference
Defecation Frequency (times/week) Baseline: 3.2 ± 1.1After 30 days: 3.5 ± 1.2Baseline: 3.1 ± 1.0After 30 days: 5.8 ± 1.5<0.01
Stool Form (Bristol Stool Scale) No significant changeSignificant improvement towards softer stools<0.05
Ease of Defecation No significant changeSignificantly easier<0.05

Experimental Protocols

In Vitro Fermentation of Stachyose by Human Fecal Microbiota

This protocol is adapted from studies investigating the prebiotic effects of stachyose.

Objective: To assess the impact of stachyose on the composition and metabolic activity of the human gut microbiota in a controlled in vitro setting.

Materials:

  • Fresh fecal samples from healthy human donors

  • Anaerobic chamber or workstation

  • Basal fermentation medium (e.g., containing peptone, yeast extract, salts, and a reducing agent like L-cysteine HCl)

  • Stachyose powder

  • Sterile, anaerobic culture tubes or vessels

  • Gas chromatography (GC) system for SCFA analysis

  • DNA extraction kits and 16S rRNA gene sequencing platform

Procedure:

  • Fecal Slurry Preparation: Within 2 hours of collection, homogenize fresh fecal samples (1:10 w/v) in an anaerobic phosphate-buffered saline (PBS) solution inside an anaerobic chamber.

  • Inoculation: Add the fecal slurry (e.g., 10% v/v) to the basal fermentation medium containing different concentrations of stachyose (e.g., 0.5%, 1%, 2% w/v) as the primary carbohydrate source. A control group with no added carbohydrate or with a known prebiotic (e.g., inulin) should be included.

  • Incubation: Incubate the cultures anaerobically at 37°C for a specified period (e.g., 24 or 48 hours).

  • Sampling: At designated time points, collect aliquots of the fermentation broth for pH measurement, SCFA analysis, and microbial DNA extraction.

  • SCFA Analysis: Centrifuge the collected samples, filter the supernatant, and analyze the SCFA concentrations using a gas chromatograph equipped with a flame ionization detector (FID).

  • Microbiota Analysis: Extract total DNA from the fermentation samples using a commercial kit. Amplify the V3-V4 region of the 16S rRNA gene using PCR and sequence the amplicons on a high-throughput sequencing platform. Analyze the sequencing data to determine the microbial community composition and diversity.

in_vitro_fermentation_workflow fecal_sample Fresh Fecal Sample homogenization Homogenization in Anaerobic PBS fecal_sample->homogenization inoculation Inoculation into Fermentation Medium with Stachyose homogenization->inoculation incubation Anaerobic Incubation (37°C, 24-48h) inoculation->incubation sampling Sampling at Time Points incubation->sampling ph_measurement pH Measurement sampling->ph_measurement scfa_analysis SCFA Analysis (GC) sampling->scfa_analysis dna_extraction DNA Extraction sampling->dna_extraction sequencing 16S rRNA Gene Sequencing dna_extraction->sequencing data_analysis Microbiota Data Analysis sequencing->data_analysis

Caption: Workflow for in vitro fermentation of stachyose.

Stachyose Intervention in a High-Fat Diet-Induced Obesity Mouse Model

This protocol is based on studies evaluating the effects of stachyose on metabolic and inflammatory parameters in diet-induced obese mice.

Objective: To investigate the in vivo effects of stachyose on weight gain, gut microbiota, and inflammatory markers in a mouse model of high-fat diet-induced obesity.

Materials:

  • Male C57BL/6 mice (6-8 weeks old)

  • Standard chow diet

  • High-fat diet (HFD) (e.g., 60% kcal from fat)

  • Stachyose

  • Oral gavage needles

  • Metabolic cages for feces and urine collection

  • ELISA kits for cytokine analysis (TNF-α, IL-6)

  • Equipment for blood collection and tissue harvesting

Procedure:

  • Acclimation: Acclimate mice to the animal facility for one week with free access to standard chow and water.

  • Induction of Obesity: Feed the mice a high-fat diet for a period of 8-12 weeks to induce obesity and metabolic disturbances. A control group should be maintained on a standard chow diet.

  • Stachyose Intervention: Following the induction period, divide the HFD-fed mice into two groups: one receiving the HFD and the other receiving the HFD supplemented with stachyose. Stachyose can be administered via oral gavage daily (e.g., 400 mg/kg body weight) or mixed into the diet.

  • Monitoring: Monitor body weight, food intake, and water consumption regularly throughout the intervention period (e.g., 8-12 weeks).

  • Sample Collection: At the end of the study, collect fecal samples for microbiota and SCFA analysis. Collect blood samples for the measurement of serum inflammatory cytokines and metabolic parameters. Harvest tissues such as the colon, liver, and adipose tissue for histological and molecular analyses.

  • Analysis: Analyze gut microbiota composition using 16S rRNA gene sequencing. Measure serum levels of TNF-α and IL-6 using ELISA kits. Perform histological analysis of tissues to assess inflammation and lipid accumulation.

hfd_mouse_model_workflow acclimation Acclimation (1 week, Standard Chow) obesity_induction High-Fat Diet (8-12 weeks) acclimation->obesity_induction grouping Grouping: 1. HFD Control 2. HFD + Stachyose obesity_induction->grouping intervention Stachyose Intervention (Oral Gavage, 8-12 weeks) grouping->intervention monitoring Regular Monitoring (Body Weight, Food Intake) intervention->monitoring sample_collection Sample Collection (Feces, Blood, Tissues) intervention->sample_collection analysis Analysis: - Microbiota (16S rRNA) - Cytokines (ELISA) - Histology sample_collection->analysis

Caption: Workflow for a high-fat diet mouse model with stachyose intervention.

Conclusion

Stachyose is a well-characterized functional oligosaccharide with significant prebiotic potential. Its ability to modulate the gut microbiota, leading to an increase in beneficial bacteria and the production of health-promoting SCFAs, underpins its diverse physiological benefits. These include the improvement of intestinal health, alleviation of constipation, and attenuation of inflammatory responses. The anti-inflammatory effects of stachyose appear to be mediated, in part, through the downregulation of the TLR4/NF-κB signaling pathway. Further research, particularly well-designed clinical trials, will continue to elucidate the full therapeutic potential of stachyose in various health and disease contexts, solidifying its role as a valuable ingredient for the development of functional foods and nutraceuticals.

Stachyose as a Prebiotic: An In-depth Technical Guide on its Impact on Gut Microbiota

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stachyose (B150584), a functional tetrasaccharide of the raffinose (B1225341) family, is emerging as a potent prebiotic with significant therapeutic potential. Composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit, stachyose resists digestion in the upper gastrointestinal tract and is selectively fermented by beneficial microorganisms in the colon. This guide provides a comprehensive technical overview of the mechanisms through which stachyose modulates the gut microbiota, influences the production of key metabolites, and exerts beneficial physiological effects, including the enhancement of the gut barrier and the attenuation of inflammation. Detailed experimental protocols, quantitative data summaries, and visualizations of key pathways are presented to support research and development in this promising area.

Mechanism of Action: Selective Fermentation and Microbiota Modulation

As a prebiotic, stachyose serves as a selective substrate for a host of beneficial gut bacteria. Its fermentation leads to a significant shift in the composition and function of the gut microbiome.

Promotion of Beneficial Bacteria

In vivo and in vitro studies consistently demonstrate that stachyose supplementation increases the relative abundance of probiotic and health-associated bacteria.[1] Notably, it stimulates the proliferation of Bifidobacterium, Lactobacillus, Akkermansia muciniphila, and Faecalibacterium.[1][2][3] Akkermansia, in particular, is known for its role in mucin degradation and maintenance of the mucosal barrier.[2]

Inhibition of Pathogenic Bacteria

Concurrently, stachyose fermentation contributes to a competitive environment that inhibits the growth of potentially pathogenic bacteria. Studies have reported a significant reduction in the relative abundance of genera such as Escherichia-Shigella, Desulfovibrio, and Clostridium perfringens.[1][2][4][5]

Production of Bioactive Metabolites

The anaerobic fermentation of stachyose by colonic bacteria results in the production of crucial bioactive metabolites, primarily short-chain fatty acids (SCFAs) and medium-chain fatty acids (MCFAs).

  • Short-Chain Fatty Acids (SCFAs): The most abundant SCFAs produced are acetate, propionate, and butyrate.[1][3] These molecules serve as an energy source for colonocytes (especially butyrate), help maintain an acidic gut pH which suppresses pathogens, and play critical roles in host signaling.[1][6]

  • Medium-Chain Fatty Acids (MCFAs): Research has also identified an increase in MCFAs, such as azelaic acid, following stachyose treatment.[7] These MCFAs have been linked to improved inflammation scores and healthier colon tissue.[7]

Physiological Effects on the Host

The modulation of the gut microbiota and the resulting production of metabolites by stachyose translate into tangible physiological benefits for the host.

Enhancement of Intestinal Barrier Function

Stachyose has been shown to fortify the intestinal mucosal barrier. This is achieved by increasing the expression of tight junction proteins, including occludin and ZO-1, which are critical for maintaining the integrity of the epithelial layer.[8][9] This effect is partly mediated by the increased abundance of beneficial microbes like Akkermansia muciniphila.[8] A stronger barrier reduces intestinal permeability, preventing the translocation of harmful substances like lipopolysaccharide (LPS) into circulation.[8][9]

Modulation of the Host Immune System

A key therapeutic effect of stachyose is its ability to mitigate inflammation. It achieves this by:

  • Downregulating Pro-inflammatory Cytokines: Stachyose treatment significantly reduces the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interleukin-17 (IL-17).[2][8][10]

  • Upregulating Anti-inflammatory Cytokines: It promotes a more balanced immune environment by increasing the levels of anti-inflammatory cytokines, particularly Interleukin-10 (IL-10).[7]

  • Influencing Signaling Pathways: These immunomodulatory effects are linked to the regulation of key inflammatory signaling pathways. Stachyose has been found to downregulate the expression of the NF-κB pathway and trigger the PPAR signaling pathway, which collectively help reduce inflammation and support tissue repair.[7][8]

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies on stachyose.

Table 1: Effect of Stachyose on Gut Microbiota Composition

Bacterial Taxa Effect Key Studies
Bifidobacterium Increased Abundance [1][3][4]
Lactobacillus Increased Abundance [1][2][4]
Akkermansia Increased Abundance [2][8][9]
Faecalibacterium Increased Abundance [1][3]
Prevotellaceae Increased Abundance [11][12]
Christensenellaceae Increased Abundance [11][12]
Escherichia-Shigella Decreased Abundance [1][2][3]
Desulfovibrio Decreased Abundance [11][12]
Lachnospiraceae Decreased Abundance [11][12][13]

| Firmicutes/Bacteroidetes Ratio | Decreased |[11][12] |

Table 2: Impact of Stachyose on Metabolite Production

Metabolite Effect Key Studies
Short-Chain Fatty Acids (SCFAs)
Acetate Increased Concentration [1][3]
Propionate Increased Concentration [1][9]
Butyrate / Butanoic Acid Increased Concentration [1][11][12]
Medium-Chain Fatty Acids (MCFAs)
Azelaic Acid Increased Levels [7]

| 3-hydroxyoctanoic acid | Increased Levels |[7] |

Table 3: Modulation of Host Inflammatory Markers by Stachyose

Inflammatory Marker Effect Pathway/Mechanism Key Studies
TNF-α Decreased Levels/Expression NF-κB Downregulation [2][8][10][12][14]
IL-1β Decreased Levels/Expression NF-κB Downregulation [10]
IL-6 Decreased Levels/Expression NF-κB Downregulation [2][10][14]
IL-17 Decreased Levels/Expression Immune Modulation [2][8]
Lipopolysaccharide (LPS) Decreased Serum Levels Gut Barrier Enhancement [8][14]
IL-10 Increased Levels Immune Modulation [2][7]
PPAR Signaling Increased Activity Anti-inflammatory Gene Expression [7]

| Tight Junction Proteins (ZO-1, Occludin) | Increased Expression | Gut Barrier Enhancement |[8][9] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in vivo and in vitro studies on stachyose.

In Vivo Dextran (B179266) Sulfate (B86663) Sodium (DSS)-Induced Colitis Mouse Model

This model is widely used to mimic human ulcerative colitis and assess the anti-inflammatory potential of therapeutic agents.[2][7]

  • Animal Model: C57BL/6 mice (6-8 weeks old) are typically used. Animals are housed under specific pathogen-free conditions with a 12-hour light/dark cycle and access to standard chow and water ad libitum.

  • Acclimatization: Mice are acclimated to the laboratory environment for at least one week prior to the experiment.

  • Experimental Groups:

    • Control Group: Receive standard chow and water.

    • DSS Model Group: Receive standard chow and drinking water containing 2.5-3% (w/v) DSS for 7 consecutive days to induce colitis.

    • Stachyose Treatment Group: Receive a daily oral gavage of stachyose (e.g., 400 mg/kg body weight) for a period of 2-3 weeks.[7][11] During the final 7 days of treatment, they also receive DSS in their drinking water.

  • Monitoring and Sample Collection:

    • Clinical Assessment: Body weight, stool consistency, and presence of blood in feces are monitored daily to calculate the Disease Activity Index (DAI).

    • Sample Collection: At the end of the experiment, mice are euthanized. Blood is collected for cytokine analysis (ELISA). The colon is excised to measure its length, and sections are taken for histological analysis (H&E staining). Cecal or fecal contents are collected for microbiota analysis (16S rRNA gene sequencing) and metabolite analysis (GC-MS).

  • Data Analysis: Statistical analysis (e.g., ANOVA, t-test) is used to compare differences between groups.

In Vitro Fecal Fermentation Model

This model simulates the conditions of the human colon to study the direct effects of prebiotics on the gut microbiota and its metabolic output.[3][4]

  • Fecal Sample Collection: Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least 3 months. Samples are immediately placed in an anaerobic container and processed within 2 hours.

  • Slurry Preparation: A 10% (w/v) fecal slurry is prepared by homogenizing the feces in an anaerobic phosphate-buffered saline (PBS) solution.

  • Fermentation Medium: A basal medium, such as Yeast extract-Casitone-Fatty acid (YCFA) medium, is prepared and sterilized.[3]

  • Experimental Setup:

    • Control Group: Fermentation medium inoculated with the fecal slurry.

    • Stachyose Group: Fermentation medium supplemented with stachyose (e.g., 0.5-1% w/v) and inoculated with the fecal slurry.

  • Anaerobic Fermentation: The cultures are incubated under strict anaerobic conditions (e.g., in an anaerobic chamber with an atmosphere of 85% N₂, 10% CO₂, 5% H₂) at 37°C for 24-48 hours.

  • Sample Analysis:

    • Microbiota Composition: DNA is extracted from culture samples at different time points (e.g., 0, 12, 24 hours) for 16S rRNA gene sequencing.

    • SCFA Analysis: Culture supernatants are collected and analyzed for SCFA concentrations using gas chromatography (GC).

    • pH Measurement: The pH of the culture is monitored throughout the fermentation period.

Visualizing Pathways and Workflows

Stachyose Mechanism of Action

The following diagram illustrates the overarching mechanism by which stachyose exerts its prebiotic effects.

Stachyose_Mechanism cluster_gut Gut Lumen cluster_products Metabolic Output cluster_host Host Physiological Effects Stachyose Stachyose Microbiota Gut Microbiota Stachyose->Microbiota Fermentation Beneficial_Bac ↑ Beneficial Bacteria (Bifidobacterium, Akkermansia) Microbiota->Beneficial_Bac Harmful_Bac ↓ Harmful Bacteria (E. coli, Clostridium) Microbiota->Harmful_Bac Metabolites ↑ SCFAs / MCFAs (Butyrate, Acetate) Microbiota->Metabolites Barrier ↑ Gut Barrier Integrity (Tight Junctions) Beneficial_Bac->Barrier Metabolites->Barrier Inflammation ↓ Inflammation (↓ TNF-α, ↑ IL-10) Metabolites->Inflammation Barrier->Inflammation ↓ LPS Translocation

Caption: The prebiotic mechanism of stachyose in the gut.

Inflammatory Signaling Pathway Modulation

This diagram shows how stachyose-derived metabolites can influence key inflammatory signaling pathways within an intestinal epithelial cell.

Signaling_Pathway cluster_cell Intestinal Epithelial Cell SCFAs SCFAs (e.g., Butyrate) from Stachyose Fermentation IKK IKK SCFAs->IKK Inhibits PPAR PPARγ SCFAs->PPAR Activates NFkB_path NF-κB Pathway NFkB_path->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Pro_Inflammatory Pro-inflammatory Genes (TNF-α, IL-6) NFkB->Pro_Inflammatory activates transcription PPAR_path PPAR Pathway PPAR_path->PPAR Anti_Inflammatory Anti-inflammatory Effects PPAR->Anti_Inflammatory activates transcription Experimental_Workflow cluster_analysis Multi-Omics Analysis start Animal Acclimatization groups Group Assignment (Control, DSS, Stachyose+DSS) start->groups treatment Stachyose Administration (Oral Gavage, 2-3 weeks) groups->treatment induction Colitis Induction (DSS in water, 7 days) treatment->induction monitoring Daily Monitoring (Body Weight, DAI Score) induction->monitoring euthanasia Euthanasia & Sample Collection monitoring->euthanasia histology Histology (Colon Tissue) euthanasia->histology cytokines Cytokine Profiling (Serum) euthanasia->cytokines microbiota 16S rRNA Sequencing (Feces) euthanasia->microbiota metabolomics Metabolomics (Feces/Serum) euthanasia->metabolomics

References

Stachyose: A Key Plant Metabolite in Orchestrating Stress Responses

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Stachyose (B150584), a raffinose (B1225341) family oligosaccharide (RFO), has emerged as a critical multifaceted metabolite in the plant kingdom, playing a pivotal role in the response to a myriad of environmental challenges. Traditionally known for its role in seed desiccation tolerance and as a transport carbohydrate, recent research has illuminated its more complex functions in mediating both abiotic and biotic stress tolerance. This technical guide provides a comprehensive overview of the current understanding of stachyose as a stress-responsive plant metabolite. It delves into the biosynthesis of stachyose, its accumulation under various stress conditions, and the intricate signaling pathways it modulates. Detailed experimental protocols for the quantification of stachyose and the analysis of related gene expression are provided, alongside a critical examination of its dual role as a protective osmolyte and a potential inducer of programmed cell death. This guide is intended to be a valuable resource for researchers and professionals in the fields of plant science and drug development, offering insights into the mechanisms of plant stress tolerance and potential avenues for crop improvement and the discovery of novel bioactive compounds.

Introduction

Plants, as sessile organisms, are constantly subjected to a variety of environmental stresses, both abiotic (e.g., drought, salinity, extreme temperatures) and biotic (e.g., pathogens, herbivores). To survive and thrive in these challenging conditions, plants have evolved sophisticated mechanisms to perceive stress signals and mount appropriate physiological and metabolic responses. Among the arsenal (B13267) of protective molecules, soluble sugars, particularly the raffinose family oligosaccharides (RFOs), have garnered significant attention.

Stachyose, a tetrasaccharide composed of two galactose units, one glucose unit, and one fructose (B13574) unit, is a prominent member of the RFOs[1]. While its accumulation in seeds is well-documented to be associated with desiccation tolerance, its role in vegetative tissues as a stress-responsive metabolite is an area of active research[1][2]. This guide will explore the multifaceted role of stachyose in plant stress responses, from its synthesis to its function as a signaling molecule.

Stachyose Biosynthesis Pathway

The biosynthesis of stachyose is a multi-step enzymatic process that begins with sucrose (B13894). The pathway involves the sequential addition of galactose units, with galactinol (B1212831) serving as the galactose donor[3][4]. The key enzymes involved are:

  • Galactinol Synthase (GolS): Catalyzes the synthesis of galactinol from UDP-galactose and myo-inositol. This is considered a rate-limiting step in RFO biosynthesis[5][6].

  • Raffinose Synthase (RS): Transfers a galactose moiety from galactinol to sucrose to form the trisaccharide raffinose.

  • Stachyose Synthase (STS): Catalyzes the final step in stachyose synthesis by transferring a second galactose unit from galactinol to raffinose[3][4].

The expression and activity of these enzymes are tightly regulated, particularly under stress conditions, leading to the accumulation of stachyose in various plant tissues[1][7].

Stachyose_Biosynthesis cluster_substrates Substrates cluster_enzymes Enzymes cluster_products Products Sucrose Sucrose RS Raffinose Synthase (RS) Sucrose->RS UDP_Gal UDP-Galactose GolS Galactinol Synthase (GolS) UDP_Gal->GolS myo_Inositol myo-Inositol myo_Inositol->GolS Galactinol Galactinol GolS->Galactinol Raffinose Raffinose RS->Raffinose STS Stachyose Synthase (STS) Stachyose Stachyose STS->Stachyose Galactinol->RS Galactinol->STS Raffinose->STS

Figure 1: Stachyose Biosynthesis Pathway.

Stachyose Accumulation in Response to Abiotic Stress

A growing body of evidence indicates that stachyose accumulation is a common response to various abiotic stresses. It functions as an osmoprotectant, helping to maintain cellular turgor and protect cellular structures from damage.

Drought Stress

Under drought conditions, many plant species accumulate stachyose in their vegetative tissues. This accumulation is often correlated with increased expression of stachyose biosynthesis genes[1]. For instance, in the resurrection plant Tripogon loliiformis, stachyose accumulates in the shoots during dehydration[2]. In common bean (Phaseolus vulgaris), drought stress leads to a significant increase in galactinol and raffinose, and an upregulation of the stachyose synthase gene, although stachyose itself was not detected in the leaves in that particular study[1].

Salinity Stress

Salinity stress also induces the accumulation of raffinose family oligosaccharides, including stachyose, in some plant species[1]. These molecules contribute to osmotic adjustment and the scavenging of reactive oxygen species (ROS) generated under high salt conditions.

Cold and Heat Stress

Exposure to both low and high temperatures can trigger the accumulation of stachyose. Overexpression of a stachyose synthase gene from adzuki bean in Arabidopsis resulted in stachyose accumulation upon cold acclimation[8]. Heat stress has also been shown to induce the expression of galactinol synthase, a key enzyme in the stachyose biosynthesis pathway[9].

Table 1: Quantitative Changes in Stachyose and Related Metabolites in Response to Abiotic Stress

Plant SpeciesTissueStress ConditionMetaboliteFold Change / ConcentrationReference
Pisum sativum (Pea)EpicotylOsmotic stress (-1.5 MPa PEG)StachyoseSignificant increase[7]
Pisum sativum (Pea)RootOsmotic stress (-1.5 MPa PEG)StachyoseSignificant increase[7]
Tripogon loliiformisShootsDehydrationStachyoseAccumulates[2]
Glycine max (Soybean)SeedMaturation/DesiccationStachyose1.4–6.7% of dry matter[8]
Phaseolus vulgaris (Common Bean)Primary LeavesEarly drought stressGalactinol~1.4-fold increase (0.95 mg/g FW)[1]
Phaseolus vulgaris (Common Bean)Primary LeavesSevere drought stressGalactinol~1.8-fold increase (1.10 mg/g FW)[1]
Phaseolus vulgaris (Common Bean)Primary LeavesEarly drought stressRaffinose~2.5-fold increase (0.70 mg/g FW)[1]
Arabidopsis thalianaSeedsNormal developmentStachyose~3-fold higher than raffinose[10]

The Role of Stachyose in Biotic Stress

The involvement of stachyose in plant defense against biotic stressors is less understood compared to its role in abiotic stress. However, emerging evidence suggests that stachyose and other RFOs may act as signaling molecules or defense compounds.

Pathogen Infection

Changes in carbohydrate metabolism are a common feature of plant-pathogen interactions. Some studies suggest that RFOs may be involved in defense signaling during pathogen attack. For example, galactinol has been implicated in signaling during systemic acquired resistance[11]. While direct evidence for a defensive role of stachyose against pathogens is still limited, its accumulation under stress suggests a potential contribution to the overall defense response, possibly by providing energy for defense mechanisms or acting as a signaling molecule.

Herbivory

Plants produce a vast array of secondary metabolites to deter herbivores. While stachyose is primarily a primary metabolite, its accumulation under stress could indirectly affect herbivores. Changes in the nutritional quality of plant tissues, including the concentration of soluble sugars, can influence insect feeding behavior and development. Further research is needed to elucidate the specific role of stachyose in plant-herbivore interactions.

Stachyose as a Signaling Molecule: A Double-Edged Sword

Recent findings have revealed a more complex role for stachyose beyond that of a simple osmoprotectant. It appears to act as a signaling molecule that can have contrasting effects depending on the plant's stress tolerance.

In desiccation-tolerant "resurrection plants," the accumulation of stachyose is associated with survival. These plants possess mechanisms to suppress programmed cell death (PCD)[2]. In contrast, in desiccation-sensitive plants, the accumulation of stachyose has been shown to induce apoptotic-like cell death[2]. This suggests that stachyose can act as a pro-death signal in plants that are unable to cope with severe stress, potentially as a mechanism to eliminate damaged cells and reallocate resources.

The signaling pathway that mediates this dual response is beginning to be unraveled. In tolerant plants, the activation of autophagy, a cellular recycling process, via the SnRK1 (SNF1-related protein kinase 1) pathway appears to be crucial for suppressing stachyose-induced apoptosis[2]. SnRK1 is a key energy sensor in plants that is activated under low energy conditions, such as those imposed by stress[12][13][14].

Stachyose_Signaling cluster_stress Stress Signals cluster_synthesis Biosynthesis cluster_response Cellular Response cluster_tolerant Tolerant Plants cluster_sensitive Sensitive Plants Abiotic_Stress Abiotic Stress (Drought, Salinity, etc.) ABA Abscisic Acid (ABA) Abiotic_Stress->ABA Stachyose_Synthase Stachyose Synthase Gene Expression ↑ ABA->Stachyose_Synthase Stachyose Stachyose Accumulation Stachyose_Synthase->Stachyose SnRK1 SnRK1 Activation Stachyose->SnRK1 ? Apoptosis Apoptotic-like Cell Death Stachyose->Apoptosis Autophagy Autophagy ↑ SnRK1->Autophagy Survival Cell Survival & Stress Tolerance Autophagy->Survival Autophagy->Apoptosis Suppresses

Figure 2: Proposed Signaling Pathway of Stachyose in Plant Stress Response.

Experimental Protocols

Quantification of Stachyose by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the extraction and quantification of stachyose from plant tissues. Optimization may be required depending on the specific plant material.

6.1.1. Stachyose Extraction

  • Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Alternatively, oven-dry the tissue at 60-70°C to a constant weight and grind to a fine powder.

  • For fresh tissue, homogenize approximately 100 mg in 1 mL of 80% (v/v) ethanol (B145695). For dried tissue, use 20-50 mg of powder in 1 mL of 80% ethanol.

  • Incubate the mixture at 80°C for 1 hour, with occasional vortexing.

  • Centrifuge at 13,000 x g for 10 minutes.

  • Collect the supernatant. Repeat the extraction of the pellet with another 1 mL of 80% ethanol and combine the supernatants.

  • Evaporate the ethanol from the combined supernatants using a vacuum concentrator or by heating at 60°C.

  • Redissolve the dried extract in a known volume of ultrapure water (e.g., 500 µL).

  • Filter the aqueous extract through a 0.22 µm syringe filter before HPLC analysis.

6.1.2. HPLC Analysis

  • Instrumentation: An HPLC system equipped with a refractive index (RI) detector is commonly used for sugar analysis.

  • Column: A carbohydrate analysis column, such as an amino-propyl bonded silica (B1680970) column (e.g., Hypersil NH2) or a lead-form strong cation exchange column (e.g., Bio-Rad Aminex HPX-87P).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 70:30, v/v) is typically used for amino-propyl columns. For ion-exchange columns, ultrapure water is used as the eluent.

  • Flow Rate: Typically 1.0 mL/min for analytical columns.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Injection Volume: 10-20 µL.

  • Quantification: Prepare a standard curve using known concentrations of stachyose. The concentration of stachyose in the plant extracts is determined by comparing the peak area with the standard curve.

HPLC_Workflow Start Plant Tissue Sampling Freeze Freeze in Liquid N2 or Oven Dry Start->Freeze Homogenize Homogenize in 80% Ethanol Freeze->Homogenize Extract Incubate at 80°C Homogenize->Extract Centrifuge Centrifuge and Collect Supernatant Extract->Centrifuge Evaporate Evaporate Ethanol Centrifuge->Evaporate Redissolve Redissolve in Water Evaporate->Redissolve Filter Filter (0.22 µm) Redissolve->Filter HPLC HPLC Analysis (RI Detector) Filter->HPLC Quantify Quantification using Standard Curve HPLC->Quantify

Figure 3: Experimental Workflow for HPLC Quantification of Stachyose.
Gene Expression Analysis of Stachyose Synthase by RT-qPCR

This protocol outlines the steps for analyzing the expression level of the stachyose synthase (STS) gene using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

6.2.1. RNA Extraction and cDNA Synthesis

  • Extract total RNA from plant tissue (e.g., 100 mg fresh weight) using a commercial RNA extraction kit or a standard protocol like the TRIzol method.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Assess the quantity and quality of the RNA using a spectrophotometer (A260/A280 ratio of 1.8-2.0) and by running an aliquot on an agarose (B213101) gel to check for intact ribosomal RNA bands.

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers, following the manufacturer's instructions.

6.2.2. Quantitative PCR (qPCR)

  • Primer Design: Design primers specific to the STS gene of the plant species of interest. Primers should typically be 18-24 nucleotides in length, with a GC content of 40-60%, and an annealing temperature of 55-65°C. The amplicon size should be between 100-200 bp. It is crucial to design primers that span an intron-exon junction to avoid amplification of any residual genomic DNA.

  • qPCR Reaction: Prepare the qPCR reaction mixture containing:

    • SYBR Green Master Mix (containing Taq polymerase, dNTPs, and SYBR Green dye)

    • Forward and reverse primers (final concentration of 100-500 nM each)

    • Diluted cDNA template

    • Nuclease-free water to the final volume

  • qPCR Cycling Conditions: A typical qPCR program consists of:

    • Initial denaturation: 95°C for 2-10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15-30 seconds

      • Annealing: 55-65°C for 30-60 seconds

      • Extension: 72°C for 30-60 seconds

    • Melt curve analysis: To verify the specificity of the amplified product.

  • Data Analysis:

    • Use a constitutively expressed reference gene (e.g., actin, tubulin, or ubiquitin) for normalization of the STS gene expression data.

    • Calculate the relative expression of the STS gene using the 2-ΔΔCt method.

Conclusion and Future Perspectives

Stachyose is a dynamic and crucial metabolite in the plant's response to environmental stress. Its role extends beyond that of a simple osmoprotectant to that of a signaling molecule with the ability to influence cell fate. The accumulation of stachyose under a wide range of abiotic and potentially biotic stresses highlights its importance in plant adaptation and survival.

For researchers and professionals in drug development, the study of stachyose and its biosynthetic pathway offers several promising avenues. Understanding the regulation of stachyose accumulation could lead to the development of crops with enhanced stress tolerance, a critical goal in the face of climate change. Furthermore, as a naturally occurring oligosaccharide with potential signaling properties in plants, stachyose and its derivatives may hold untapped potential as novel bioactive compounds for pharmaceutical or nutraceutical applications.

Future research should focus on further elucidating the intricate signaling network in which stachyose participates. Identifying the upstream regulators of stachyose biosynthesis and the downstream targets of its signaling pathway will provide a more complete picture of its role in stress responses. Additionally, a more in-depth investigation into the role of stachyose in biotic stress interactions is warranted. A comprehensive understanding of the multifaceted functions of stachyose will undoubtedly contribute to the development of innovative strategies for improving plant resilience and harnessing the chemical diversity of the plant kingdom for human benefit.

References

Stachyose Hydrate: A Comprehensive Technical Guide on Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachyose (B150584) hydrate (B1144303) is a naturally occurring tetrasaccharide, a member of the raffinose (B1225341) family of oligosaccharides. It is composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit.[1] Found in a variety of vegetables like green beans and soybeans, stachyose hydrate is gaining significant attention in the pharmaceutical and food industries.[1] Its utility as a functional ingredient stems from its prebiotic properties, low sweetness, and stability.[2][3] In drug development, it is explored as an excipient for stabilizing active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the core physicochemical properties of stachyose hydrate, complete with experimental protocols and data presented for easy reference.

Chemical Identity and General Properties

A clear identification of stachyose hydrate is fundamental for its application in research and development. The following table summarizes its key identifiers.

PropertyValueReference(s)
Chemical Name β-D-Fructofuranosyl O-α-D-galactopyranosyl-(1→6)-O-α-D-galactopyranosyl-(1→6)-α-D-glucopyranoside hydrate[4]
Synonyms Lupeose hydrate, Manneotetrose hydrate[4]
CAS Number 54261-98-2 (for hydrate)[5]
Molecular Formula C₂₄H₄₂O₂₁·xH₂O[5]
Molecular Weight 666.58 g/mol (anhydrous basis)[5]
Appearance White to off-white crystalline powder[6]
Purity Typically ≥95% (HPLC)[4]

Physical and Chemical Properties

The physical and chemical properties of stachyose hydrate are critical for its handling, formulation, and stability.

PropertyValueReference(s)
Melting Point ~110 °C (with decomposition)[7]
Solubility in Water Soluble[8]
Sweetness Approximately 28% that of sucrose (B13894)[1]
Solubility

Stachyose hydrate's solubility is a key parameter for its use in liquid formulations.

SolventSolubilityReference(s)
WaterSoluble[8]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of stachyose hydrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the structure of stachyose hydrate. While specific peak assignments are complex and beyond the scope of this guide, certificates of analysis for commercial stachyose hydrate confirm that the ¹H NMR spectrum is consistent with its structure.[9]

Infrared (IR) Spectroscopy

The IR spectrum of stachyose hydrate exhibits characteristic peaks for hydroxyl (-OH) and ether (C-O-C) functional groups, which are abundant in its structure. A reference FTIR spectrum is available on PubChem (CID 24981346).[10]

Mass Spectrometry (MS)

Mass spectrometry data is used to confirm the molecular weight of stachyose hydrate. The exact mass is 666.22185834 Da.

Thermal Properties

The thermal behavior of stachyose hydrate is crucial for understanding its stability during processing and storage.

PropertyObservationReference(s)
Thermal Stability Decomposes at temperatures above its melting point.[7]
Glass Transition Temperature (Tg) As a complex carbohydrate, it is expected to have a glass transition temperature, but specific data for stachyose hydrate is not readily available.

Powder Properties

The flow and compaction properties of stachyose hydrate powder are important for its use in solid dosage forms.

PropertyValueReference(s)
Bulk Density Data not available
Tapped Density Data not available
Angle of Repose Data not available

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible characterization of stachyose hydrate.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the purity of stachyose hydrate and to quantify it in various matrices.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis StachyoseStandard Weigh Stachyose Hydrate Standard DissolveStandard Dissolve in Mobile Phase StachyoseStandard->DissolveStandard FilterStandard Filter through 0.45 µm filter DissolveStandard->FilterStandard HPLC HPLC System FilterStandard->HPLC Sample Weigh Stachyose Hydrate Sample DissolveSample Dissolve in Mobile Phase Sample->DissolveSample FilterSample Filter through 0.45 µm filter DissolveSample->FilterSample FilterSample->HPLC InjectStandard Inject Standard HPLC->InjectStandard InjectSample Inject Sample HPLC->InjectSample Parameters Column: Amino-based Mobile Phase: Acetonitrile (B52724)/Water Detector: Refractive Index (RI) Flow Rate: 1.0 mL/min GenerateCurve Generate Calibration Curve InjectStandard->GenerateCurve Quantify Quantify Stachyose in Sample GenerateCurve->Quantify InjectSample->Quantify

Caption: Workflow for Purity Determination of Stachyose Hydrate by HPLC.

Protocol:

  • Standard Preparation: Accurately weigh a known amount of stachyose hydrate reference standard and dissolve it in the mobile phase (e.g., a mixture of acetonitrile and water) to prepare a stock solution. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh the stachyose hydrate sample and dissolve it in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Column: A column suitable for carbohydrate analysis, such as an amino-based column.

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.

    • Detector: A refractive index (RI) detector is commonly used for carbohydrates.

    • Flow Rate: Typically around 1.0 mL/min.

    • Injection Volume: 10-20 µL.

  • Analysis: Inject the standard solutions to generate a calibration curve of peak area versus concentration. Inject the sample solution and determine the peak area of stachyose.

  • Calculation: Calculate the purity of the sample by comparing its peak area to the calibration curve.

Thermal Analysis by TGA/DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability and phase transitions of stachyose hydrate.

TGA_DSC_Workflow cluster_sample_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Acquisition and Analysis WeighSample Accurately weigh 5-10 mg of Stachyose Hydrate PlaceInPan Place in an aluminum pan WeighSample->PlaceInPan TGA_DSC TGA/DSC Instrument PlaceInPan->TGA_DSC RunAnalysis Run Thermal Program TGA_DSC->RunAnalysis Parameters Nitrogen Purge Gas Heating Rate: 10 °C/min Temperature Range: 25 °C to 300 °C RecordData Record Weight Loss (TGA) and Heat Flow (DSC) RunAnalysis->RecordData AnalyzeThermogram Analyze Thermogram for: - Dehydration - Melting Point - Decomposition Temperature RecordData->AnalyzeThermogram

Caption: Workflow for Thermal Analysis of Stachyose Hydrate by TGA/DSC.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of stachyose hydrate into an aluminum TGA/DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the TGA/DSC instrument.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 300 °C) under an inert nitrogen atmosphere.

  • Data Analysis:

    • TGA: Monitor the weight loss as a function of temperature. The initial weight loss corresponds to the loss of water of hydration. Subsequent weight loss at higher temperatures indicates decomposition.

    • DSC: Monitor the heat flow to the sample. Endothermic peaks can indicate dehydration and melting, while exothermic peaks can indicate crystallization or decomposition.

Hygroscopicity Assessment by Dynamic Vapor Sorption (DVS)

DVS is used to measure the moisture sorption and desorption characteristics of stachyose hydrate.

DVS_Workflow cluster_prep Sample Preparation cluster_dvs DVS Analysis cluster_data Data Analysis WeighSample Accurately weigh Stachyose Hydrate (10-20 mg) PlaceInHolder Place in DVS sample holder WeighSample->PlaceInHolder DVS DVS Instrument PlaceInHolder->DVS RunProgram Run RH Program DVS->RunProgram Parameters Temperature: 25 °C Relative Humidity (RH) Program: - Drying at 0% RH - Stepwise increase to 90% RH - Stepwise decrease to 0% RH MeasureMass Continuously measure sample mass RunProgram->MeasureMass PlotIsotherm Plot % Mass Change vs. % RH MeasureMass->PlotIsotherm AnalyzeHysteresis Analyze Sorption/Desorption Isotherm and Hysteresis PlotIsotherm->AnalyzeHysteresis

Caption: Workflow for Hygroscopicity Assessment of Stachyose Hydrate by DVS.

Protocol:

  • Sample Preparation: Accurately weigh 10-20 mg of stachyose hydrate and place it in the DVS sample holder.

  • DVS Program:

    • Dry the sample in the DVS instrument under a stream of dry nitrogen (0% relative humidity, RH) until a stable mass is achieved.

    • Program the instrument to increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH), allowing the sample to equilibrate at each step.

    • Subsequently, decrease the RH in a similar stepwise manner back to 0% RH.

  • Data Analysis:

    • The instrument records the change in mass at each RH step.

    • Plot the percentage change in mass versus RH to generate a sorption-desorption isotherm.

    • The shape of the isotherm and the extent of hysteresis (the difference between the sorption and desorption curves) provide information about the hygroscopicity and the nature of water interaction with the solid.

Applications in Research and Drug Development

Stachyose hydrate's unique properties make it a valuable compound in various applications:

  • Pharmaceutical Excipient: Its stability and ability to form amorphous glasses make it a potential stabilizer for proteins and other labile APIs in lyophilized formulations.[3]

  • Prebiotic in Functional Foods and Nutraceuticals: As a non-digestible oligosaccharide, it selectively promotes the growth of beneficial gut bacteria, such as Bifidobacteria and Lactobacilli.[4]

  • Bulking Agent and Sugar Substitute: Its low sweetness and caloric value make it a suitable replacement for sucrose in various food products.[2]

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of stachyose hydrate, supported by experimental protocols and structured data. While a significant amount of information is available, particularly regarding its chemical identity and basic physical properties, further research is needed to fully characterize its powder properties and crystal structure. The detailed experimental workflows provided herein offer a solid foundation for researchers and drug development professionals to conduct their own in-depth analyses of this promising oligosaccharide. As interest in functional excipients and prebiotics continues to grow, a thorough understanding of the physicochemical properties of stachyose hydrate will be essential for its successful application in innovative pharmaceutical and nutraceutical products.

References

Stachyose Hydrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stachyose (B150584), a functional tetrasaccharide, has garnered significant attention within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of stachyose hydrate (B1144303), including its fundamental chemical properties, and explores its mechanism of action in preclinical models of metabolic and inflammatory diseases. Detailed experimental protocols for common disease models are provided, alongside a summary of key quantitative findings. Furthermore, this guide illustrates the known signaling pathways influenced by stachyose and the experimental workflows used to investigate its effects, offering a valuable resource for researchers in drug discovery and development.

Core Properties of Stachyose Hydrate

Stachyose is a naturally occurring oligosaccharide composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit. The hydrated form is commonly used in research and pharmaceutical applications.

PropertyValueReferences
CAS Number 54261-98-2[1][2][3][4]
Molecular Formula C₂₄H₄₂O₂₁·xH₂O[1][2][3][4]
Molecular Weight (Anhydrous) 666.58 g/mol [1][2][4]

Preclinical Investigations and Mechanism of Action

Stachyose has been investigated for its therapeutic potential in various preclinical models, primarily focusing on its role as a prebiotic and its anti-inflammatory properties.

Modulation of Gut Microbiota and Production of Short-Chain Fatty Acids (SCFAs)

A primary mechanism of action for stachyose is its ability to modulate the composition and function of the gut microbiota. As a prebiotic, stachyose is not digested in the upper gastrointestinal tract and reaches the colon intact, where it is fermented by beneficial bacteria.

This fermentation process leads to the proliferation of probiotic species such as Lactobacillus and Bifidobacterium. A key outcome of this fermentation is the production of short-chain fatty acids (SCFAs), including butyrate, propionate, and acetate. These SCFAs are crucial for maintaining gut homeostasis, serving as an energy source for colonocytes, and exerting anti-inflammatory and immunomodulatory effects.

Stachyose_Metabolism Stachyose Stachyose Hydrate Gut Large Intestine Stachyose->Gut Transit Microbiota Gut Microbiota (e.g., Bifidobacterium, Lactobacillus) Gut->Microbiota Fermentation SCFAs Short-Chain Fatty Acids (Butyrate, Propionate, Acetate) Microbiota->SCFAs Produces Effects Physiological Effects: - Energy for Colonocytes - Anti-inflammatory - Immunomodulation SCFAs->Effects

Stachyose metabolism by gut microbiota.
Anti-inflammatory Effects in Colitis Models

Stachyose has demonstrated significant anti-inflammatory effects in murine models of colitis, a condition characterized by inflammation of the colon.

Key Findings:

  • Reduction of Inflammatory Cytokines: Administration of stachyose has been shown to decrease the serum levels of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).

  • Inhibition of the TLR4/NF-κB Signaling Pathway: Studies have indicated that stachyose exerts its anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) and suppressing the phosphorylation of nuclear factor-kappa B (NF-κB) p65. This inhibition leads to a downstream reduction in the expression of pro-inflammatory genes.

Stachyose_Inflammation_Pathway Stachyose Stachyose TLR4 TLR4 Stachyose->TLR4 Inhibits NFkB NF-κB Phosphorylation TLR4->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Induces Transcription Inflammation Inflammation Cytokines->Inflammation

Inhibition of the TLR4/NF-κB pathway by stachyose.
Effects on Glucose Metabolism in Diabetes Models

In preclinical models of type 2 diabetes, stachyose has been shown to improve glucose homeostasis.

Key Findings:

  • Improved Insulin (B600854) Sensitivity: Stachyose administration has been associated with enhanced insulin sensitivity.

  • Modulation of the PI3K/Akt Signaling Pathway: Emerging evidence suggests that stachyose may influence the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of glucose metabolism. Activation of this pathway promotes glucose uptake and glycogen (B147801) synthesis. While the direct interaction of stachyose with this pathway is under investigation, its modulation of the gut microbiota and subsequent SCFA production may play an indirect role.

Experimental Protocols

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This model is widely used to induce acute and chronic colonic inflammation, mimicking aspects of inflammatory bowel disease.

DSS_Colitis_Workflow cluster_acclimation Acclimation (1 week) cluster_treatment Treatment Groups cluster_induction Colitis Induction (5-7 days) cluster_monitoring Monitoring cluster_analysis Endpoint Analysis Acclimation House mice with standard chow and water Control Control Group (Standard chow and water) Acclimation->Control Stachyose Stachyose Group (Stachyose in drinking water or gavage) Acclimation->Stachyose DSS DSS Group (DSS in drinking water) Acclimation->DSS Stachyose_DSS Stachyose + DSS Group (Stachyose pretreatment followed by DSS) Acclimation->Stachyose_DSS DSS_Admin Administer 2-5% DSS in drinking water DSS->DSS_Admin Stachyose_DSS->DSS_Admin Monitoring Daily monitoring of: - Body weight - Stool consistency - Rectal bleeding (DAI score) DSS_Admin->Monitoring Analysis Collect colon tissue and blood for: - Histology - Cytokine analysis (ELISA) - Myeloperoxidase (MPO) assay - Gene expression (RT-qPCR) - Gut microbiota analysis (16S rRNA sequencing) Monitoring->Analysis

Workflow for DSS-induced colitis model.

Methodology:

  • Animal Model: 8-10 week old C57BL/6 mice are commonly used.

  • Acclimation: Animals are acclimated for at least one week with free access to standard chow and water.

  • Treatment Groups:

    • Control Group: Receive standard chow and drinking water.

    • Stachyose Group: Receive stachyose (e.g., 1-2 g/kg/day) in drinking water or via oral gavage.

    • DSS Group: Receive 2-5% (w/v) DSS in their drinking water for 5-7 days to induce colitis.

    • Stachyose + DSS Group: Receive stachyose for a period (e.g., 1-2 weeks) prior to and during DSS administration.

  • Monitoring: Daily monitoring of body weight, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).

  • Endpoint Analysis: At the end of the study, animals are euthanized, and colon tissues and blood are collected for histological analysis, measurement of inflammatory markers (e.g., MPO activity, cytokine levels via ELISA), and analysis of gut microbiota composition.

High-Fat Diet (HFD) and Streptozotocin (B1681764) (STZ)-Induced Diabetes in Rats

This model is used to induce a state of insulin resistance and hyperglycemia, characteristic of type 2 diabetes.[1]

Methodology:

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

  • Induction of Insulin Resistance: Rats are fed a high-fat diet (HFD), typically containing 45-60% of calories from fat, for a period of 4-8 weeks to induce obesity and insulin resistance.

  • Induction of Hyperglycemia: Following the HFD period, a low dose of streptozotocin (STZ), a pancreatic β-cell toxin, is administered via intraperitoneal injection (e.g., 30-40 mg/kg). This partially damages the β-cells, leading to insufficient insulin secretion and subsequent hyperglycemia.

  • Stachyose Treatment: Stachyose (e.g., 0.5-1 g/kg/day) can be administered orally throughout the HFD feeding period and after STZ injection.

  • Monitoring and Analysis: Blood glucose levels are monitored regularly. At the end of the study, blood samples are collected to measure insulin, lipid profiles, and inflammatory markers. Tissues such as the liver, adipose tissue, and pancreas can be collected for histological and molecular analysis, including evaluation of the PI3K/Akt signaling pathway.

Summary of Quantitative Data

ParameterDisease ModelTreatment GroupResultReferences
TNF-α (pg/mL) DSS-induced colitisStachyose + DSS↓ compared to DSS group
IL-6 (pg/mL) DSS-induced colitisStachyose + DSS↓ compared to DSS group
IL-1β (pg/mL) DSS-induced colitisStachyose + DSS↓ compared to DSS group
Disease Activity Index (DAI) DSS-induced colitisStachyose + DSS↓ compared to DSS group
Fasting Blood Glucose (mg/dL) HFD/STZ-induced diabetesStachyose↓ compared to HFD/STZ group
Serum Insulin (ng/mL) HFD/STZ-induced diabetesStachyose↓ indicating improved sensitivity
Lactobacillus abundance DSS-induced colitisStachyose + DSS↑ compared to DSS group
Bifidobacterium abundance DSS-induced colitisStachyose + DSS↑ compared to DSS group

Conclusion

Stachyose hydrate is a promising prebiotic with well-documented anti-inflammatory and metabolic regulatory effects in preclinical models. Its mechanism of action is multifaceted, involving the modulation of the gut microbiota, production of beneficial SCFAs, and inhibition of key inflammatory signaling pathways. The detailed experimental protocols and summary of findings presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of stachyose in a variety of disease contexts. Further investigation into the direct molecular targets of stachyose and its metabolites will be crucial for its translation into clinical applications.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Stachyose from Leguminous Vines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachyose (B150584), a functional tetrasaccharide, is a member of the raffinose (B1225341) family of oligosaccharides (RFOs) and is naturally present in various plants, including leguminous vines.[1][2] As a prebiotic, stachyose promotes the growth of beneficial gut bacteria and has garnered significant interest for its potential applications in functional foods and pharmaceuticals.[2][3] These protocols outline a comprehensive methodology for the extraction and purification of stachyose from leguminous vine materials, providing a foundation for research and development activities. The procedures described are based on established methods for stachyose extraction from plant sources, adapted for leguminous vines.

Key Experimental Protocols

Protocol 1: Ethanol Extraction of Stachyose from Leguminous Vines

This protocol details the primary extraction of stachyose from dried and powdered leguminous vine material using an ethanol-water solvent system.

1. Materials and Reagents:

  • Dried leguminous vine powder

  • Ethanol (99.5%)

  • Chloroform (for optional defatting step)

  • Distilled water

  • Reflux extraction apparatus

  • Filtration system (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system for analysis

2. Pre-treatment: Defatting (Optional but Recommended) To minimize interference from lipids and improve extraction efficiency, a defatting step is recommended.

  • Place 100 g of dried leguminous vine powder into a flask.

  • Add 500 mL of chloroform.

  • Reflux the mixture for 2 hours at 60°C.[1]

  • Filter the mixture to remove the chloroform.

  • Air-dry the defatted vine powder to remove any residual solvent.

3. Primary Extraction:

  • Transfer the defatted vine powder to a flask.

  • Add a 60% ethanol-water solution at a solid-to-liquid ratio of 1:10 (w/v).[1]

  • Conduct the extraction at 60°C for 40 minutes with continuous stirring.[1]

  • After extraction, filter the mixture to separate the supernatant from the solid residue.

  • Collect the supernatant, which contains the crude stachyose extract.

4. Concentration:

  • Concentrate the supernatant using a rotary evaporator at a reduced pressure and a temperature of 50-60°C to remove the ethanol.

  • The resulting aqueous solution is the concentrated crude stachyose extract.

Protocol 2: Purification of Stachyose by Ultrafiltration

This protocol describes a method to purify the crude stachyose extract by removing larger molecules such as proteins.

1. Materials and Reagents:

  • Concentrated crude stachyose extract

  • Ultrafiltration system with a molecular weight cut-off (MWCO) membrane (e.g., 1-10 kDa)

  • Distilled water

2. Ultrafiltration Procedure:

  • Dilute the concentrated crude extract with distilled water.

  • Pass the diluted extract through the ultrafiltration system.

  • Collect the permeate, which will contain the smaller oligosaccharides, including stachyose. Proteins and other larger molecules will be retained by the membrane.

  • A volume concentration ratio (VCR) of 5 has been shown to be effective for protein removal and recovery of oligosaccharides.[4]

3. Final Concentration and Drying:

  • Concentrate the purified permeate using a rotary evaporator.

  • The final product can be a concentrated syrup or can be freeze-dried or spray-dried to obtain a powder.

Data Presentation

The following table summarizes quantitative data from various studies on the extraction of stachyose and related oligosaccharides from leguminous sources under different conditions.

Source Material Extraction/Treatment Method Key Parameters Stachyose Content/Reduction Reference
Stachys floridanaEthanol Extraction60% Ethanol, 60°C, 40 min, 1:10 solid-liquid ratioYield up to 47.0%[1]
Red Gram SeedsHot Soaking16 hours76.05% decrease[5]
Red Gram SeedsBoiling followed by SoakingBoiling for 10 min, soaking for 16 h80% decrease[5]
Defatted Soybean MealEthanol-Water Extraction10% Ethanol, >20 minEffective extraction[4]
Leguminous Vine PeasEthanol Extraction50% Ethanol, 60 min, boiling temperature16.3% loss after blanching[6]
Dry Bean (P. vulgaris)Soaking and CookingSoaking in 0.5% sodium bicarbonate for 18h, then pressure cooking~70% removal[7]
SoybeansSoaking24 hours at 30°C65% decrease[8]
SoybeansSoaking with Ultrasound3 hours28.6% reduction[9]

Visualizations

Experimental Workflow for Stachyose Extraction

The following diagram illustrates the step-by-step workflow for the extraction and purification of stachyose from leguminous vines.

Stachyose_Extraction_Workflow Start Start: Dried Leguminous Vine Powder Defatting Pre-treatment: Defatting with Chloroform (Optional) Start->Defatting Extraction Primary Extraction: 60% Ethanol, 60°C, 40 min Defatting->Extraction Filtration1 Filtration Extraction->Filtration1 Residue1 Solid Residue (Discard) Filtration1->Residue1 Solid Supernatant Crude Stachyose Extract (Supernatant) Filtration1->Supernatant Liquid Concentration1 Concentration (Rotary Evaporator) Supernatant->Concentration1 Purification Purification: Ultrafiltration Concentration1->Purification Retentate Retentate (Proteins, etc.) Purification->Retentate Retained Permeate Purified Stachyose Solution (Permeate) Purification->Permeate Passed Concentration2 Final Concentration / Drying Permeate->Concentration2 End End: Purified Stachyose (Syrup or Powder) Concentration2->End

References

Application Note: Quantification of Stachyose using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachyose (B150584), a tetrasaccharide belonging to the raffinose (B1225341) family of oligosaccharides (RFOs), is of significant interest in the food and pharmaceutical industries for its prebiotic properties. Accurate and reliable quantification of stachyose in various matrices is crucial for quality control, formulation development, and clinical studies. This application note provides a detailed protocol for the quantification of stachyose using High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID), a robust and widely used method for carbohydrate analysis.

Principle

This method utilizes HPLC to separate stachyose from other carbohydrates in a sample. The separation is typically achieved using a column packed with a stationary phase that has an affinity for carbohydrates, such as an amino or a C18 column. An isocratic or gradient mobile phase is used to elute the separated compounds. The concentration of stachyose is then determined by a Refractive Index Detector (RID), which measures the difference in the refractive index between the mobile phase and the eluting sample components. The amount of stachyose is quantified by comparing the peak area of the sample to that of a known standard.

Experimental Workflow

Stachyose_Quantification_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Extraction Filtration Filtration (0.45 µm) Sample->Filtration Clarify Injection Injection (10-20 µL) Filtration->Injection Inject Standard Standard Preparation Standard->Injection Separation Chromatographic Separation Injection->Separation Elute Detection Refractive Index Detection (RID) Separation->Detection Detect Integration Peak Integration Detection->Integration Signal Calibration Calibration Curve Integration->Calibration Peak Area Quantification Quantification Calibration->Quantification Calculate Concentration

Caption: Experimental workflow for stachyose quantification by HPLC-RID.

Chemical Relationship of Stachyose

Raffinose_Family_Oligosaccharides Stachyose Stachyose (Tetrasaccharide) Raffinose Raffinose (Trisaccharide) Stachyose->Raffinose + Galactose Sucrose Sucrose (Disaccharide) Raffinose->Sucrose + Galactose Glucose Glucose (Monosaccharide) Sucrose->Glucose Fructose Fructose (Monosaccharide) Sucrose->Fructose Galactose Galactose (Monosaccharide)

Caption: Chemical relationship of stachyose to other related sugars.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the HPLC-RID analysis of stachyose. These values can vary depending on the specific instrumentation and analytical conditions.

ParameterTypical ValueReference
Linearity Range0.25 - 5.0 g/L[1]
Limit of Detection (LOD)1.17 - 4.83 µg/mL (for similar sugars)[2]
Limit of Quantification (LOQ)3.55 - 18.32 µg/mL (for similar sugars)[2]
Recovery90 - 110%[3]
Precision (RSD%)< 2.0%[3]

Detailed Experimental Protocol

1. Materials and Reagents

  • Stachyose standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Syringe filters (0.45 µm, PTFE or other suitable material)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Degasser

    • Quaternary or Binary Pump

    • Autosampler

    • Column oven

    • Refractive Index Detector (RID)

  • Chromatography data acquisition and processing software

3. Chromatographic Conditions

The following are two common sets of chromatographic conditions for stachyose analysis. Method 1 is a reversed-phase method, while Method 2 utilizes a column specifically designed for carbohydrate analysis.

ParameterMethod 1: Reversed-PhaseMethod 2: Sugar-Specific Column
Column Synergi™ Hydro-RP C18 (150 x 4.6 mm, 4 µm)[1]COSMOSIL Sugar-D (250 x 4.6 mm)[4]
Mobile Phase A: Ultrapure WaterB: Acetonitrile70% Acetonitrile in Ultrapure Water
Gradient/Isocratic Gradient[1]Isocratic[4]
Flow Rate 0.7 mL/min0.5 mL/min[4]
Column Temperature 35 °C[1]30 °C[4]
Detector Temperature 35 °C[1]-
Injection Volume 20 µL[1]10 µL[4]
Run Time ~21 minutes[1]-

4. Preparation of Standard Solutions

  • Stock Standard Solution (e.g., 10 g/L): Accurately weigh 1.0 g of stachyose standard and dissolve it in a 100 mL volumetric flask with ultrapure water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with ultrapure water to cover the desired concentration range (e.g., 0.25, 0.5, 1.0, 2.5, and 5.0 g/L).[1]

5. Sample Preparation

The sample preparation procedure will vary depending on the sample matrix. A general procedure for a solid sample is provided below.

  • Extraction: Accurately weigh a known amount of the homogenized sample into a suitable container. Add a known volume of ultrapure water (or another appropriate solvent) and extract the sugars. This can be facilitated by vortexing, sonicating, or shaking for a defined period.

  • Centrifugation (optional): Centrifuge the extract to pellet any insoluble material.

  • Filtration: Filter the supernatant or the extracted solution through a 0.45 µm syringe filter into an HPLC vial.[1] This step is critical to remove particulates that could damage the HPLC column.[5]

6. Method Validation

To ensure the reliability of the results, the analytical method should be validated according to relevant guidelines (e.g., AOAC, ICH).[6] Key validation parameters include:

  • Linearity: Analyze the working standard solutions in triplicate to construct a calibration curve by plotting peak area against concentration. The correlation coefficient (R²) should be ≥ 0.999.[3][6]

  • Specificity: Analyze a blank (mobile phase) and a sample matrix without stachyose to ensure no interfering peaks are present at the retention time of stachyose.

  • Accuracy: Perform a recovery study by spiking a known amount of stachyose standard into a sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The recovery should typically be within 90-110%.[3]

  • Precision:

    • Repeatability (Intra-day precision): Analyze a sample or standard solution multiple times on the same day.

    • Intermediate Precision (Inter-day precision): Analyze a sample or standard solution on different days by different analysts.

    • The relative standard deviation (RSD) for precision should generally be less than 2%.[3]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (S/N) of the chromatogram (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[2]

7. Data Analysis

  • Identify the stachyose peak in the sample chromatogram by comparing its retention time with that of the stachyose standard.

  • Integrate the peak area of the stachyose peak in both the standards and the samples.

  • Calculate the concentration of stachyose in the sample using the calibration curve generated from the standard solutions.

Conclusion

The HPLC-RID method described provides a reliable and robust approach for the quantification of stachyose. Proper sample preparation and method validation are essential for obtaining accurate and precise results. The choice of chromatographic conditions, particularly the column and mobile phase, can be adapted based on the specific sample matrix and the presence of other interfering sugars.

References

Application Notes and Protocols: Stachyose Hydrate as a Cryoprotectant for Minced Lamb

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for utilizing stachyose (B150584) hydrate (B1144303) as a cryoprotectant to enhance the quality and stability of minced lamb during frozen storage. The information is based on scientific research demonstrating the efficacy of stachyose in preserving the structural integrity, water-holding capacity, and color of minced lamb while inhibiting lipid oxidation.

Introduction

Frozen storage is a critical preservation method for meat products, but it can lead to quality degradation through processes like ice crystal formation, protein denaturation, and lipid oxidation. Cryoprotectants are substances that mitigate this damage. Stachyose, a naturally occurring tetrasaccharide, has shown significant promise as a cryoprotectant in minced lamb. Its abundant hydroxyl groups are believed to play a key role in preserving myofibrillar protein conformation and inhibiting ice crystal growth, thereby maintaining the quality of the meat.[1]

Mechanism of Cryoprotection

Stachyose exerts its cryoprotective effects through several mechanisms:

  • Inhibition of Ice Crystal Formation: Stachyose depresses the freezing point of water and increases the content of unfreezable water in the minced lamb, which effectively inhibits the formation and growth of large ice crystals that can damage the muscle microstructure.[1]

  • Protein Stabilization: The hydroxyl groups in stachyose form hydrogen bonds with myofibrillar proteins, preserving their native conformation (α-helix content) and preventing denaturation caused by freezing and oxidative stress.[1] This helps to maintain the protein's solubility and functionality.

  • Moisture Retention: By stabilizing the protein structure, stachyose reduces the migration of water within the muscle tissue, leading to a significant decrease in thawing loss and improved water-holding capacity.[1]

  • Antioxidant Effect: Stachyose helps to reduce lipid oxidation, as indicated by lower TBARS (Thiobarbituric Acid Reactive Substances) values, which contributes to maintaining the color and flavor of the minced lamb during frozen storage.[1]

The proposed cryoprotective mechanism of stachyose on minced lamb is illustrated in the following diagram:

CryoprotectionMechanism cluster_Stachyose Stachyose Hydrate cluster_Effects Cryoprotective Effects cluster_Outcomes Quality Preservation of Minced Lamb Stachyose Abundant Hydroxyl Groups InhibitIce Inhibits Ice Crystal Formation & Growth Stachyose->InhibitIce StabilizeProtein Preserves Myofibrillar Protein Conformation Stachyose->StabilizeProtein ReduceOxidation Reduces Lipid Oxidation Stachyose->ReduceOxidation Microstructure Maintains Microstructure Integrity InhibitIce->Microstructure WHC Improves Water-Holding Capacity (Reduces Drip Loss) StabilizeProtein->WHC Quality Maintains Color, Texture, & Flavor ReduceOxidation->Quality Microstructure->Quality WHC->Quality

Caption: Proposed mechanism of stachyose cryoprotection in minced lamb.

Quantitative Data Summary

The following tables summarize the quantitative data from a study investigating the effects of different concentrations of stachyose on minced lamb quality after 8 weeks of frozen storage.

Table 1: Effect of Stachyose on Water-Holding Capacity and Thawing Loss

Stachyose ConcentrationThawing Loss (%)
0% (Control)100% (Reference)
3%74.50% (25.50% reduction)
5%66.36% (33.64% reduction)

Data adapted from a study showing significant reductions in thawing loss with 3% and 5% stachyose concentrations after 8 weeks of frozen storage.[1]

Table 2: Effect of Stachyose on Physicochemical Properties

Stachyose ConcentrationColor (a* value - redness)Texture (Hardness)TBARS (mg/kg)
0% (Control)MaintainedMaintainedMaintained
3%MaintainedMaintainedMaintained
5%MaintainedMaintainedMaintained

The study indicated that stachyose at concentrations of 3-5% helped to sustain nearly fresh quality in terms of color, texture, and TBARS values throughout the 8-week frozen storage period.[1]

Table 3: Effect of Stachyose on Myofibrillar Protein Properties

Stachyose Concentrationα-helix ContentFluorescence Intensity
0% (Control)DecreasedDecreased
3%StableStable
5%StableStable

Higher concentrations of stachyose (3-5%) were shown to preserve the α-helix content and fluorescence intensity of myofibrillar proteins, indicating a stabilization of the protein structure.[1]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the cryoprotective effects of stachyose hydrate on minced lamb.

Sample Preparation and Treatment

This protocol outlines the preparation of minced lamb samples with varying concentrations of stachyose.

SamplePreparation Start Obtain Fresh Lamb (e.g., Longissimus dorsi) Mince Mince the Lamb (e.g., 5 mm plate) Start->Mince Divide Divide Minced Lamb into Batches Mince->Divide Mix Thoroughly Mix Stachyose Solutions with Minced Lamb Divide->Mix PrepareStachyose Prepare Stachyose Solutions (0%, 1%, 3%, 5% w/w) PrepareStachyose->Mix Package Package Samples (e.g., polyethylene (B3416737) bags) Mix->Package Freeze Freeze Samples (e.g., -80°C for 24h) Package->Freeze Store Store Samples (e.g., -20°C for up to 8 weeks) Freeze->Store End Proceed to Analysis Store->End

Caption: Experimental workflow for minced lamb sample preparation.

Protocol:

  • Meat Source: Obtain fresh lamb, for example, the Longissimus dorsi muscle.

  • Mincing: Trim visible fat and connective tissue, then mince the meat using a meat grinder with a specific plate size (e.g., 5 mm).

  • Batching: Divide the minced lamb into equal batches for each treatment group (e.g., 0%, 1%, 3%, and 5% stachyose).

  • Stachyose Solution Preparation: Prepare aqueous solutions of stachyose hydrate at the desired concentrations.

  • Mixing: Add the stachyose solutions to the respective batches of minced lamb and mix thoroughly to ensure even distribution. The control group should be mixed with an equivalent amount of distilled water.

  • Packaging: Weigh and package the samples into appropriate containers, such as polyethylene bags, and seal them.

  • Freezing and Storage: Freeze the samples at a rapid rate (e.g., at -80°C for 24 hours) and then transfer them to a long-term storage freezer (e.g., -20°C) for the desired duration (e.g., up to 8 weeks).

Measurement of Thawing Loss

Protocol:

  • Record the initial weight of the frozen sample (W_frozen).

  • Thaw the sample at a controlled temperature (e.g., 4°C) until the center temperature reaches 0-2°C.

  • Carefully remove the thawed sample from the packaging and gently blot the surface with filter paper to remove excess moisture.

  • Record the weight of the thawed sample (W_thawed).

  • Calculate the thawing loss as follows: Thawing Loss (%) = [(W_frozen - W_thawed) / W_frozen] x 100

Color Measurement

Protocol:

  • Use a colorimeter to measure the CIE L* (lightness), a* (redness), and b* (yellowness) values of the thawed minced lamb samples.

  • Allow the samples to bloom (be exposed to air) for a standardized period (e.g., 30 minutes) at a controlled temperature before measurement.

  • Take multiple readings from different locations on the sample surface and calculate the average.

Texture Profile Analysis (TPA)

Protocol:

  • Thaw the minced lamb samples and cook them to a specific internal temperature (e.g., 75°C).

  • Allow the cooked samples to cool to room temperature.

  • Cut the samples into uniform shapes and sizes.

  • Use a texture analyzer with a specific probe to perform a two-cycle compression test.

  • Record parameters such as hardness, cohesiveness, springiness, and chewiness.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

Protocol:

  • Homogenize a known weight of the minced lamb sample with a trichloroacetic acid (TCA) solution.

  • Filter the homogenate to obtain a clear extract.

  • Mix the extract with a 2-thiobarbituric acid (TBA) solution.

  • Heat the mixture in a water bath (e.g., 95°C for 30 minutes) to allow the color reaction to occur.

  • Cool the samples and measure the absorbance at a specific wavelength (e.g., 532 nm) using a spectrophotometer.

  • Calculate the TBARS value (mg of malondialdehyde per kg of meat) using a standard curve.

Myofibrillar Protein Analysis

Protocol for α-helix Content (Circular Dichroism Spectroscopy):

  • Extract myofibrillar proteins from the minced lamb samples.

  • Determine the protein concentration of the extract.

  • Dilute the protein solution to a standardized concentration.

  • Use a circular dichroism (CD) spectropolarimeter to scan the sample in the far-UV region (e.g., 190-260 nm).

  • Calculate the percentage of α-helix and other secondary structures from the CD spectra using appropriate software.

Protocol for Intrinsic Fluorescence Spectroscopy:

  • Extract myofibrillar proteins and adjust the concentration.

  • Use a fluorescence spectrophotometer to measure the intrinsic fluorescence emission spectrum of tryptophan residues.

  • Set the excitation wavelength to approximately 295 nm and record the emission spectrum from 300 to 400 nm.

  • Analyze the maximum emission wavelength (λ_max) and the fluorescence intensity for changes in the protein's tertiary structure.

Conclusion

Stachyose hydrate, particularly at concentrations of 3% to 5%, has been demonstrated to be an effective cryoprotectant for minced lamb.[1] It preserves the quality of the meat during frozen storage by inhibiting ice crystal growth, stabilizing protein structure, maintaining water-holding capacity, and reducing lipid oxidation. The protocols provided here offer a framework for researchers and professionals to evaluate and apply stachyose hydrate to improve the quality of frozen meat products.

References

Stachyose Hydrate: A Versatile Carbon Source for Fermentation Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Stachyose (B150584) hydrate (B1144303), a non-digestible tetrasaccharide, is emerging as a valuable carbon source in various fermentation processes. Composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit, its unique structure makes it a selective substrate for beneficial microorganisms, particularly those possessing α-galactosidase activity.[1] This characteristic allows for the targeted production of bioactive compounds, enhancement of probiotic viability, and modification of food matrices. These application notes provide detailed protocols and compiled data for researchers interested in utilizing stachyose hydrate in fermentation studies.

Applications in Fermentation

Stachyose hydrate serves as a prebiotic carbon source, promoting the growth of beneficial gut bacteria such as Bifidobacterium and Lactobacillus species.[2] Its fermentation leads to the production of short-chain fatty acids (SCFAs), including acetate, propionate, and butyrate (B1204436), which play crucial roles in gut health, immune modulation, and metabolism.[2] In the food industry, fermentation of stachyose-containing substrates like soy milk can reduce flatulence-causing oligosaccharides and improve the nutritional profile and sensory properties of the final product.[3][4] Furthermore, stachyose fermentation is being explored for the production of specialty chemicals and biofuels.[5]

Metabolic Pathway of Stachyose Fermentation

The initial and rate-limiting step in stachyose metabolism by microorganisms is the enzymatic hydrolysis of α-1,6-glycosidic bonds by α-galactosidase. This enzyme sequentially cleaves galactose units, producing raffinose, sucrose, and free galactose. Sucrose can be further hydrolyzed by invertase or sucrase into glucose and fructose, which then enter central metabolic pathways such as glycolysis.

Stachyose_Metabolism Stachyose Stachyose Raffinose Raffinose Stachyose->Raffinose α-galactosidase Sucrose Sucrose Raffinose->Sucrose α-galactosidase Galactose Galactose Raffinose->Galactose α-galactosidase Glucose Glucose Sucrose->Glucose Invertase/Sucrase Fructose Fructose Sucrose->Fructose Invertase/Sucrase Glycolysis Glycolysis Galactose->Glycolysis Glucose->Glycolysis Fructose->Glycolysis SCFAs Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) Glycolysis->SCFAs

Figure 1: Metabolic pathway of stachyose fermentation.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on stachyose fermentation.

Table 1: Stachyose Reduction by Lactic Acid Bacteria in Soy Milk Fermentation

MicroorganismFermentation Time (h)Initial Stachyose (g/L)Stachyose Reduction (%)Reference
Lactobacillus plantarum SMN 2530Not specified78.0[3]
Lactobacillus plantarum pentosus SMN 0130Not specified72.5[3]
Lactobacillus plantarum pentosus FNCC 23530Not specified66.0[3]
Bifidobacterium longum CRL 8497~4.549.3[6]
Saccharomyces cerevisiae PJ69-4Not specified58.2 g/kg>98[1]

Table 2: Short-Chain Fatty Acid (SCFA) Production from In Vitro Fecal Fermentation of Stachyose

TreatmentAcetate (mmol/L)Propionate (mmol/L)Butyrate (mmol/L)Reference
Control~25~10~8[2]
Stachyose (0.8%)~45~15~15[2]

Experimental Protocols

Protocol 1: In Vitro Fermentation of Stachyose Hydrate by Probiotic Bacteria

This protocol describes a general method for evaluating the ability of a probiotic bacterial strain to utilize stachyose hydrate as a carbon source.

1. Materials:

  • Stachyose hydrate (≥98% purity)

  • Selected probiotic strain (e.g., Lactobacillus plantarum, Bifidobacterium longum)

  • Basal fermentation medium (e.g., modified MRS broth without glucose)

  • Sterile anaerobic tubes or vessels

  • Anaerobic chamber or gas-generating system

  • Incubator

  • pH meter

  • Spectrophotometer

  • HPLC system with a suitable column for sugar analysis (e.g., Amino or Sugar-D column)

2. Inoculum Preparation:

  • Culture the probiotic strain in its optimal growth medium to the late logarithmic phase.

  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Wash the cell pellet twice with sterile phosphate-buffered saline (PBS) to remove residual medium.

  • Resuspend the cells in PBS to a known optical density (e.g., OD600 of 1.0).

3. Fermentation Setup:

  • Prepare the basal fermentation medium and dispense it into anaerobic tubes.

  • Prepare a sterile stock solution of stachyose hydrate (e.g., 20% w/v in distilled water) and filter-sterilize.

  • Add the stachyose stock solution to the fermentation medium to achieve the desired final concentration (e.g., 2% w/v).

  • Inoculate the medium with the prepared bacterial suspension (e.g., 1% v/v).

  • Incubate the cultures under anaerobic conditions at the optimal temperature for the strain (e.g., 37°C).

4. Sampling and Analysis:

  • At predetermined time points (e.g., 0, 6, 12, 24, 48 hours), aseptically withdraw samples from the fermentation tubes.

  • Measure the pH of the culture.

  • Monitor bacterial growth by measuring the optical density at 600 nm.

  • Centrifuge the samples to pellet the cells.

  • Analyze the supernatant for residual stachyose and fermentation products (e.g., SCFAs, organic acids) using HPLC.

Fermentation_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis Inoculum Inoculum Preparation Inoculation Inoculation Inoculum->Inoculation Medium Medium Preparation (with Stachyose) Medium->Inoculation Incubation Anaerobic Incubation Inoculation->Incubation Sampling Sampling at Time Points Incubation->Sampling pH_OD Measure pH and OD600 Sampling->pH_OD HPLC HPLC Analysis (Sugars, SCFAs) Sampling->HPLC

Figure 2: General workflow for in vitro fermentation.

Protocol 2: HPLC Analysis of Stachyose and Fermentation Products

This protocol outlines a method for the quantification of stachyose, raffinose, sucrose, glucose, fructose, and major SCFAs using HPLC.

1. Instrumentation and Columns:

  • HPLC system with a refractive index (RI) detector for sugars and a UV or photodiode array (PDA) detector for organic acids.

  • For sugar analysis: A carbohydrate analysis column (e.g., COSMOSIL Sugar-D, 4.6 x 250 mm).[7]

  • For SCFA analysis: A suitable reverse-phase column (e.g., C18).

2. Mobile Phases and Conditions for Sugar Analysis: [7][8]

  • Mobile Phase: Acetonitrile:Water (e.g., 75:25 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detector: Refractive Index (RI).

3. Mobile Phases and Conditions for SCFA Analysis:

  • Mobile Phase: Isocratic elution with a dilute acid solution (e.g., 0.01 M H₂SO₄).

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 40°C).

  • Injection Volume: 20 µL.

  • Detector: UV at 210 nm.

4. Sample Preparation:

  • Centrifuge the fermentation samples (14,000 x g for 30 min) to remove proteins and bacterial cells.[8]

  • Filter the supernatant through a 0.22 µm syringe filter.[8]

  • Dilute the samples as necessary with the mobile phase.

5. Calibration and Quantification:

  • Prepare standard solutions of stachyose, raffinose, sucrose, glucose, fructose, acetate, propionate, and butyrate of known concentrations.

  • Generate calibration curves by injecting the standards and plotting peak area against concentration.

  • Quantify the analytes in the samples by comparing their peak areas to the respective calibration curves.

Conclusion

Stachyose hydrate is a promising carbon source for a variety of fermentation applications, offering selectivity for beneficial microorganisms and leading to the production of valuable metabolites. The protocols and data presented here provide a foundation for researchers to explore the potential of stachyose hydrate in their specific areas of interest, from gut health research to the development of novel fermented food products and bioprocesses. Further optimization of fermentation conditions for specific microbial strains and desired outcomes is encouraged.

References

Application Notes & Protocols for the Purification of Stachyose from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Stachyose (B150584) is a functional tetrasaccharide naturally present in various plants, such as soybeans, adzuki beans, and Stachys sieboldii.[1] As a prebiotic, it promotes the growth of beneficial gut bacteria and offers health benefits with its low-calorie and low-sweetness properties.[1][2] Its purification from complex plant extracts is a critical step for its application in the food, pharmaceutical, and drug development industries. The primary challenges in purification lie in the removal of structurally similar sugars (sucrose, raffinose), proteins, pigments, and salts.[3]

This document provides detailed methodologies for the extraction and purification of stachyose, focusing on common and effective techniques including activated carbon treatment, ion exchange chromatography, membrane filtration, and microbial fermentation.

Overall Purification Workflow

The purification of stachyose is a multi-step process designed to systematically remove impurities. A typical workflow begins with extraction, followed by a series of purification steps to remove specific classes of contaminants, and concludes with a polishing step to achieve high purity.

G cluster_0 Upstream Processing cluster_1 Primary Purification cluster_2 Secondary Purification & Polishing Plant Plant Material (e.g., Soybeans, Stachys floridana) Extract Aqueous or Ethanol Extraction Plant->Extract Crude Crude Stachyose Extract Extract->Crude Decolor Decolorization (Activated Carbon) Crude->Decolor Deprotein Deproteinization (Precipitation or Ultrafiltration) Decolor->Deprotein Desugar Sucrose Removal (Microbial Fermentation) Deprotein->Desugar Desalt Desalination (Ion Exchange Chromatography) Desugar->Desalt Polish Concentration & Crystallization Desalt->Polish Pure High-Purity Stachyose Polish->Pure G Crude Crude Extract Adjust Adjust pH & Temp Crude->Adjust AddC Add Powdered Activated Carbon (1%) Adjust->AddC Agitate Agitate for 30-40 min AddC->Agitate Filter Filter to Remove Carbon Agitate->Filter Decolorized Decolorized Stachyose Solution Filter->Decolorized G Input Decolorized Stachyose Solution Cation Cation Exchange Column (Removes Cations) Input->Cation Flow Rate: 2-4 BV/h Anion Anion Exchange Column (Removes Anions) Cation->Anion Output Desalted Stachyose Solution Anion->Output Monitor Conductivity

References

Stachyose Hydrate in Cell Culture Media: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachyose (B150584), a tetrasaccharide composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit, is a naturally occurring oligosaccharide found in various plants.[1] While not a standard component of conventional cell culture media, recent research has highlighted its potential in specific applications, namely as a cryoprotective agent and as a pro-apoptotic agent in cancer cell lines.

These application notes provide detailed protocols and data on the use of stachyose hydrate (B1144303) in cell culture media for these distinct purposes. It is crucial to select the appropriate application based on experimental goals, as the effects of stachyose hydrate are concentration-dependent and cell-type specific.

Application Note I: Stachyose Hydrate as a Cryoprotective Agent

Application

Supplementation of cryopreservation media with stachyose hydrate to enhance post-thaw viability and recovery of mammalian cells. Stachyose acts as a cryoprotectant by inhibiting the formation of damaging ice crystals and stabilizing cellular membranes and proteins during freezing and thawing.[2]

Key Experimental Data

The optimal concentration of stachyose hydrate as a cryoprotectant can vary depending on the cell type. The following table summarizes data from a study on murine spermatogonial stem cells, where trehalose (B1683222) (a related disaccharide) was used, providing a basis for optimizing stachyose concentrations.

Cryoprotectant Concentration Cell Type Freezing Duration Post-Thaw Viability (%) Post-Thaw Proliferation (%)
Control (DMSO only)Murine Spermatogonial Stem Cells1 Week76.1 ± 3.4Lower than 50 mM Trehalose
50 mM Trehalose + DMSOMurine Spermatogonial Stem Cells1 Week89.7 ± 2.0Higher than Control
200 mM Trehalose + DMSOMurine Spermatogonial Stem Cells1 and 3 MonthsNo significant increaseSignificantly higher than Control

Data adapted from a study on the effects of trehalose on murine spermatogonial stem cells, suggesting a range of concentrations for optimization with stachyose.

Experimental Protocol: Cryopreservation of Mammalian Cells using Stachyose Hydrate

This protocol provides a general guideline for the cryopreservation of mammalian cells (e.g., CHO, HeLa) using stachyose hydrate as a supplementary cryoprotectant. Optimization of stachyose concentration and incubation times may be necessary for specific cell lines.

Materials:

  • Log-phase cell culture

  • Complete growth medium

  • Fetal Bovine Serum (FBS), cell culture grade

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Stachyose hydrate, sterile solution (e.g., 1 M stock in sterile water or PBS)

  • Sterile cryovials

  • Controlled-rate freezing container

  • -80°C freezer

  • Liquid nitrogen storage tank

Procedure:

  • Cell Preparation:

    • Harvest cells during the logarithmic growth phase. For adherent cells, detach using trypsin-EDTA and neutralize with complete growth medium. For suspension cells, proceed directly to harvesting.

    • Centrifuge the cell suspension at 100-200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in cold complete growth medium to a concentration of 1-5 x 10^6 viable cells/mL.

  • Preparation of Cryopreservation Medium:

    • Prepare the cryopreservation medium on ice. A common formulation consists of:

      • 80% Complete growth medium

      • 10% FBS

      • 10% DMSO

    • To this base medium, add sterile stachyose hydrate solution to achieve the desired final concentration (e.g., starting with a range of 50-200 mM).

  • Freezing:

    • Slowly add an equal volume of the stachyose-supplemented cryopreservation medium to the cell suspension.

    • Gently mix and immediately aliquot 1 mL of the cell suspension into sterile cryovials.

    • Place the cryovials in a controlled-rate freezing container.

    • Transfer the container to a -80°C freezer for at least 4 hours (to achieve a cooling rate of approximately -1°C/minute).

  • Storage:

    • Transfer the cryovials from the -80°C freezer to a liquid nitrogen tank for long-term storage.

  • Thawing:

    • Rapidly thaw the cryovials in a 37°C water bath.

    • Immediately transfer the thawed cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium.

    • Centrifuge at 100-200 x g for 5 minutes to pellet the cells and remove the cryopreservation medium.

    • Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.

    • Transfer the cells to a new culture flask and incubate under standard conditions.

Workflow Diagram

G cluster_prep Cell Preparation cluster_cryo Cryopreservation cluster_storage Storage & Thawing harvest Harvest Log-Phase Cells centrifuge1 Centrifuge (100-200 x g, 5 min) harvest->centrifuge1 resuspend1 Resuspend in Cold Medium (1-5x10^6 cells/mL) centrifuge1->resuspend1 mix Mix Cells with Cryo-Medium resuspend1->mix prepare_cryo Prepare Cryo-Medium (with Stachyose Hydrate) prepare_cryo->mix aliquot Aliquot to Cryovials mix->aliquot freeze Controlled-Rate Freezing (-1°C/min to -80°C) aliquot->freeze store Long-Term Storage (Liquid Nitrogen) freeze->store thaw Rapid Thaw at 37°C store->thaw centrifuge2 Centrifuge to Remove Cryo-Medium thaw->centrifuge2 resuspend2 Resuspend in Fresh Medium centrifuge2->resuspend2 culture Return to Culture resuspend2->culture

Caption: Workflow for cell cryopreservation with stachyose hydrate.

Application Note II: Stachyose Hydrate as a Pro-Apoptotic Agent in Cancer Cell Lines

Application

Induction of apoptosis in susceptible cancer cell lines for research purposes. Stachyose hydrate has been shown to directly inhibit the proliferation of human colon cancer cells (Caco-2) by triggering the caspase-dependent mitochondrial apoptosis pathway.[3] This makes it a potential tool for studying apoptosis mechanisms and for screening anti-cancer drug candidates.

Key Experimental Data

The pro-apoptotic effect of stachyose hydrate is dose-dependent. The following tables summarize the quantitative data on its impact on Caco-2 cell viability and apoptosis.

Table 1: Dose-Dependent Inhibition of Caco-2 Cell Proliferation by Stachyose Hydrate

Stachyose Hydrate Concentration (mg/mL) Cell Inhibitory Rate (%)
0.415.31 ± 3.20
0.828.45 ± 2.10
1.640.23 ± 5.70
3.255.67 ± 4.50

Table 2: Dose-Dependent Induction of Apoptosis in Caco-2 Cells by Stachyose Hydrate

Stachyose Hydrate Concentration (mg/mL) Cell Apoptosis Rate (%)
0 (Control)0
0.411.6
0.822.7
1.638.2
3.252.7
Experimental Protocol: Induction of Apoptosis with Stachyose Hydrate

This protocol outlines the steps to induce and assess apoptosis in Caco-2 cells using stachyose hydrate.

Materials:

  • Caco-2 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Stachyose hydrate, sterile solution (prepare a stock solution in sterile water or PBS and dilute to final concentrations in culture medium)

  • 96-well and 6-well cell culture plates

  • MTT assay kit for cell viability

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

  • Western blotting reagents and antibodies for Bcl-2, Bax, Cytochrome C, Caspase-9, and Caspase-3

Procedure:

  • Cell Seeding:

    • Seed Caco-2 cells in 96-well plates (for viability assay) and 6-well plates (for apoptosis and protein analysis) at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Prepare different concentrations of stachyose hydrate in complete growth medium (e.g., 0.4, 0.8, 1.6, and 3.2 mg/mL).

    • Remove the old medium from the cells and replace it with the stachyose-containing medium. Include a vehicle control (medium without stachyose).

    • Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment (MTT Assay):

    • Following the treatment period, add MTT reagent to each well of the 96-well plate and incubate according to the manufacturer's instructions.

    • Add solubilization solution and measure the absorbance at the appropriate wavelength to determine cell viability.

  • Apoptosis Assessment (Flow Cytometry):

    • Harvest the cells from the 6-well plates by trypsinization.

    • Wash the cells with cold PBS.

    • Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

  • Western Blot Analysis of Apoptotic Proteins:

    • Lyse the treated cells and determine the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against Bcl-2, Bax, Cytochrome C, cleaved Caspase-9, and cleaved Caspase-3.

    • Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

Signaling Pathway Diagram

G cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade stachyose Stachyose Hydrate bcl2 Bcl-2 (Anti-apoptotic) stachyose->bcl2 Downregulates bax Bax (Pro-apoptotic) stachyose->bax Upregulates mito Mitochondrion bcl2->mito Inhibits Permeabilization bax->mito Promotes Permeabilization cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 (Initiator) cyto_c->casp9 Activates casp3 Caspase-3 (Executioner) casp9->casp3 Activates apoptosis Apoptosis casp3->apoptosis

Caption: Stachyose-induced mitochondrial apoptosis pathway.

References

Application Notes and Protocols for the Enzymatic Production of Manninotriose from Stachyose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the enzymatic hydrolysis of stachyose (B150584) to produce manninotriose (B1662183). Manninotriose, a trisaccharide, holds potential in various research and pharmaceutical applications. The protocols herein describe the use of α-galactosidase for the specific cleavage of the terminal α-1,6 linked galactose from stachyose. This document outlines the enzymatic reaction, purification, and analysis of the final product, offering a comprehensive guide for laboratory-scale production.

Introduction

Stachyose is a non-digestible tetrasaccharide found in various legumes and vegetables. Its enzymatic hydrolysis presents a valuable method for the production of functional oligosaccharides, such as manninotriose. Manninotriose is composed of two galactose units and one glucose unit. The targeted enzymatic conversion of stachyose is achieved through the action of α-galactosidase (EC 3.2.1.22), an enzyme that specifically hydrolyzes terminal α-D-galactosyl residues.[1] This controlled hydrolysis allows for the specific production of manninotriose by preventing complete degradation to monosaccharides. These application notes provide a framework for optimizing this bioconversion process.

Enzymatic Hydrolysis of Stachyose

The enzymatic hydrolysis of stachyose to manninotriose is a targeted reaction that leverages the specificity of α-galactosidase. The enzyme cleaves the terminal α-(1→6) glycosidic bond, releasing a molecule of galactose and yielding manninotriose.

Reaction Mechanism

The overall reaction can be summarized as follows:

Stachyose + H₂O --(α-galactosidase)--> Manninotriose + D-galactose

Further hydrolysis of manninotriose to melibiose (B213186) and subsequently to glucose and galactose can occur with prolonged reaction times or high enzyme concentrations, hence the importance of controlled reaction conditions.

Key Enzymes and Their Properties

The primary enzyme for this application is α-galactosidase. Various microbial sources of this enzyme are available, each with distinct optimal operating conditions.

  • Sources: Common sources of commercially available α-galactosidase include Aspergillus niger, Aspergillus oryzae, and various species of Penicillium and Bacillus.[2][3]

  • Optimal Conditions: The optimal pH and temperature for α-galactosidase activity are crucial for maximizing manninotriose yield and minimizing by-product formation. These conditions are enzyme-specific. For instance, α-galactosidase from Gibberella fujikuroi shows optimal activity for stachyose hydrolysis at a pH of 5.5-6.0 and a temperature of 55°C.[4] In contrast, the enzyme from a specific Aspergillus niger strain exhibits optimal performance at a more acidic pH of 3.5 and a higher temperature of 60°C.[3]

Quantitative Data Summary

The efficiency of the enzymatic hydrolysis can be evaluated by several key parameters, which are summarized in the tables below. These values are indicative and can vary based on the specific enzyme preparation and reaction conditions.

Table 1: Kinetic Parameters of α-Galactosidase for Stachyose Hydrolysis
Enzyme SourceSubstrateKm (mM)Vmax (μmol min-1)Optimal pHOptimal Temperature (°C)Reference
Glycine max (Soybean)Stachyose4.79---[5]
Aspergillus niger NRC114p-nitrophenyl-α-D-galactopyranoside0.401 µM14.653.560[3]
Gibberella fujikuroiStachyose--5.5 - 6.055[4]
Termitomyces eurrhizusStachyose--5.060[6]

Note: Vmax values are often reported for synthetic substrates and may differ for stachyose.

Table 2: Typical Reaction Conditions and Manninotriose Yield
Enzyme SourceSubstrate Concentration (g/L)Enzyme Loading (U/g substrate)Reaction Time (h)pHTemperature (°C)Stachyose Conversion (%)Manninotriose Yield (%)Reference
Gibberella fujikuroiSoymilk extractNot specified2.55.5 - 6.055>95Not specified[4]
Aspergillus nigerNot specifiedNot specifiedNot specified4.860HighNot specified[7]

Note: Specific yield of manninotriose is often not explicitly reported and needs to be determined experimentally through careful monitoring of the reaction products.

Experimental Protocols

The following protocols provide a step-by-step guide for the enzymatic production, purification, and analysis of manninotriose from stachyose.

Protocol 1: Enzymatic Hydrolysis of Stachyose

This protocol details the setup of the enzymatic reaction.

Materials:

  • Stachyose hydrate (B1144303) (substrate)

  • α-Galactosidase (e.g., from Aspergillus niger)

  • Sodium acetate (B1210297) buffer (0.1 M, pH 5.0) or other suitable buffer based on enzyme specifications

  • Reaction vessel (e.g., stirred-tank reactor or shaker flask)

  • Water bath or incubator with temperature control

  • pH meter

Procedure:

  • Substrate Preparation: Prepare a stachyose solution of the desired concentration (e.g., 50 g/L) in the selected buffer. Ensure the stachyose is completely dissolved.

  • pH and Temperature Adjustment: Adjust the pH of the stachyose solution to the optimal level for the chosen α-galactosidase using the buffer system. Equilibrate the solution to the optimal reaction temperature.

  • Enzyme Addition: Add the α-galactosidase to the reaction mixture. The optimal enzyme loading should be determined empirically but a starting point of 10-50 Units per gram of stachyose is recommended.

  • Incubation: Incubate the reaction mixture with constant agitation for a predetermined period (e.g., 2-6 hours). Monitor the reaction progress by taking aliquots at regular intervals for analysis.

  • Reaction Termination: Once the desired level of stachyose conversion is achieved, terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes). This prevents further hydrolysis of manninotriose.

  • Clarification: Centrifuge the reaction mixture to remove any precipitated protein and other insoluble materials. The supernatant contains the manninotriose product.

Protocol 2: Purification of Manninotriose by Column Chromatography

This protocol describes a general method for purifying manninotriose from the reaction mixture.

Materials:

  • Hydrolysis reaction supernatant

  • Activated charcoal

  • Diatomaceous earth (e.g., Celite)

  • Chromatography column

  • Stationary phase: Bio-Gel P2 or a similar size-exclusion chromatography resin

  • Mobile phase: Deionized water

  • Fraction collector

  • Freeze-dryer

Procedure:

  • Decolorization: Add activated charcoal to the supernatant (approximately 1-2% w/v) and stir for 30-60 minutes at room temperature to remove color impurities.

  • Filtration: Filter the mixture through a bed of diatomaceous earth to remove the activated charcoal.

  • Size-Exclusion Chromatography:

    • Pack a chromatography column with the chosen size-exclusion resin and equilibrate with deionized water.

    • Load the decolorized and filtered supernatant onto the column.

    • Elute the sugars with deionized water at a constant flow rate.

    • Collect fractions using a fraction collector.

  • Fraction Analysis: Analyze the collected fractions for the presence of manninotriose using TLC or HPLC (as described in Protocol 3).

  • Pooling and Lyophilization: Pool the fractions containing pure manninotriose and freeze-dry to obtain a purified powder.

Protocol 3: Analysis of Reaction Products by HPLC

This protocol outlines the analytical method for quantifying stachyose, manninotriose, and other reaction products.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a Refractive Index (RI) detector

  • Carbohydrate analysis column (e.g., Cosmosil Sugar-D, 4.6 x 250 mm)[8]

  • Mobile phase: Acetonitrile:Water (70:30, v/v)[8]

  • Syringe filters (0.22 µm)

  • Autosampler vials

  • Standards: Stachyose, manninotriose, galactose, fructose, sucrose

Procedure:

  • HPLC Setup:

    • Set the column temperature to 30°C.[8]

    • Set the mobile phase flow rate to 0.5 mL/min.[8]

    • Allow the RI detector to stabilize.

  • Standard Curve Preparation: Prepare a series of standard solutions of known concentrations for each sugar in deionized water. Inject each standard to determine its retention time and generate a standard curve for quantification.

  • Sample Preparation: Dilute the aliquots from the hydrolysis reaction with deionized water to fall within the concentration range of the standard curve. Filter the diluted samples through a 0.22 µm syringe filter into autosampler vials.

  • Injection and Analysis: Inject the prepared samples onto the HPLC system.

  • Data Analysis: Identify and quantify the sugars in each sample by comparing their retention times and peak areas to the respective standard curves.

Visualizations

Diagram 1: Enzymatic Hydrolysis of Stachyose Workflow

EnzymaticHydrolysisWorkflow Stachyose Stachyose Solution Reaction Enzymatic Hydrolysis (Controlled pH & Temp) Stachyose->Reaction Enzyme α-Galactosidase Enzyme->Reaction Termination Heat Inactivation Reaction->Termination Analysis Analysis (HPLC) Reaction->Analysis Purification Purification (Chromatography) Termination->Purification Purification->Analysis Manninotriose Purified Manninotriose Purification->Manninotriose

Caption: Workflow for the enzymatic production of manninotriose from stachyose.

Diagram 2: Stachyose Hydrolysis Pathway

StachyoseHydrolysis enzyme enzyme Stachyose Stachyose (Gal-Gal-Glc-Fru) Manninotriose Manninotriose (Gal-Glc-Fru) Stachyose->Manninotriose Galactose1 Galactose Stachyose->Galactose1 Melibiose Melibiose (Gal-Glc) Manninotriose->Melibiose + Galactose2 Galactose Manninotriose->Galactose2 + Glucose Glucose Melibiose->Glucose + Galactose3 Galactose Melibiose->Galactose3 + Sucrose Sucrose (Glc-Fru) enzyme_a_gal1 α-Galactosidase enzyme_a_gal2 α-Galactosidase enzyme_a_gal3 α-Galactosidase

Caption: Stepwise enzymatic hydrolysis of stachyose by α-galactosidase.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Manninotriose Yield - Suboptimal pH or temperature.- Enzyme inhibition by products (e.g., galactose).- Incorrect enzyme loading.- Prolonged reaction time leading to further hydrolysis.- Optimize reaction conditions for the specific enzyme used.- Consider using a fed-batch process to maintain low product concentration.- Perform an enzyme titration to find the optimal concentration.- Monitor the reaction closely and terminate it at the optimal time point.
Incomplete Stachyose Conversion - Insufficient enzyme activity or loading.- Short reaction time.- Presence of enzyme inhibitors in the substrate.- Increase enzyme concentration or incubation time.- Ensure the substrate is free from known inhibitors.
Broad Peaks or Poor Separation in HPLC - Column degradation.- Inappropriate mobile phase composition.- Sample overload.- Replace or regenerate the HPLC column.- Optimize the acetonitrile/water ratio.- Dilute the sample before injection.
Presence of Multiple By-products - Non-specific enzyme activity.- Over-hydrolysis of manninotriose.- Use a highly specific α-galactosidase.- Carefully control the reaction time and temperature.

Conclusion

The enzymatic hydrolysis of stachyose offers a specific and efficient route for the production of manninotriose. By carefully selecting the α-galactosidase and optimizing the reaction conditions, it is possible to achieve high conversion rates and yields. The protocols provided in these application notes serve as a comprehensive guide for researchers and professionals in the field, enabling the consistent and reproducible synthesis of manninotriose for further investigation and application. The detailed analytical methods ensure accurate monitoring and quantification of the desired product.

References

Application Notes and Protocols: Stachyose as a Pharmaceutical Excipient

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for utilizing stachyose (B150584) as a versatile excipient in pharmaceutical formulations. Stachyose, a naturally occurring tetrasaccharide, offers unique properties that can enhance drug stability, improve bioavailability, and enable advanced drug delivery systems.

Physicochemical Properties of Stachyose

Stachyose is a non-reducing sugar, which contributes to its stability in formulations. Its key physicochemical properties are summarized in the table below, making it a suitable candidate for various pharmaceutical applications.

PropertyValueReferences
Molecular Formula C₂₄H₄₂O₂₁[1][2]
Molar Mass 666.58 g/mol [1]
Appearance White to off-white solid/powder[3]
Melting Point 170 °C[3]
Boiling Point (Predicted) 1044.2 ± 65.0 °C[3]
Density (Predicted) 1.84 ± 0.1 g/cm³[3]
Solubility in Water 50 mg/mL, clear, colorless solution[3]
Sweetness (relative to sucrose) ~28%[1][2]
Glass Transition Temperature (Tg') -23.8 ± 0.2 °C[4]
Regulatory Status Generally Recognized as Safe (GRAS) by the US FDA[5]

Application: Stachyose as a Lyoprotectant for Biologics and Nanoparticles

Stachyose is an effective lyoprotectant, cryoprotectant, and bulking agent for sensitive biological materials and nanoparticle formulations during freeze-drying (lyophilization). Its high glass transition temperature (Tg') contributes to the formation of a stable, amorphous matrix, which protects the active pharmaceutical ingredient (API) from degradation during the drying process and subsequent storage.[6]

Experimental Protocol: Lyophilization of a Model Protein with Stachyose

This protocol describes the use of stachyose as a lyoprotectant for a model protein, such as catalase.

Materials:

  • Model Protein (e.g., Catalase from bovine liver)

  • Stachyose

  • 50 mM Phosphate (B84403) Buffer (pH 7.0)

  • Lyophilizer (e.g., ScanVac CoolSafe)

  • Differential Scanning Calorimeter (DSC)

  • Sterile vials and stoppers

Procedure:

  • Formulation Preparation:

    • Prepare a stock solution of the model protein in 50 mM phosphate buffer.

    • Prepare solutions of stachyose in 50 mM phosphate buffer at various concentrations (e.g., 5%, 10%, 20% w/v).

    • Mix the protein solution with the stachyose solutions to achieve the desired final protein and stachyose concentrations. A protein-to-excipient ratio of 1:1 to 1:10 is a common starting point.

  • Determination of Critical Temperatures (Pre-Lyophilization):

    • Use DSC to determine the eutectic melting temperature (Te) or glass transition temperature of the maximally freeze-concentrated solute (Tg') of the formulation. This is crucial for optimizing the primary drying temperature.[7]

    • DSC Protocol:

      • Place 3-5 mg of the formulation in a Tzero aluminum pan and seal hermetically.

      • Equilibrate the sample at 20°C.

      • Cool the sample to -60°C at a controlled rate (e.g., 1°C/min).

      • Hold at -60°C for 5 minutes.

      • Heat the sample to 30°C at a rate of 10°C/min.

      • Analyze the thermogram to determine the Tg'.[7]

  • Lyophilization Cycle:

    • Freezing:

      • Fill sterile vials with the formulated protein solution.

      • Place the vials on the lyophilizer shelf and cool to a temperature below the Tg' (e.g., -50°C) at a controlled rate (e.g., 1°C/min).

      • Hold at the freezing temperature for at least 2 hours to ensure complete solidification.[7]

    • Primary Drying (Sublimation):

      • Set the shelf temperature to a value below the Tg' of the formulation (e.g., -35°C).

      • Reduce the chamber pressure to approximately 100 mTorr.

      • Continue primary drying until all the ice has sublimated. This can be monitored by observing the product temperature, which will rise to the shelf temperature at the end of this phase.[7]

    • Secondary Drying (Desorption):

      • Increase the shelf temperature in a stepwise or ramped manner to a final temperature (e.g., 25°C).

      • Maintain a low pressure to facilitate the removal of residual bound water.

      • Continue secondary drying for a sufficient duration (e.g., 6-12 hours) to achieve a final moisture content of <1%.[7]

  • Post-Lyophilization Analysis:

    • Visually inspect the lyophilized cake for appearance (e.g., elegance, absence of collapse).

    • Determine the residual moisture content using Karl Fischer titration.

    • Reconstitute the lyophilized product with water or a suitable buffer.

    • Assess the protein's activity and structural integrity using appropriate assays (e.g., enzyme activity assay, circular dichroism, size-exclusion chromatography).

Experimental Workflow: Lyophilization with Stachyose

Lyophilization_Workflow cluster_prep Formulation Preparation cluster_analysis Pre-Lyophilization Analysis cluster_lyo Lyophilization Cycle cluster_post Post-Lyophilization Analysis Formulation Prepare Protein-Stachyose Solution DSC Determine Tg' by DSC Formulation->DSC Freezing Freezing (<- Tg') DSC->Freezing Optimize Cycle PrimaryDrying Primary Drying (< Tg') Freezing->PrimaryDrying SecondaryDrying Secondary Drying (> Tg') PrimaryDrying->SecondaryDrying Analysis Cake Appearance Residual Moisture Protein Activity & Stability SecondaryDrying->Analysis

Workflow for lyophilizing a protein with stachyose as a lyoprotectant.

Application: Stachyose for Enhancing Oral Bioavailability

Stachyose can improve the oral bioavailability of certain drugs, particularly those with poor water solubility.[8] Its prebiotic properties can modulate the gut microbiota, which may influence drug absorption and metabolism.[9]

Experimental Protocol: In Vivo Bioavailability Study in a Rodent Model

This protocol outlines a basic in vivo study to assess the effect of stachyose on the oral bioavailability of a model poorly soluble drug.

Materials:

  • Model poorly soluble drug

  • Stachyose

  • Vehicle for oral administration (e.g., 0.5% w/v carboxymethylcellulose in water)

  • Sprague-Dawley rats (or other suitable rodent model)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • Analytical instrumentation for drug quantification in plasma (e.g., LC-MS/MS)

Procedure:

  • Formulation Preparation:

    • Control Formulation: Prepare a suspension of the model drug in the vehicle.

    • Test Formulation: Prepare a suspension of the model drug and stachyose in the vehicle. The concentration of stachyose can be varied (e.g., 5%, 10% w/v).

  • Animal Dosing:

    • Fast the rats overnight (with free access to water) before dosing.

    • Divide the rats into two groups: Control and Test.

    • Administer the respective formulations to each group via oral gavage at a specified dose of the drug.

  • Blood Sampling:

    • Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Collect the blood in heparinized tubes and centrifuge to obtain plasma.

  • Plasma Sample Analysis:

    • Develop and validate an analytical method (e.g., LC-MS/MS) for the quantification of the model drug in plasma.

    • Analyze the plasma samples to determine the drug concentration at each time point.

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration-time profiles for both the control and test groups.

    • Calculate key pharmacokinetic parameters, including:

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum plasma concentration (Tmax)

      • Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC₀-t)

      • Area under the plasma concentration-time curve from time zero to infinity (AUC₀-inf)

    • Compare the pharmacokinetic parameters between the control and test groups to determine the effect of stachyose on the drug's bioavailability. An increase in Cmax and/or AUC indicates enhanced bioavailability.

Bioavailability Study Workflow

Bioavailability_Workflow cluster_formulation Formulation cluster_animal Animal Study cluster_analysis Analysis Control Drug in Vehicle Dosing Oral Gavage to Rats Control->Dosing Test Drug + Stachyose in Vehicle Test->Dosing Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Separation Sampling->Plasma LCMS LC-MS/MS Analysis Plasma->LCMS PK Pharmacokinetic Analysis (Cmax, Tmax, AUC) LCMS->PK

Workflow for an in vivo bioavailability study of a drug with stachyose.

Application: Stachyose in Amorphous Solid Dispersions (ASDs)

Stachyose can be used as a hydrophilic carrier in the preparation of amorphous solid dispersions (ASDs) to improve the dissolution rate and oral bioavailability of poorly water-soluble drugs.[10][11] ASDs are formulations where the drug is molecularly dispersed in a carrier matrix in an amorphous state.

Experimental Protocol: Preparation of an ASD using Spray Drying

This protocol describes the preparation of an ASD of a model poorly soluble drug with stachyose using a lab-scale spray dryer.

Materials:

  • Model poorly soluble drug

  • Stachyose

  • Solvent system (e.g., ethanol-water mixture)

  • Lab-scale spray dryer (e.g., Büchi Mini Spray Dryer B-290)

  • Dissolution testing apparatus

  • Powder X-ray Diffractometer (PXRD)

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Feed Solution Preparation:

    • Dissolve the model drug and stachyose in the chosen solvent system at a specific drug-to-carrier ratio (e.g., 1:1, 1:3, 1:5 w/w).

    • Ensure complete dissolution to form a clear solution.

  • Spray Drying:

    • Set the spray drying parameters. These will need to be optimized for the specific formulation and equipment. Typical starting parameters for a lab-scale spray dryer are:

      • Inlet temperature: 100-150°C

      • Aspirator rate: 80-100%

      • Pump rate: 10-20%

      • Atomizing air flow rate: 400-600 L/h[12][13]

    • Spray dry the feed solution to obtain a fine powder.

  • Characterization of the ASD:

    • Powder X-ray Diffraction (PXRD): Analyze the spray-dried powder to confirm the amorphous nature of the drug. An amorphous solid will show a halo pattern, while a crystalline solid will exhibit sharp peaks.

    • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the ASD. A single Tg for the dispersion indicates good miscibility between the drug and the carrier.

    • Morphology: Use Scanning Electron Microscopy (SEM) to observe the particle size and shape of the spray-dried powder.

  • In Vitro Dissolution Testing:

    • Perform dissolution testing on the ASD powder and compare it to the pure crystalline drug.

    • Use a suitable dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid).

    • Collect samples at various time points and analyze the drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

    • Plot the dissolution profiles to demonstrate the enhancement in dissolution rate for the ASD.

Amorphous Solid Dispersion Preparation and Characterization Workflow

ASD_Workflow cluster_prep Preparation cluster_char Characterization cluster_eval Evaluation Solution Drug + Stachyose in Solvent SprayDry Spray Drying Solution->SprayDry PXRD PXRD (Amorphous State) SprayDry->PXRD DSC DSC (Tg) SprayDry->DSC SEM SEM (Morphology) SprayDry->SEM Dissolution In Vitro Dissolution SprayDry->Dissolution

Workflow for the preparation and characterization of an amorphous solid dispersion with stachyose.

Mechanism of Action: Stachyose and Modulation of Gut Microbiota-Mediated Inflammatory Signaling

As a prebiotic, stachyose is not digested in the upper gastrointestinal tract and reaches the colon intact, where it is fermented by beneficial gut bacteria such as Bifidobacterium and Lactobacillus.[2][14] This fermentation process leads to the production of short-chain fatty acids (SCFAs), which have numerous health benefits, including the modulation of inflammatory responses. One of the key signaling pathways influenced by stachyose and the resulting changes in the gut microbiome is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.[1]

Signaling Pathway Diagram: Stachyose Modulation of the NF-κB Pathway

In inflammatory conditions, pathogens or other stimuli can activate Toll-like receptors (TLRs), leading to the activation of the NF-κB pathway and the production of pro-inflammatory cytokines. Stachyose can attenuate this inflammatory cascade.

Modulation of the NF-κB signaling pathway by stachyose through the gut microbiota.

This diagram illustrates that stachyose promotes the growth of beneficial gut bacteria, leading to increased production of SCFAs. These SCFAs can then inhibit the IKK complex, a key component in the NF-κB signaling cascade. This inhibition prevents the degradation of IκB, keeping NF-κB sequestered in the cytoplasm and thereby reducing the transcription of pro-inflammatory cytokines.[1]

Conclusion

Stachyose is a multifunctional excipient with significant potential in modern pharmaceutical formulations. Its properties as a lyoprotectant, bioavailability enhancer, and component of amorphous solid dispersions, coupled with its prebiotic effects, make it a valuable tool for drug development professionals. The protocols and information provided in these application notes serve as a starting point for the exploration and implementation of stachyose in a variety of drug delivery applications. Further formulation-specific optimization will be necessary to achieve desired product performance.

References

Stachyose Hydrate in Animal Feed: Enhancing Gut Health and Performance

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Stachyose (B150584) hydrate (B1144303), a functional tetrasaccharide, is emerging as a significant prebiotic in animal nutrition. Commercially available as a hydrate, this non-digestible oligosaccharide selectively stimulates the growth and activity of beneficial bacteria in the gastrointestinal tract, thereby improving gut health, nutrient utilization, and overall animal performance. These application notes provide a comprehensive overview of the use of stachyose hydrate in poultry, swine, and aquaculture feeds, supported by quantitative data and detailed experimental protocols.

Mechanism of Action

Stachyose hydrate exerts its beneficial effects primarily through its role as a prebiotic.[1] Being resistant to digestion by endogenous enzymes in the upper gastrointestinal tract, it reaches the lower gut intact, where it is fermented by beneficial bacteria, particularly Bifidobacteria and Lactobacilli. This fermentation process leads to the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate (B1204436), which have multifaceted roles in gut health.

The key mechanisms include:

  • Modulation of Gut Microbiota: Stachyose promotes the proliferation of beneficial bacteria while inhibiting the growth of pathogenic bacteria.

  • Production of Short-Chain Fatty Acids (SCFAs): SCFAs serve as an energy source for intestinal epithelial cells, lower the gut pH to inhibit pathogens, and modulate the immune system.

  • Enhancement of Gut Barrier Function: SCFAs, particularly butyrate, strengthen the intestinal barrier by promoting the expression of tight junction proteins.

  • Immunomodulation: SCFAs can modulate the immune system through G-protein coupled receptors (GPCRs) and by inhibiting histone deacetylase (HDAC), leading to anti-inflammatory effects.[2][3][4]

Applications in Animal Species

Poultry (Broilers)

Stachyose hydrate supplementation in broiler diets has been shown to improve feed efficiency, modulate gut microbiota, and enhance gut morphology.

Table 1: Effects of Stachyose Hydrate on Broiler Performance and Gut Health

ParameterControlStachyose (0.6%)Stachyose (1.2%)Stachyose (1.6%)Reference
Growth Performance
Feed Conversion Ratio (FCR)1.551.50--[5]
Average Daily Gain (ADG) (g)55.254.8--[5]
Gut Morphology
Duodenum Villus Height (μm)125013501400-[6]
Cecal Microbiota
Lactobacillus (log10 CFU/g)7.88.2--[7]
Cecal SCFA Concentration (μmol/g)
Acetic Acid45.281.4--[7]
Propionic Acid12.535.2--[7]

*Indicates a statistically significant difference from the control group (P < 0.05).

Swine (Weanling Pigs)

In weanling pigs, stachyose supplementation can positively influence gut microbial populations and increase the production of beneficial SCFAs, although high inclusion levels may negatively impact growth performance.

Table 2: Effects of Stachyose Hydrate on Weanling Pig Gut Health

ParameterControlStachyose (1%)Stachyose (2%)Reference
Growth Performance
Average Daily Gain (ADG) ( g/day )250230215[2][8]
Gut Microbiota (log10 CFU/g)
Ileal Lactobacilli7.58.07.2[2][8]
Cecal Bifidobacteria7.27.86.9[2][8]
Colonic Enterobacteria6.86.26.9[2][8]
Volatile Fatty Acids (mmol/L)
Ileal VFA354530[2][4]
Cecal VFA809570[2][4]
Colonic VFA90110*80[2][4]

*Indicates a statistically significant difference from the control group (P < 0.05).

Aquaculture (Nile Tilapia and Turbot)

Stachyose has shown promise in aquaculture for improving growth, immune response, and gut morphology.

Table 3: Effects of Stachyose Hydrate in Aquaculture

SpeciesParameterControlStachyose (4 g/kg)Stachyose (8 g/kg)Stachyose (1.25%)Reference
Nile Tilapia Immune Response [3]
Serum Lysozyme Activity (U/mL)15.220.522.1-[3]
Growth Performance [3]
Weight Gain (%)180210215-[3]
Disease Resistance [3]
Survival rate after S. agalactiae challenge (%)407075-[3]
Juvenile Turbot Growth Performance [5]
Weight Gain Rate (%)250--300[5]
Digestive Enzymes [5]
Trypsin Activity (U/mg protein)1.8--2.5[5]
Intestinal Morphology [5]
Distal Intestine Fold Height (μm)350--450*[5]

*Indicates a statistically significant difference from the control group (P < 0.05).

Experimental Protocols

Protocol 1: Evaluation of Stachyose Hydrate on Broiler Growth Performance and Gut Health

1. Objective: To assess the effect of dietary stachyose hydrate supplementation on growth performance, gut morphology, cecal microbiota, and SCFA concentration in broiler chickens.

2. Experimental Design:

  • Animals: 400 one-day-old male broiler chicks.
  • Treatments:
  • T1: Basal diet (Control)
  • T2: Basal diet + 0.6% Stachyose Hydrate
  • T3: Basal diet + 1.2% Stachyose Hydrate
  • Duration: 42 days.
  • Replicates: 10 replicate pens per treatment, with 13-14 birds per pen.

3. Methodology:

  • Diets: Formulate basal corn-soybean meal diets to meet or exceed NRC recommendations. Add stachyose hydrate to the treatment diets at the expense of corn starch.
  • Animal Management: House birds in floor pens with ad libitum access to feed and water. Monitor and record body weight and feed intake weekly to calculate ADG, ADFI, and FCR.
  • Sample Collection (Day 42):
  • Select two birds per pen for sample collection.
  • Collect intestinal sections (duodenum, jejunum, ileum) for gut morphology analysis.
  • Collect cecal contents for microbial and SCFA analysis.
  • Gut Morphology Analysis:
  • Fix intestinal sections in 10% neutral buffered formalin.
  • Embed in paraffin, section, and stain with hematoxylin (B73222) and eosin.
  • Measure villus height and crypt depth using a light microscope and image analysis software.
  • Microbiota Analysis:
  • Perform serial dilutions of cecal contents and plate on selective agar (B569324) for enumeration of Lactobacillus and Bifidobacterium.
  • Alternatively, use 16S rRNA gene sequencing for a comprehensive analysis of the microbial community.
  • SCFA Analysis:
  • Extract SCFAs from cecal contents using a suitable solvent (e.g., diethyl ether).
  • Analyze SCFA concentrations (acetate, propionate, butyrate) using gas chromatography (GC).

4. Statistical Analysis: Analyze data using ANOVA, with the pen as the experimental unit. Compare treatment means using Tukey's HSD test.

Protocol 2: Investigation of Stachyose Hydrate on Weanling Pig Gut Health

1. Objective: To determine the impact of stachyose hydrate on gut microbiota, VFA concentrations, and diarrhea incidence in weanling pigs.

2. Experimental Design:

  • Animals: 144 weanling pigs (28 days old).
  • Treatments:
  • T1: Basal diet (Control)
  • T2: Basal diet + 1% Stachyose Hydrate
  • T3: Basal diet + 2% Stachyose Hydrate
  • Duration: 21 days.
  • Replicates: 12 replicate pens per treatment, with 4 pigs per pen.

3. Methodology:

  • Diets: Formulate a basal diet based on corn and soybean meal. Add stachyose hydrate to the treatment diets.
  • Animal Management: House pigs in pens with ad libitum access to feed and water. Monitor daily for signs of diarrhea and record incidence.
  • Sample Collection (Day 21):
  • Euthanize one pig per pen.
  • Collect digesta from the ileum, cecum, and colon for microbial and VFA analysis.
  • Microbiota Analysis: Enumerate Lactobacilli, Bifidobacteria, and Enterobacteria using selective plating techniques or 16S rRNA sequencing.
  • VFA Analysis: Analyze VFA concentrations in digesta samples using gas chromatography.

4. Statistical Analysis: Use ANOVA to analyze the data, with the pen as the experimental unit.

Signaling Pathways and Logical Relationships

// Nodes stachyose [label="Stachyose Hydrate\n(in feed)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; gut_microbiota [label="Modulation of\nGut Microbiota", fillcolor="#FBBC05", fontcolor="#202124"]; beneficial_bacteria [label="↑ Beneficial Bacteria\n(Bifidobacterium, Lactobacillus)", fillcolor="#34A853", fontcolor="#FFFFFF"]; pathogenic_bacteria [label="↓ Pathogenic Bacteria\n(e.g., Enterobacteria)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; scfa [label="↑ Short-Chain Fatty Acids\n(Butyrate, Propionate, Acetate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; gut_ph [label="↓ Gut pH", fillcolor="#FBBC05", fontcolor="#202124"]; gut_barrier [label="Enhanced Gut\nBarrier Function", fillcolor="#4285F4", fontcolor="#FFFFFF"]; tight_junctions [label="↑ Tight Junction Proteins\n(Occludin, Claudins)", fillcolor="#34A853", fontcolor="#FFFFFF"]; immune_modulation [label="Immunomodulation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; gpcr [label="Activation of G-protein\nCoupled Receptors (GPCRs)", fillcolor="#FBBC05", fontcolor="#202124"]; hdac [label="Inhibition of Histone\nDeacetylase (HDAC)", fillcolor="#FBBC05", fontcolor="#202124"]; anti_inflammatory [label="↓ Pro-inflammatory Cytokines\n↑ Anti-inflammatory Cytokines", fillcolor="#34A853", fontcolor="#FFFFFF"]; animal_health [label="Improved Animal Health\n& Performance", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges stachyose -> gut_microbiota [color="#5F6368"]; gut_microbiota -> beneficial_bacteria [color="#5F6368"]; gut_microbiota -> pathogenic_bacteria [color="#5F6368"]; beneficial_bacteria -> scfa [label="Fermentation", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; scfa -> gut_ph [color="#5F6368"]; scfa -> gut_barrier [color="#5F6368"]; gut_barrier -> tight_junctions [color="#5F6368"]; scfa -> immune_modulation [color="#5F6368"]; immune_modulation -> gpcr [color="#5F6368"]; immune_modulation -> hdac [color="#5F6368"]; gpcr -> anti_inflammatory [color="#5F6368"]; hdac -> anti_inflammatory [color="#5F6368"]; gut_ph -> pathogenic_bacteria [label="Inhibition", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; tight_junctions -> animal_health [color="#5F6368"]; anti_inflammatory -> animal_health [color="#5F6368"]; beneficial_bacteria -> animal_health [color="#5F6368"]; pathogenic_bacteria -> animal_health [color="#5F6368"]; } END_OF_DOT

Caption: Mechanism of action of stachyose hydrate in promoting gut health.

// Nodes start [label="Start: Animal Selection\n& Acclimatization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; diet [label="Dietary Intervention:\nControl vs. Stachyose Hydrate Groups", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitoring [label="Monitoring:\n- Growth Performance\n- Health Status", fillcolor="#FBBC05", fontcolor="#202124"]; sampling [label="Sample Collection:\n- Intestinal Tissues\n- Cecal/Fecal Contents", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="Laboratory Analysis", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; morphology [label="Gut Morphology\n(Histology)", fillcolor="#34A853", fontcolor="#FFFFFF"]; microbiota [label="Microbiota Analysis\n(16S rRNA or Plating)", fillcolor="#34A853", fontcolor="#FFFFFF"]; scfa [label="SCFA Analysis\n(Gas Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis\n& Interpretation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Conclusion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> diet [color="#5F6368"]; diet -> monitoring [color="#5F6368"]; monitoring -> sampling [color="#5F6368"]; sampling -> analysis [color="#5F6368"]; analysis -> morphology [color="#5F6368"]; analysis -> microbiota [color="#5F6368"]; analysis -> scfa [color="#5F6368"]; morphology -> data_analysis [color="#5F6368"]; microbiota -> data_analysis [color="#5F6368"]; scfa -> data_analysis [color="#5F6368"]; data_analysis -> end [color="#5F6368"]; } END_OF_DOT

Caption: General experimental workflow for evaluating stachyose hydrate in animal feed.

// Edges scfas -> gpcr [label="binds", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; scfas -> hdac [label="inhibits", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; gpcr -> mapk [color="#5F6368"]; hdac -> nfkb [label="inhibits", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; mapk -> tight_junctions [color="#5F6368"]; nfkb -> anti_inflammatory [color="#5F6368"]; } END_OF_DOT

Caption: SCFA-mediated signaling pathways in intestinal epithelial cells.

Conclusion

Stachyose hydrate is a promising prebiotic feed additive for enhancing gut health and performance in various animal species. Its ability to modulate the gut microbiota, increase SCFA production, and positively influence gut morphology and immune function makes it a valuable tool for researchers and professionals in animal nutrition and drug development. The provided data and protocols offer a foundation for further investigation and application of stachyose hydrate in animal production systems.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Stachyose Extraction using Response Surface Methodology (RSM)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing response surface methodology (RSM) to optimize the extraction of stachyose (B150584).

Troubleshooting Guides

This section addresses specific issues that may arise during the stachyose extraction and optimization process.

Problem Possible Causes Recommended Solutions
Low Stachyose Yield Inefficient extraction parameters (temperature, time, solvent concentration, solid-liquid ratio).Systematically evaluate and optimize each parameter. Start with single-factor experiments to determine the influential ranges before applying RSM. For instance, a study on Stachys floridana found optimal conditions to be a temperature of 60°C, an extraction time of 40 minutes, 60% ethanol (B145695) concentration, and a solid-to-liquid ratio of 1:10.[1][2]
Degradation of stachyose.Avoid excessively high temperatures or prolonged extraction times, which can lead to the hydrolysis of stachyose into smaller sugars.[1]
Incomplete release of stachyose from the plant matrix.Ensure proper sample preparation, including fine grinding of the plant material to increase the surface area for solvent penetration. Consider a defatting step with a solvent like chloroform (B151607) if lipids are present, as they can hinder extraction.[1]
Loss of stachyose during downstream processing.Be aware that precipitation with ethanol, a common purification step, can lead to a significant loss of stachyose (30-40% has been reported).[3] Consider alternative purification methods or optimize the ethanol precipitation step carefully.
Poor RSM Model Fit (Low R-squared value) Inappropriate range of independent variables.The ranges selected for your independent variables (e.g., temperature, time) may not cover the optimal region. Conduct preliminary single-factor experiments to identify a more effective working range for each variable before designing the RSM experiment.[1]
The chosen model (e.g., linear, quadratic) does not adequately describe the relationship between the variables and the response.Evaluate the significance of the model terms (linear, quadratic, and interaction). A lack-of-fit test can also indicate if the model is a poor fit for the data. Consider a higher-order model if necessary.
High variability in experimental data.Ensure consistent experimental procedures, including precise measurements of materials, stable temperature control, and uniform sample preparation. Replicating the center points in your experimental design helps to estimate the pure error and assess the overall variability.[1]
Inconsistent HPLC Results Poor peak shape (broadening, tailing, or splitting).The mobile phase composition is critical. For carbohydrate analysis, a low water content in the mobile phase can lead to broad and asymmetric peaks.[1] Ensure the mobile phase is well-mixed and degassed. Check for column contamination or degradation.
Fluctuating retention times.Inconsistent mobile phase composition, temperature fluctuations, or a worn-out column can cause retention time shifts. Ensure the HPLC system is properly equilibrated and the temperature is stable.
Inaccurate quantification.Ensure proper calibration with high-purity stachyose standards. If using an Evaporative Light Scattering Detector (ELSD), be aware that the response may be non-linear, requiring a suitable calibration curve.

Frequently Asked Questions (FAQs)

1. What are the most critical factors to consider when optimizing stachyose extraction?

Based on various studies, the most influential factors are typically:

  • Extraction Temperature: Higher temperatures can increase solubility and diffusion but may also lead to degradation.[1][4]

  • Extraction Time: Longer durations can increase yield, but prolonged exposure to high temperatures can be detrimental.[1]

  • Ethanol Concentration: The polarity of the solvent is crucial. An optimal ethanol-water mixture is often more effective than pure water or pure ethanol.[1][5]

  • Solid-to-Liquid Ratio: A higher ratio can enhance the concentration gradient, improving extraction efficiency, but may require larger solvent volumes.[1][6]

  • pH: For some plant materials, adjusting the pH can significantly improve extraction efficiency. For example, an alkaline pH of 12.0 was found to be optimal for extracting stachyose from fresh rehmannia.[3]

2. How do I choose the right experimental design for RSM?

A Box-Behnken Design (BBD) is a commonly used and efficient design for optimizing stachyose extraction.[1] BBD is a type of response surface design that does not contain combinations where all factors are at their highest or lowest levels simultaneously, which can be useful for avoiding extreme experimental conditions.[7] Central Composite Design (CCD) is another popular choice. The selection depends on the number of factors and the desired resolution of the study.

3. My RSM model suggests optimal conditions that are outside my experimental range. What should I do?

This indicates that the true optimum lies beyond the boundaries of your initial experimental design. You should use the results of your current model to define a new experimental range centered around the predicted optimum and run a new set of experiments to refine the model and locate the true optimal point.

4. What is the purpose of the defatting step mentioned in some protocols?

Plant materials can contain lipids that interfere with the extraction of polar compounds like stachyose. The defatting step, often performed with a non-polar solvent like chloroform, removes these lipids, allowing the extraction solvent (e.g., ethanol-water mixture) to access and dissolve the stachyose more effectively.[1]

5. Can I use a different analytical method besides HPLC to quantify stachyose?

While HPLC is the most common and accurate method for quantifying stachyose, other methods like High-Performance Thin-Layer Chromatography (HPTLC) or enzymatic assays could potentially be used. However, HPLC with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector, is generally preferred for its sensitivity and specificity in separating stachyose from other sugars like raffinose, sucrose, and fructose.[3][5]

Experimental Protocols

General Protocol for Stachyose Extraction and RSM Optimization

This protocol provides a general framework. Specific parameters should be optimized for your particular plant material.

1. Sample Preparation:

  • Dry the plant material to a constant weight.
  • Grind the dried material into a fine powder to increase the surface area.
  • (Optional but Recommended) Perform a defatting step by refluxing the powder with a non-polar solvent (e.g., chloroform) for 2 hours at 60°C. Filter to remove the solvent and retain the defatted plant material.[1]

2. Single-Factor Experiments:

  • Before setting up the RSM design, determine the optimal range for each key variable.
  • Variables to test:
  • Extraction Temperature (e.g., 40, 50, 60, 70, 80 °C)
  • Extraction Time (e.g., 30, 40, 50, 60, 90 min)
  • Ethanol Concentration (e.g., 40, 50, 60, 70, 80% v/v in water)
  • Solid-to-Liquid Ratio (e.g., 1:5, 1:10, 1:15, 1:20 g/mL)
  • Vary one factor at a time while keeping the others constant. Analyze the stachyose content in the extract for each condition. The results will help you set the levels (-1, 0, +1) for your RSM design.[1]

3. Response Surface Methodology (RSM) Experimental Design:

  • Based on the single-factor experiment results, choose the levels for your independent variables.
  • Use a statistical software package to generate a Box-Behnken Design (BBD) or Central Composite Design (CCD). A typical BBD for four factors would involve 29 experimental runs, including five replicates at the center point.[1]
  • Perform the extractions in a randomized order as specified by the design.

4. Extraction and Analysis:

  • For each experimental run, mix the defatted plant powder with the specified ethanol concentration at the designated solid-to-liquid ratio.
  • Conduct the extraction at the set temperature and for the specified time, using a method like reflux or ultrasonic-assisted extraction.
  • After extraction, filter the mixture. The supernatant is the crude stachyose extract.
  • Quantify the stachyose content in each extract using a validated HPLC method.

5. Data Analysis:

  • Enter the measured stachyose yields (the response) into your statistical software.
  • Fit the data to a second-order polynomial model.
  • Use Analysis of Variance (ANOVA) to determine the statistical significance of the model and each of its terms (linear, quadratic, interaction).
  • Generate 3D response surface plots to visualize the relationship between the variables and the stachyose yield.
  • Use the model to predict the optimal extraction conditions for maximizing the stachyose yield.
  • Validate the model by performing an experiment at the predicted optimal conditions and comparing the experimental result with the predicted value.

Data Presentation

Table 1: Example of Optimal Stachyose Extraction Conditions from Literature
Plant Source Extraction Method Optimal Temperature (°C) Optimal Time Optimal Solvent Optimal Solid:Liquid Ratio Resulting Yield Reference
Stachys floridanaReflux Extraction6040 min60% Ethanol1:1047.0%[1][2]
Fresh RehmanniaAlkali ExtractionNot specified as primary variable2 hours5% Ethanol, pH 12.0Not specified652.01 mg/g[3]
Defatted Soybean MealStirring50Not specified10% Ethanol1:5Not specified[8]

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_optim Phase 2: Optimization cluster_analysis Phase 3: Analysis & Validation plant_material Plant Material drying Drying & Grinding plant_material->drying defatting Defatting (Optional) drying->defatting single_factor Single-Factor Experiments defatting->single_factor rsm_design RSM Design (e.g., BBD) single_factor->rsm_design extraction_runs Randomized Extraction Runs rsm_design->extraction_runs hplc_analysis HPLC Analysis extraction_runs->hplc_analysis data_analysis Statistical Analysis (ANOVA) hplc_analysis->data_analysis model_validation Model Validation data_analysis->model_validation optimization Optimal Conditions model_validation->optimization

Caption: Workflow for optimizing stachyose extraction using RSM.

RSM_Logic cluster_inputs Inputs cluster_process Process cluster_outputs Outputs temp Temperature rsm RSM (Box-Behnken) temp->rsm time Time time->rsm solvent Solvent Conc. solvent->rsm ratio Solid:Liquid Ratio ratio->rsm yield Stachyose Yield rsm->yield model Quadratic Model yield->model plots 3D Surface Plots model->plots optimal_conditions Optimal Conditions model->optimal_conditions

Caption: Logical relationship in Response Surface Methodology (RSM).

References

Preventing stachyose degradation during sample analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent stachyose (B150584) degradation during sample analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing lower than expected stachyose concentrations in my samples. What are the potential causes?

A1: Lower than expected stachyose concentrations are often due to degradation during sample preparation and analysis. The primary causes are:

  • Enzymatic Degradation: Endogenous enzymes in the sample, such as α-galactosidase and invertase, can hydrolyze stachyose.[1][2] α-galactosidase breaks down stachyose into raffinose (B1225341) and galactose, while invertase (a β-fructofuranosidase) can cleave the fructose (B13574) molecule.[3]

  • Acidic Conditions: Stachyose is susceptible to degradation under acidic conditions, especially when combined with heat.[4] For example, using acidic mobile phases (e.g., containing 0.1% formic acid or trifluoroacetic acid) in HPLC can cause in-source fragmentation or degradation during sample evaporation at elevated temperatures.[4]

  • High Temperatures: Elevated temperatures during extraction, solvent evaporation, or analysis can lead to the degradation of stachyose. Heat-assisted extraction, while potentially increasing extraction rates, can also accelerate degradation if not carefully controlled.[5]

Q2: How can I prevent enzymatic degradation of stachyose during sample extraction?

A2: To prevent enzymatic degradation, it is crucial to inactivate endogenous enzymes immediately upon sample collection or during the initial extraction steps. A common and effective method is to use a hot ethanol (B145695) treatment. Refluxing the sample in ethanol (e.g., 95% v/v) for a short period (e.g., 5 minutes at 84-88°C) can effectively inactivate enzymes like α-galactosidase and invertase.

Q3: My baseline is noisy, and I'm seeing ghost peaks in my HPLC chromatogram. What could be the issue?

A3: Baseline noise and ghost peaks in HPLC analysis of oligosaccharides can stem from several sources:

  • Contaminated Mobile Phase: Impurities in your solvents or buffers can accumulate on the column and elute as ghost peaks, especially during gradient elution. Always use high-purity, HPLC-grade solvents and freshly prepared mobile phases.

  • System Contamination: Residuals from previous samples can remain in the injector, tubing, or column, leading to carryover and ghost peaks. Implement a rigorous system cleaning protocol between runs.

  • Column Bleed or Degradation: An aging or damaged column can shed stationary phase particles, contributing to baseline noise and spurious peaks.

  • Air Bubbles: Air bubbles in the pump or detector can cause sharp spikes in the baseline. Ensure your mobile phase is properly degassed.[6][7][8]

Q4: I am observing peak tailing in my stachyose analysis. How can I resolve this?

A4: Peak tailing for stachyose and other oligosaccharides can be caused by:

  • Secondary Interactions: Interactions between the hydroxyl groups of stachyose and active sites (e.g., residual silanols) on the stationary phase can cause tailing. Using a column with a less active stationary phase or optimizing the mobile phase (e.g., adjusting pH or buffer concentration) can mitigate this.

  • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting the sample.[9][10]

  • Physical Column Issues: A void at the column inlet or a blocked frit can cause peak distortion for all analytes. If all peaks are tailing, this is a likely cause.[9]

Stachyose Stability Data

The following table summarizes the conditions that can lead to stachyose degradation.

FactorConditionEffect on StachyoseReference
Enzymatic Activity α-galactosidase (from Gibberella fujikuroi)Optimal hydrolysis at pH 5.5-6.0 and 55°C.[2]
β-D-fructofuranosidase (LcFFase1s)Complete hydrolysis of 2% stachyose within 24 hours at 40°C, pH 6.5.[3]
pH and Temperature 0.1% Trifluoroacetic Acid (TFA) in 40% Acetonitrile (B52724)Partial degradation during solvent evaporation at 37°C.
pH 4.8Fastest enzymatic hydrolysis of stachyose at 60°C.[4]
Processing Autoclaving red gram seeds (30 min)48.43% reduction in stachyose.[11]
Soaking and cooking red gram seeds55.35% reduction in stachyose.[11]
Hot soaking of red gram seeds76.05% reduction in stachyose.[11]
Enzymatic treatment (crude α-galactosidase) of red gram seeds65.68% reduction in stachyose.[11]

Experimental Protocols

Protocol 1: Sample Preparation for Stachyose Analysis with Prevention of Degradation

This protocol outlines the steps for extracting stachyose from plant material while minimizing degradation.

1. Enzyme Inactivation: a. Weigh the fresh or frozen plant sample. b. Immediately add the sample to a sufficient volume of 95% (v/v) ethanol. c. Heat the mixture to 84-88°C for 5-10 minutes to inactivate endogenous enzymes.

2. Extraction: a. After heat inactivation, homogenize the sample in the ethanol solution. b. The optimal extraction conditions may vary depending on the sample matrix, but a common starting point is extraction at 60°C for 40 minutes with 60% ethanol at a solid-to-liquid ratio of 1:10.[12] c. Centrifuge the homogenate to pellet the solid material. d. Collect the supernatant containing the extracted stachyose.

3. Deproteinization and Defatting (if necessary): a. For samples with high protein content, a deproteinization step such as the addition of Carrez reagents may be necessary. b. For samples with high lipid content, a defatting step using a non-polar solvent like hexane (B92381) or chloroform (B151607) is recommended.

4. Sample Cleanup: a. The crude extract can be further purified using solid-phase extraction (SPE) with a suitable cartridge (e.g., C18 or graphitized carbon) to remove interfering compounds.

5. Final Preparation for Analysis: a. Evaporate the solvent from the purified extract at room temperature or under a gentle stream of nitrogen. Avoid heating during this step. b. Reconstitute the dried extract in the mobile phase to be used for HPLC analysis. c. Filter the final sample solution through a 0.22 µm syringe filter before injection into the HPLC system.

Protocol 2: HPLC Analysis of Stachyose

This protocol provides a general method for the quantification of stachyose using HPLC with a refractive index detector (RID).

  • Column: A carbohydrate analysis column, such as an amino column (e.g., Hypersil NH2, 250 mm × 4.6 mm) or a specialized sugar column (e.g., Agilent Zorbax Carbohydrate).

  • Mobile Phase: A mixture of acetonitrile and water is commonly used. A typical starting point is 70:30 (v/v) acetonitrile:water.[12]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Detector: Refractive Index Detector (RID).

  • Injection Volume: 10-20 µL.

Visualizations

Stachyose_Degradation_Pathways cluster_enzymatic Enzymatic Degradation cluster_chemical Chemical Degradation Stachyose Stachyose Raffinose Raffinose Stachyose->Raffinose + Galactose Fructose Fructose Stachyose->Fructose + Manninotriose Sucrose Sucrose Raffinose->Sucrose + Galactose Raffinose->Fructose + Melibiose Galactose Galactose Manninotriose Manninotriose Melibiose Melibiose alpha-Galactosidase alpha-Galactosidase alpha-Galactosidase->Stachyose alpha-Galactosidase->Raffinose Invertase Invertase Invertase->Stachyose Invertase->Raffinose Acid_Heat Acid & Heat Acid_Heat->Stachyose

Caption: Stachyose degradation pathways.

Stachyose_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample_Collection 1. Sample Collection Enzyme_Inactivation 2. Enzyme Inactivation (e.g., Hot Ethanol) Sample_Collection->Enzyme_Inactivation Extraction 3. Extraction Enzyme_Inactivation->Extraction Cleanup 4. Cleanup (SPE) Extraction->Cleanup Concentration 5. Concentration (No Heat) Cleanup->Concentration Reconstitution 6. Reconstitution Concentration->Reconstitution Filtration 7. Filtration Reconstitution->Filtration HPLC_Analysis 8. HPLC Analysis Filtration->HPLC_Analysis Data_Processing 9. Data Processing HPLC_Analysis->Data_Processing

Caption: Workflow for preventing stachyose degradation.

References

Troubleshooting low yield in stachyose extraction from soybeans.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in stachyose (B150584) extraction from soybeans.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: What are the primary factors influencing the yield of stachyose from soybeans?

The yield of stachyose is primarily influenced by the extraction solvent, temperature, time, solid-to-liquid ratio, and the physical state of the soybean material. Inefficient control of these parameters is a common cause of low yields. For instance, excessively high temperatures can lead to the degradation of stachyose.[1]

Question 2: My stachyose yield is consistently low. What is the most common reason?

A frequent cause of low stachyose yield is the use of a suboptimal extraction solvent and temperature. While water is a common solvent, aqueous ethanol (B145695) solutions (10-50% ethanol) often provide better yields by enhancing the solubility of oligosaccharides while minimizing the co-extraction of proteins.[1] The optimal temperature is typically around 50-60°C; higher temperatures can decrease yield due to stachyose degradation.[1][2][3]

Question 3: I'm observing a significant amount of protein contamination in my extract. How can I reduce this?

Protein contamination is a common issue, especially with aqueous extractions. To mitigate this:

  • Use an aqueous ethanol solution: A 10% ethanol solution has been shown to be more effective for oligosaccharide extraction than distilled water alone, with less protein co-extraction.[1]

  • pH adjustment: While adjusting the pH can influence protein solubility, it must be done carefully as it can also impact stachyose stability.

  • Post-extraction purification: Techniques like ultrafiltration can remove over 90% of protein from the extract.[1]

Question 4: Can the particle size of the soybean meal affect extraction efficiency?

Yes, particle size can influence extraction, although its effect may be less significant than temperature and solvent ratio.[2] Smaller particle sizes increase the surface area available for solvent interaction, which can improve extraction rates. However, extremely fine particles can lead to difficulties in filtration and separation post-extraction.

Question 5: How long should I perform the extraction to maximize yield without degrading the product?

Extraction kinetics studies show that the process approaches equilibrium after approximately 120-180 minutes.[2] Prolonged extraction times, especially at elevated temperatures, do not necessarily increase the yield and can contribute to the degradation of stachyose.[1][3] Some studies have shown rapid solubilization within the first 3-10 minutes.[4]

Data Presentation: Comparative Extraction Parameters

The following tables summarize quantitative data from various studies on stachyose extraction to facilitate easy comparison of different methodologies and their outcomes.

Table 1: Optimal Conditions for Oligosaccharide Extraction from Defatted Soybean Meal (DSM)

ParameterOptimal ValueReference
Solvent 10% Ethanol-Water[1]
Temperature 50°C[1]
Water to DSM Ratio 5:1[1]
Process Stirring[1]

Table 2: Effect of Bean to Water Ratio on Oligosaccharide Extraction

Bean to Water RatioExtraction TimeOligosaccharide Extraction (%)Protein Loss (%)Reference
1:320 min7.70.9[5]
1:1020 min33.01.0[5]
1:1060 min59.02.6[5]

Experimental Protocols

Protocol 1: Aqueous Ethanol Extraction of Stachyose from Defatted Soybean Meal

This protocol is based on optimized conditions for maximizing oligosaccharide yield while minimizing protein co-extraction.[1]

  • Preparation of Soybean Meal: Grind defatted soybean meal to a consistent particle size (e.g., to pass through a 40-mesh screen).

  • Solvent Preparation: Prepare a 10% (v/v) ethanol-water solution.

  • Extraction:

    • Combine the soybean meal with the 10% ethanol solution at a solid-to-liquid ratio of 1:5 (w/v).

    • Transfer the mixture to a temperature-controlled shaker or water bath.

    • Incubate at 50°C with continuous stirring for 2 to 3 hours.[1][2]

  • Separation:

    • Centrifuge the slurry at 4000 x g for 20 minutes to pellet the solid soybean residue.

    • Carefully decant the supernatant, which contains the crude stachyose extract.

  • Purification (Optional but Recommended):

    • Subject the supernatant to ultrafiltration to remove high molecular weight proteins.[1]

    • Alternatively, activated charcoal can be used for purification.[4]

  • Analysis: Quantify the stachyose content in the purified extract using HPLC.[3][6]

Protocol 2: Quantification of Stachyose by HPLC

This protocol provides a general method for the quantification of stachyose in soybean extracts.[3][6]

  • Sample Preparation:

    • Take a known volume of the stachyose extract.

    • Add acetonitrile (B52724) to the extract (a common ratio is 1:1 v/v) to precipitate remaining proteins and other macromolecules.[6]

    • Vortex the mixture for 30 seconds.

    • Centrifuge for 10 minutes to pellet the precipitate.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[6]

  • HPLC Conditions:

    • Column: Amine-based column (e.g., Xamide 100A).

    • Mobile Phase: Acetonitrile:Water (e.g., 70:30 v/v).[3]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).

  • Quantification:

    • Prepare a standard curve using pure stachyose standards of known concentrations.

    • Inject the prepared sample onto the HPLC system.

    • Compare the peak area of stachyose in the sample to the standard curve to determine its concentration.

Visualizations

Stachyose_Extraction_Workflow Start Defatted Soybean Meal Grinding Grinding Start->Grinding Extraction Aqueous Ethanol Extraction (50°C) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Crude Extract (Supernatant) Centrifugation->Supernatant Residue Solid Residue (Discard) Centrifugation->Residue Purification Purification (e.g., Ultrafiltration) Supernatant->Purification Analysis HPLC Analysis Purification->Analysis End Quantified Stachyose Analysis->End Troubleshooting_Low_Yield Start Low Stachyose Yield CheckTemp Is Extraction Temperature 50-60°C? Start->CheckTemp HighTemp High Temp (>65°C) can degrade stachyose. Lower temperature. CheckTemp->HighTemp No, too high LowTemp Low Temp (<45°C) reduces solubility. Increase temperature. CheckTemp->LowTemp No, too low CheckSolvent Is Solvent Aqueous Ethanol (10-50%)? CheckTemp->CheckSolvent Yes PureWater Pure water is less efficient. Use aqueous ethanol. CheckSolvent->PureWater No CheckRatio Is Solid:Liquid Ratio ~1:5? CheckSolvent->CheckRatio Yes HighRatio Ratio too high. Increase solvent volume. CheckRatio->HighRatio No CheckTime Is Extraction Time 2-3 hours? CheckRatio->CheckTime Yes ShortTime Time may be insufficient. Increase duration. CheckTime->ShortTime No, too short LongTime Longer time offers no benefit and risks degradation. CheckTime->LongTime No, too long ReviewProtocol Review and Optimize Full Protocol CheckTime->ReviewProtocol Yes

References

Overcoming interference in HPLC quantification of stachyose.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC quantification of stachyose (B150584). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the HPLC analysis of stachyose.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • The stachyose peak is asymmetrical, with a tail extending from the back of the peak (tailing).

  • The stachyose peak has a leading edge that is not sharp (fronting).

Possible Causes and Solutions:

CauseSolution
Secondary Interactions with Stationary Phase Residual silanol (B1196071) groups on silica-based columns can interact with the hydroxyl groups of stachyose, causing peak tailing.[1] Ensure your mobile phase has an appropriate pH to suppress silanol ionization. For Hydrophilic Interaction Chromatography (HILIC), a slightly basic mobile phase (e.g., with a small amount of ammonium (B1175870) hydroxide) can help deprotonate silanol groups.[1]
Column Overload Injecting too high a concentration of stachyose can lead to peak fronting or tailing.[1] Try diluting your sample and re-injecting. If a high concentration is necessary, consider using a column with a larger internal diameter.
Column Void or Damage A void at the head of the column can cause all peaks in the chromatogram to tail.[1] This can be caused by sudden pressure changes or operating the column outside its recommended pH and temperature ranges.[2] If you suspect a void, replacing the column is the best solution.
Inappropriate Mobile Phase Composition The strength and pH of your mobile phase are critical for good peak shape.[3] An insufficient buffer concentration may not effectively mask active sites on the stationary phase.[1] In HILIC, the water/acetonitrile (B52724) ratio must be optimized for a balance between retention and peak symmetry.[1]
Extra-Column Volume Excessive tubing length or a large internal diameter between the injector, column, and detector can lead to peak broadening and tailing.[1] Use tubing that is as short as possible with a narrow internal diameter.

G cluster_0 Troubleshooting Peak Shape start Poor Peak Shape Observed check_all_peaks Are all peaks tailing/fronting? physical_issue Likely a Physical Issue chemical_issue Likely a Chemical Interaction check_void Check for column void/damage. Replace column if necessary. check_connections Check for extra-column volume. Use shorter/narrower tubing. check_frit Check for blocked frit. Backflush or replace frit. secondary_interactions Secondary silanol interactions suspected. adjust_mobile_phase Adjust mobile phase pH or buffer concentration. check_overload Is sample overload a possibility? dilute_sample Dilute sample and re-inject. end_good Peak Shape Improved end_bad Issue Persists

Problem 2: Co-elution of Stachyose with Other Sugars (e.g., Raffinose)

Symptoms:

  • The stachyose peak is not fully resolved from an adjacent peak, often raffinose (B1225341).

  • Inaccurate quantification due to overlapping peaks.

Possible Causes and Solutions:

CauseSolution
Inadequate Chromatographic Separation The column and mobile phase are not providing sufficient selectivity to separate stachyose from other similar oligosaccharides.
Column Selection: Amino-bonded (NH2) columns are commonly used for sugar analysis.[4] Reversed-phase C18 columns with polar end-capping have also shown good separation for oligosaccharides.[5]
Mobile Phase Optimization: The ratio of acetonitrile to water is a critical parameter. Increasing the water content will generally decrease retention times. Fine-tuning this ratio can improve the resolution between stachyose and other sugars.
Gradient Elution: If isocratic elution does not provide adequate separation, a gradient elution program can be developed.[6][7] A shallow gradient with a slow increase in the aqueous component can enhance the resolution of closely eluting compounds.
Temperature: Increasing the column temperature can sometimes improve peak resolution, but it may also decrease retention times. This parameter should be optimized for your specific method.

G cluster_1 Resolving Co-elution start_coelution Co-elution of Stachyose Observed optimize_isocratic Optimize Isocratic Method adjust_mobile_phase_ratio Adjust Acetonitrile/Water Ratio adjust_temperature Optimize Column Temperature try_gradient Implement Gradient Elution develop_gradient Develop a shallow gradient program. change_column Consider a Different Column select_column Select column with different selectivity (e.g., NH2 or polar-endcapped C18). resolution_achieved Resolution Achieved

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in stachyose HPLC quantification?

The most common interferences are other structurally similar sugars that may be present in the sample matrix. These include:

  • Raffinose: A trisaccharide that often elutes very close to stachyose.

  • Sucrose: A disaccharide.

  • Monosaccharides: Such as glucose and fructose.

  • Other Oligosaccharides: Depending on the sample source.

In complex matrices like food or herbal extracts, other compounds such as organic acids and ethanol (B145695) can also interfere, particularly when using a Refractive Index Detector (RID).[5]

Q2: How can I minimize matrix effects?

Matrix effects occur when other components in the sample enhance or suppress the detector response to stachyose. To minimize these effects:

  • Effective Sample Preparation: Use a sample clean-up procedure to remove interfering substances. This can include protein precipitation for dairy samples, or solid-phase extraction (SPE) for complex matrices.[8]

  • Dilution: If the concentration of stachyose is high enough, diluting the sample can reduce the concentration of interfering matrix components.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is similar to your samples. This helps to compensate for any consistent matrix effects.

Q3: Which detector is better for stachyose analysis: Refractive Index (RID) or Evaporative Light Scattering (ELSD)?

Both detectors have their advantages and disadvantages for sugar analysis.

  • Refractive Index Detector (RID):

    • Pros: It is a universal detector for non-absorbing compounds and can provide a linear response. It is often less expensive.

    • Cons: It is not compatible with gradient elution, is sensitive to temperature and pressure fluctuations, and has relatively low sensitivity.[9][10][11]

  • Evaporative Light Scattering Detector (ELSD):

    • Pros: It is more sensitive than RID and is compatible with gradient elution, which is very useful for separating complex mixtures of sugars.[12]

    • Cons: The response can be non-linear, which may require a multi-point calibration curve for accurate quantification.[9]

Choice: For complex samples requiring a gradient to resolve stachyose from other components, ELSD is the preferred choice . For simple, well-resolved separations where an isocratic method is sufficient, RID can be a reliable and cost-effective option .

Q4: What are the key considerations for sample preparation when analyzing stachyose in different matrices?

  • Soy Products: Extraction with an aqueous ethanol solution is common. A subsequent clean-up step to remove proteins and lipids may be necessary.[13][14]

  • Dairy Products: Protein precipitation is a critical step. This is often achieved by adding acetonitrile to the sample.[8]

  • Plant and Herbal Extracts: These can be complex matrices. A defatting step, for example with an organic solvent, may be needed, followed by extraction of the sugars. Solid-phase extraction (SPE) can be very effective for cleaning up these samples.

  • General: All samples should be filtered through a 0.45 µm or 0.22 µm syringe filter before injection to protect the HPLC column from particulates.

Experimental Protocols

Protocol 1: General Sample Preparation for Solid Samples (e.g., Soy Flour)
  • Weigh approximately 1 gram of the finely ground sample into a centrifuge tube.

  • Add 10 mL of 70% aqueous ethanol.

  • Vortex thoroughly for 1 minute.

  • Place in a water bath at 60°C for 30 minutes, with occasional vortexing.

  • Centrifuge at 4000 rpm for 15 minutes.

  • Collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, dilute the sample with the mobile phase.

Protocol 2: HPLC Method for Stachyose Quantification using an Amino Column and RID
  • Column: Amino (NH2) column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: Refractive Index Detector (RID).

  • Injection Volume: 20 µL.

  • Run Time: Approximately 20 minutes (adjust as needed based on the elution of all components).

Note: Ensure the RID is well-stabilized before starting the analysis.

Quantitative Data Summary

The following tables summarize typical HPLC parameters for the analysis of stachyose and related sugars.

Table 1: HPLC Methods for Stachyose and Other Oligosaccharides

ParameterMethod AMethod BMethod C
Column COSMOSIL Sugar-D (4.6 x 250 mm)Bondapak NH2Synergi Hydro-RP C18 (4.6 x 150 mm)
Mobile Phase Acetonitrile:Water (70:30)Methanol:Acetonitrile:Water (55:25:20)Gradient with Water and Acetonitrile
Flow Rate 0.5 mL/minNot specified0.7 mL/min
Temperature 30°CNot specified35°C
Detector RIDELSDRID
Reference [15][4][5]

Table 2: Example Retention Times (in minutes)

CompoundMethod 1Method 2
Sucrose 3.8-
Raffinose 4.5-
Stachyose 5.3-
Verbascose 6.3-
Reference [16]

References

Technical Support Center: Stability of Stachyose Hydrate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of stachyose (B150584) hydrate (B1144303) in aqueous solutions. All recommendations and data are based on publicly available scientific literature.

Frequently Asked Questions (FAQs)

Q1: What is stachyose hydrate and why is its stability in aqueous solutions important?

A1: Stachyose hydrate is a naturally occurring, non-reducing tetrasaccharide composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit.[1] In the pharmaceutical and food industries, it is utilized for its prebiotic properties and as a functional excipient.[2] Its stability in aqueous solutions is critical for determining shelf-life, ensuring consistent product quality, and maintaining its intended physiological effects in liquid formulations.

Q2: What are the primary degradation pathways for stachyose in an aqueous solution?

A2: The primary degradation pathway for stachyose in an aqueous solution is hydrolysis of its glycosidic bonds. This can be catalyzed by acid or, to a lesser extent, by base, and is also influenced by temperature. Hydrolysis breaks down stachyose into its constituent monosaccharides (glucose, fructose (B13574), galactose) and intermediate oligosaccharides like raffinose (B1225341) and sucrose (B13894).[1][3]

Q3: What are the expected hydrolysis products of stachyose?

A3: Upon complete hydrolysis, one mole of stachyose yields two moles of D-galactose, one mole of D-glucose, and one mole of D-fructose.[1][3] Partial hydrolysis can result in the formation of raffinose (galactose-glucose-fructose) and sucrose (glucose-fructose), along with galactose.

Q4: How do pH and temperature generally affect the stability of stachyose hydrate in solution?

Q5: What analytical methods are suitable for monitoring the stability of stachyose hydrate?

A5: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for quantifying stachyose and its degradation products.[4][5][6] Methods often employ an amino-based or amide column with a refractive index (RI) detector. Gas chromatography (GC) after derivatization can also be used.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Unexpectedly rapid degradation of stachyose in solution. 1. Incorrect pH of the solution: The solution may be more acidic than intended. 2. Microbial contamination: Microorganisms can produce enzymes (e.g., α-galactosidase) that degrade stachyose. 3. Incorrect storage temperature: Higher than recommended temperatures will accelerate hydrolysis. 4. Presence of catalytic metal ions: Certain metal ions can catalyze hydrolysis.1. Verify and adjust the pH of the solution using a calibrated pH meter. Buffer the solution if necessary. 2. Filter-sterilize the solution using a 0.22 µm filter. Work in a sterile environment. Consider adding a preservative if appropriate for the application. 3. Store solutions at the recommended temperature, typically refrigerated (2-8 °C) for short-term storage and frozen (-20 °C or below) for long-term storage. 4. Use high-purity water and reagents. If metal ion contamination is suspected, consider using a chelating agent like EDTA, if compatible with your experimental design.
Inconsistent results in stability studies. 1. Inaccurate preparation of standard and sample solutions. 2. Inconsistent incubation conditions (temperature, pH). 3. Variability in the analytical method. 4. Evaporation of the solvent during the study. 1. Use calibrated analytical balances and volumetric flasks. Prepare fresh standards for each analysis. 2. Use a calibrated incubator or water bath with precise temperature control. Ensure the pH of each sample is consistent at the start of the experiment. 3. Validate the analytical method for linearity, precision, and accuracy. Ensure the HPLC system is properly equilibrated before each run. 4. Use tightly sealed containers for the stability samples. For long-term studies, consider sealing vials with parafilm.
Appearance of unknown peaks in HPLC chromatogram. 1. Formation of degradation products other than the expected monosaccharides and disaccharides. 2. Contamination of the sample or mobile phase. 3. Reaction of stachyose or its degradation products with other components in the formulation. 1. Attempt to identify the unknown peaks using mass spectrometry (LC-MS). These could be isomers or further degradation products. 2. Run a blank (mobile phase only) and a control sample (placebo formulation) to identify the source of contamination. 3. Analyze the compatibility of stachyose with all other excipients in the formulation.
Difficulty in achieving good separation of stachyose and its hydrolysis products by HPLC. 1. Suboptimal mobile phase composition. 2. Inappropriate column selection. 3. Incorrect column temperature. 1. Adjust the ratio of acetonitrile (B52724) to water in the mobile phase. A higher percentage of acetonitrile generally leads to longer retention times for polar analytes like sugars. 2. An amino or amide column is typically recommended for carbohydrate analysis. Consider a column with a different particle size or length. 3. Optimize the column temperature. Higher temperatures can improve peak shape and reduce viscosity, but may affect retention times.

Quantitative Data

While specific kinetic data for the non-enzymatic hydrolysis of stachyose hydrate is limited in the available literature, the following table provides a general overview of factors influencing its stability.

Parameter Condition Effect on Stability Comments
pH Acidic (pH < 7)Decreased stabilityThe rate of hydrolysis increases as the pH decreases.
Neutral (pH ≈ 7)Relatively stable
Alkaline (pH > 7)Generally more stable than in acidic conditions, but degradation can still occur.At very high pH, other degradation pathways may become relevant.
Temperature Low (2-8 °C)High stabilityRecommended for short-term storage of aqueous solutions.
Ambient (~25 °C)Moderate stabilityDegradation may be observed over extended periods.
Elevated (>40 °C)Decreased stabilitySignificantly accelerates the rate of hydrolysis.
Concentration Low to HighGenerally, no significant direct effect on the rate constant of hydrolysis.However, at very high concentrations, viscosity may change, and water activity may decrease, which could indirectly affect stability.

Experimental Protocols

Protocol 1: General Stability Testing of Stachyose Hydrate in Aqueous Solution

Objective: To evaluate the stability of stachyose hydrate in an aqueous solution under specific pH and temperature conditions.

Materials:

  • Stachyose hydrate (≥98% purity)

  • High-purity water (e.g., Milli-Q or equivalent)

  • Buffer salts (e.g., citrate, phosphate, as appropriate for the target pH)

  • Acid (e.g., HCl) and base (e.g., NaOH) for pH adjustment

  • Volumetric flasks and pipettes

  • pH meter

  • Calibrated incubator or water bath

  • HPLC system with a refractive index (RI) detector and an amino or amide column

  • Syringe filters (0.22 µm)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of stachyose hydrate of known concentration (e.g., 10 mg/mL) in high-purity water.

    • Prepare buffer solutions at the desired pH values (e.g., pH 4, 7, and 9).

    • For each pH condition, dilute the stachyose stock solution with the corresponding buffer to the final target concentration (e.g., 1 mg/mL).

    • Verify the final pH of each solution.

  • Stability Study Setup:

    • Dispense aliquots of each prepared solution into tightly sealed vials (e.g., HPLC vials).

    • Place the vials in a calibrated incubator or water bath set to the desired temperature (e.g., 4 °C, 25 °C, 40 °C, and 60 °C).

    • Designate a set of vials for each time point (e.g., 0, 1, 2, 4, 8, 12, 24 hours, and then weekly or monthly as needed).

  • Sample Analysis:

    • At each time point, remove the designated vials from the incubator.

    • Allow the samples to come to room temperature.

    • Filter the samples through a 0.22 µm syringe filter into clean HPLC vials.

    • Analyze the samples by HPLC to determine the concentration of stachyose remaining.

  • Data Analysis:

    • Plot the concentration of stachyose versus time for each condition.

    • Determine the degradation kinetics (e.g., by fitting the data to a first-order or pseudo-first-order rate equation).

    • Calculate the rate constant (k) and half-life (t½) for stachyose degradation under each condition.

Protocol 2: HPLC Method for Quantification of Stachyose and Its Hydrolysis Products

Objective: To separate and quantify stachyose, raffinose, sucrose, glucose, galactose, and fructose in a sample.

HPLC System and Conditions:

  • Column: Amino or Amide column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (e.g., 75:25 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30-40 °C

  • Detector: Refractive Index (RI) detector

  • Injection Volume: 10-20 µL

Procedure:

  • Standard Preparation:

    • Prepare individual stock solutions of stachyose, raffinose, sucrose, glucose, galactose, and fructose in the mobile phase.

    • Prepare a mixed standard solution containing all components at known concentrations.

    • Prepare a series of dilutions of the mixed standard to create a calibration curve.

  • Sample Preparation:

    • Dilute the stability samples with the mobile phase to a concentration within the range of the calibration curve.

    • Filter the diluted samples through a 0.22 µm syringe filter.

  • Analysis:

    • Inject the standards and samples onto the HPLC system.

    • Identify the peaks based on the retention times of the standards.

    • Quantify the concentration of each component in the samples using the calibration curve.

Visualizations

Stachyose_Hydrolysis_Pathway Stachyose Stachyose (Gal-Gal-Glc-Fru) Raffinose Raffinose (Gal-Glc-Fru) Stachyose->Raffinose + Galactose Sucrose Sucrose (Glc-Fru) Raffinose->Sucrose + Galactose Glucose Glucose Sucrose->Glucose Fructose Fructose Sucrose->Fructose Galactose Galactose

Caption: Stachyose Hydrolysis Pathway.

Caption: Troubleshooting Workflow for Stachyose Degradation.

References

Technical Support Center: Efficient Stachyose Purification via Ultrafiltration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of stachyose (B150584) purification using ultrafiltration.

Troubleshooting Guide

This guide addresses common issues encountered during the ultrafiltration of stachyose, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: Why is the stachyose recovery in my permeate lower than expected?

A1: Low recovery of stachyose in the permeate is a frequent challenge. Several factors could be contributing to this issue:

  • Inappropriate Membrane Molecular Weight Cut-Off (MWCO): The MWCO of the ultrafiltration membrane might be too close to the molecular weight of stachyose (666.59 g/mol ). This can lead to partial or significant retention of stachyose. For reliable separation by ultrafiltration, at least a 10-fold size difference between the molecule to be passed and the molecule to be retained is recommended.[1]

  • Membrane Fouling: The membrane may be fouled by larger molecules such as proteins, polysaccharides, or aggregated materials from the feed solution. This fouling layer can effectively reduce the membrane's pore size, thus hindering the passage of stachyose into the permeate.

  • Concentration Polarization: A localized increase in the concentration of retained solutes at the membrane surface can form a gel-like layer, which adds resistance to the permeate flow and can trap smaller molecules like stachyose.

  • High Transmembrane Pressure (TMP): Operating at an excessively high TMP can lead to severe concentration polarization and membrane compaction, which can decrease the passage of stachyose.

Solutions:

  • Optimize MWCO: Select a membrane with an MWCO that is significantly larger than stachyose, for instance, a 1 kDa to 5 kDa membrane, to ensure its passage while retaining larger impurities like proteins.

  • Pre-treatment of the Feed: To minimize fouling, pre-filter the feed solution to remove suspended solids and consider enzymatic hydrolysis to break down larger polysaccharides.

  • Optimize Operating Conditions:

    • Adjust the cross-flow velocity to increase turbulence at the membrane surface, which can help to reduce concentration polarization.

    • Lower the TMP to a level that provides a reasonable flux without causing excessive fouling.

  • Implement a Cleaning Protocol: Regularly clean the membrane to remove foulants.

Q2: How can I improve the purity of stachyose and effectively remove smaller contaminants like mono- and disaccharides?

A2: While ultrafiltration is excellent for removing large molecules like proteins, separating stachyose from smaller sugars like sucrose (B13894), glucose, and fructose (B13574) can be challenging due to their relatively close molecular weights.

  • Diafiltration: Incorporating a diafiltration step can significantly enhance the purity of the stachyose in the retentate of a nanofiltration setup or wash out smaller sugars from the permeate in an ultrafiltration setup designed to retain stachyose with a tighter membrane. Diafiltration involves adding fresh solvent to the feed solution while filtration is in progress, effectively washing away the smaller, more permeable molecules.

  • Nanofiltration (NF): For separating stachyose from smaller sugars, nanofiltration is often more effective than ultrafiltration. NF membranes have a smaller pore size and can retain stachyose while allowing monosaccharides and some disaccharides to pass through. For example, one study found that an NF membrane could retain 94% of stachyose while allowing most of the glucose and fructose to pass into the permeate.[2][3]

  • Enzymatic Hydrolysis: If sucrose is a major contaminant, pre-treating the ultrafiltration permeate with an enzyme like invertase can hydrolyze the sucrose into glucose and fructose, which can then be more easily separated from stachyose by a subsequent nanofiltration step.[2][3]

Q3: My permeate flux has significantly decreased over time. What is causing this and how can I fix it?

A3: A decline in permeate flux is a classic sign of membrane fouling. Fouling can be categorized as reversible or irreversible.

  • Reversible Fouling: This is often caused by concentration polarization and the loose deposition of solutes on the membrane surface. It can typically be reversed by adjusting operating conditions or by simple physical cleaning.

  • Irreversible Fouling: This involves the strong adsorption of solutes onto the membrane surface or the blockage of membrane pores. This type of fouling requires chemical cleaning for removal.

Solutions:

  • Physical Cleaning:

    • Forward Flushing: Increase the cross-flow velocity to flush away loosely bound foulants.

    • Backwashing: Periodically reverse the flow of the permeate through the membrane to dislodge foulants from the permeate side.

  • Chemical Cleaning: A typical Cleaning-In-Place (CIP) procedure involves a sequence of alkaline and acidic washes.

    • Alkaline Cleaning: Solutions of sodium hydroxide (B78521) (NaOH) are effective at removing organic and biological fouling.

    • Acidic Cleaning: Solutions of acids like citric acid or nitric acid are used to remove inorganic scaling and mineral deposits.

    • Always rinse thoroughly with purified water between chemical cleaning steps and after the final step.

Q4: What are the optimal operating parameters for stachyose purification using ultrafiltration?

A4: The optimal parameters will depend on the specific feed solution, membrane being used, and the desired purity and yield. However, here are some general guidelines:

  • Transmembrane Pressure (TMP): A typical starting point for ultrafiltration is a TMP in the range of 1-5 bar. It is crucial to find a balance; a higher TMP increases flux initially but can accelerate fouling.

  • Cross-flow Velocity: A higher cross-flow velocity generally reduces concentration polarization and fouling, leading to a more stable flux. A velocity of 1.0 m/s has been used in some studies.[4]

  • Temperature: Temperature affects the viscosity of the feed solution. Higher temperatures (e.g., 50°C) can lower viscosity and increase flux, but care must be taken not to degrade the stachyose or the membrane.[5]

  • pH: The pH of the feed solution can influence the charge of both the solutes and the membrane, which can affect separation and fouling. For protein removal from soybean extracts, a pH around 6.8 has been utilized.[4]

Frequently Asked Questions (FAQs)

Q1: What type of membrane material is best for stachyose ultrafiltration?

A1: Polyethersulfone (PES) and regenerated cellulose (B213188) (RC) are common membrane materials for ultrafiltration in food and pharmaceutical applications due to their good chemical and thermal stability. The choice between them may depend on the specific composition of your feed stream and the tendency for non-specific binding of your target molecule.

Q2: How do I choose the right Molecular Weight Cut-Off (MWCO) for my ultrafiltration membrane?

A2: A general rule of thumb is to select an MWCO that is 3 to 6 times smaller than the molecular weight of the molecule you want to retain. Conversely, if you want a molecule to pass through into the permeate, the MWCO should be at least 3 to 6 times larger. For passing stachyose (MW ~667 Da) while retaining proteins (typically >10 kDa), a membrane with an MWCO between 1 kDa and 5 kDa would be a suitable starting point.

Q3: Can I use ultrafiltration to concentrate my stachyose solution?

A3: Yes, ultrafiltration can be used to concentrate stachyose if you use a membrane with an MWCO smaller than stachyose, for example, a 1 kDa membrane. In this setup, water and smaller solutes will pass through the membrane, while stachyose is retained and concentrated in the retentate. However, for this purpose, nanofiltration or reverse osmosis are often more efficient.

Q4: What is a Volume Concentration Ratio (VCR) and how does it affect purification?

A4: The Volume Concentration Ratio (VCR) is the ratio of the initial feed volume to the final retentate volume. A higher VCR means more water and permeable solutes have passed through the membrane. In one study on purifying oligosaccharides from defatted soybean meal, a VCR of 5 was found to be most effective for protein removal and recovery of oligosaccharides in the permeate.[5] At this VCR, over 90% of the protein was removed.[5]

Q5: How can I monitor the efficiency of my stachyose purification process?

A5: The efficiency of the purification process should be monitored by analyzing the composition of the feed, permeate, and retentate streams. High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., an amino or a specialized carbohydrate column) and a refractive index (RI) detector is a common and reliable method for quantifying stachyose and other sugars.

Data Presentation

Table 1: Effect of Volume Concentration Ratio (VCR) on Sugar Permeation in Ultrafiltration of Defatted Soybean Meal Extract

Sugar ComponentPercentage in Permeate at VCR 5
Fructose38.6%
Sucrose51.4%
Raffinose54.2%
Stachyose52.6%

Data sourced from a study on the optimization of oligosaccharide extraction and purification.[5]

Table 2: Retention Rates of Different Sugars Using Nanofiltration (NF) Membranes

Sugar ComponentRetention Rate with NF-DK-2540 Membrane
Stachyose94%
Raffinose87%
Sucrose65%
Glucose7.8%
Fructose4.3%

This table demonstrates the effectiveness of nanofiltration for separating stachyose from smaller sugars.[2][3]

Experimental Protocols

Protocol 1: General Ultrafiltration Protocol for Protein Removal from Stachyose-Containing Extract

  • Feed Preparation:

    • Prepare an aqueous extract containing stachyose (e.g., from defatted soybean meal).

    • Pre-filter the extract using a coarse filter (e.g., cheesecloth) followed by microfiltration (e.g., 0.45 µm filter) to remove large particulates and prevent rapid fouling of the ultrafiltration membrane.

  • System Setup:

    • Install an ultrafiltration membrane with a suitable MWCO (e.g., 10 kDa) in the ultrafiltration system.

    • Sanitize and rinse the system thoroughly with purified water.

  • Ultrafiltration Process:

    • Set the operating parameters. A starting point could be:

      • Transmembrane Pressure (TMP): 2 bar

      • Cross-flow Velocity: 1.0 m/s

      • Temperature: 25-50°C

    • Pump the pre-filtered feed solution through the ultrafiltration system.

    • Collect the permeate, which will contain the stachyose and other small molecules. The retentate will contain the concentrated proteins.

    • Continue the process until the desired Volume Concentration Ratio (VCR) is achieved (e.g., VCR of 5).

  • Analysis:

    • Analyze samples of the feed, permeate, and retentate using HPLC to determine the concentration of stachyose and protein content to evaluate the separation efficiency.

Protocol 2: Membrane Cleaning-In-Place (CIP) Protocol

  • Water Rinse: After the ultrafiltration run, flush the system with purified water until the outlet stream is clear.

  • Alkaline Cleaning:

    • Recirculate a 0.1 M NaOH solution through the system for 30-60 minutes at an elevated temperature (e.g., 40-50°C), if the membrane allows.

    • Drain the alkaline solution.

  • Intermediate Water Rinse: Rinse the system thoroughly with purified water until the pH of the outlet stream returns to neutral.

  • Acidic Cleaning:

    • Recirculate a 0.05 M citric acid or 0.1 M nitric acid solution for 30-60 minutes.

    • Drain the acidic solution.

  • Final Water Rinse: Flush the system with purified water until the pH is neutral and no residual cleaning agents are present.

  • Flux Recovery Check: Measure the pure water flux of the cleaned membrane to ensure it has been restored to its initial level.

Visualizations

Experimental_Workflow cluster_0 Upstream Processing cluster_1 Ultrafiltration Stage cluster_2 Downstream Processing cluster_3 Optional Polishing Step Feed Stachyose-Containing Crude Extract PreFiltration Pre-Filtration (e.g., 0.45 µm) Feed->PreFiltration UF Ultrafiltration (e.g., 10 kDa MWCO) PreFiltration->UF Retentate Retentate (Proteins & Macromolecules) UF->Retentate Retained Permeate Permeate (Stachyose, Other Sugars, Salts) UF->Permeate Permeated Analysis1 Purity Analysis (HPLC) Permeate->Analysis1 NF Nanofiltration (for sugar separation) Permeate->NF FinalProduct Purified Stachyose NF->FinalProduct Troubleshooting_Logic Start Low Stachyose Yield in Permeate? CheckMWCO Is MWCO >> Stachyose MW? Start->CheckMWCO Yes CheckFouling Is Permeate Flux Decreasing? CheckMWCO->CheckFouling Yes Solution_MWCO Select Larger MWCO Membrane CheckMWCO->Solution_MWCO No CheckPressure Is TMP Too High? CheckFouling->CheckPressure No Solution_Fouling Initiate Membrane Cleaning Protocol CheckFouling->Solution_Fouling Yes Solution_Pressure Reduce TMP & Optimize Flow CheckPressure->Solution_Pressure Yes InvestigateOther Investigate Other Factors (e.g., Feed Composition) CheckPressure->InvestigateOther No

References

Technical Support Center: Enzymatic Degradation of Stachyose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the enzymatic degradation of stachyose (B150584).

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymes used for stachyose degradation?

A1: The primary enzymes for stachyose degradation are α-galactosidases (EC 3.2.1.22) and, to a lesser extent, β-D-fructofuranosidases (EC 3.2.1.26).[1][2] α-galactosidases hydrolyze the terminal α-1,6 linked galactose residues, while β-fructofuranosidases cleave the α1↔2β glycosidic bond between glucose and fructose (B13574).[1]

Q2: What are the typical end-products of complete stachyose hydrolysis by α-galactosidase?

A2: Stachyose is a tetrasaccharide composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit.[3] Complete hydrolysis by α-galactosidase breaks it down sequentially, yielding two molecules of D-galactose, one molecule of D-glucose, and one molecule of D-fructose (as sucrose (B13894) is further hydrolyzed). The intermediate products are raffinose (B1225341) and sucrose.[4]

Q3: Why is the enzymatic degradation of stachyose important in food and drug development?

A3: Humans and other monogastric animals lack the α-galactosidase enzyme necessary to digest stachyose and other raffinose family oligosaccharides (RFOs) in the small intestine.[2][5] Consequently, these oligosaccharides are fermented by bacteria in the lower gut, which can cause flatulence and digestive discomfort.[1][2] Enzymatic degradation is crucial for improving the nutritional value of legume-based foods and feeds and for developing digestive enzyme supplements.[6][7]

Troubleshooting Guide: Stachyose Hydrolysis Experiments

This guide addresses common issues encountered during the enzymatic hydrolysis of stachyose.

Problem: Low or No Stachyose Degradation

If you observe minimal or no reduction in stachyose concentration, consult the following troubleshooting flowchart and the detailed explanations below.

G cluster_start cluster_checks Initial Checks cluster_solutions Solutions & Refinements start Start Troubleshooting: Low/No Stachyose Degradation enzyme_active Is the enzyme active? (Check with pNPG substrate) start->enzyme_active conditions_optimal Are reaction conditions optimal? (pH, Temperature) enzyme_active->conditions_optimal Yes replace_enzyme Use fresh enzyme stock or new enzyme enzyme_active->replace_enzyme No inhibitors Are inhibitors present in the reaction? conditions_optimal->inhibitors Yes adjust_conditions Adjust pH and temperature (See Tables 1 & 2) conditions_optimal->adjust_conditions No substrate_issue Is the substrate concentration correct? inhibitors->substrate_issue No remove_inhibitors Purify substrate or buffer (See Table 3) inhibitors->remove_inhibitors Yes optimize_substrate Adjust substrate concentration (Check Km values in Table 4) substrate_issue->optimize_substrate No end_success Problem Resolved / Re-evaluate substrate_issue->end_success Yes (Re-evaluate experimental goals) replace_enzyme->end_success adjust_conditions->end_success remove_inhibitors->end_success optimize_substrate->end_success

Caption: Troubleshooting workflow for low stachyose degradation.

Possible Cause 1: Suboptimal Reaction Conditions (pH and Temperature)

  • Explanation: Enzyme activity is highly dependent on pH and temperature.[1] Deviations from the optimal range can drastically reduce or eliminate catalytic activity. Most α-galactosidases function optimally in acidic to neutral pH ranges, while β-D-fructofuranosidases may have different optima.

  • Solution: Verify the pH of your buffer and the temperature of your incubation system. Adjust them according to the specifications of your enzyme. Refer to the table below for typical optimal conditions for various enzymes.

Table 1: Optimal pH and Temperature for Stachyose-Degrading Enzymes

Enzyme Source Enzyme Type Optimal pH Optimal Temperature (°C)
Leptothrix cholodnii β-D-fructofuranosidase 6.5 50
Lactosphaera pasteurii α-galactosidase 5.5 45
Aspergillus niger α-galactosidase 4.8 - 5.7 50 - 60
Termitomyces eurrhizus α-galactosidase 5.0 60

| Saccharomyces cerevisiae | α-galactosidase | 4.0 | 40 |

Data compiled from sources.[1][6][8][9]

Possible Cause 2: Presence of Inhibitors

  • Explanation: The enzymatic reaction can be hindered by competitive or non-competitive inhibitors present in your sample matrix or buffer. A common issue is product inhibition, where the accumulation of galactose from stachyose hydrolysis competitively inhibits the α-galactosidase active site.[3][4]

  • Solution:

    • Review your reaction components for known inhibitors.

    • If product inhibition is suspected, measure product concentration over time. Consider using a higher enzyme concentration or a system to remove products as they are formed.

    • If using complex substrates like soymilk, consider a dialysis or purification step to remove small molecule inhibitors.

Table 2: Common Inhibitors and Enhancers of α-Galactosidase Activity

Substance Effect on α-Galactosidase
Inhibitors
Galactose Competitive Product Inhibition
Sucrose, Fructose, Lactose Inhibition
Metal Ions (K⁺, Al³⁺, Fe³⁺, Ag⁺, Hg⁺) Inhibition
Chelating Agents (EDTA) Inhibition
Detergents (SDS) Inhibition
1-deoxygalactonojirimycin (DGJ) Potent Specific Inhibitor
Enhancers
Metal Ions (Ca²⁺, Fe²⁺, Mn²⁺, Zn²⁺) Enhancement

| Glucose, Raffinose | Enhancement |

Data compiled from sources.[3][4][6][10]

Possible Cause 3: Enzyme Inactivity or Insufficient Concentration

  • Explanation: The enzyme may have lost activity due to improper storage, handling (e.g., repeated freeze-thaw cycles), or proteolytic degradation.[1] Alternatively, the concentration used may be too low for the given substrate load and reaction time.

  • Solution:

    • Test Enzyme Activity: Perform a standard activity assay using a synthetic substrate like p-nitrophenyl-α-D-galactopyranoside (pNPG) to confirm your enzyme is active. See the protocol below.

    • Use a Positive Control: Run a parallel reaction with a known optimal substrate (e.g., raffinose) to ensure the enzyme is performing as expected.

    • Increase Enzyme Concentration: Titrate the enzyme concentration in your experiment to find the optimal level for your desired degree of hydrolysis within the experimental timeframe.

Problem: Inconsistent or Irreproducible Results

  • Explanation: Variability can arise from inconsistent substrate preparation, inaccurate pipetting of enzyme or reagents, or fluctuations in temperature and pH during the experiment. For complex substrates like soy flour, heterogeneity of the material can also lead to inconsistent results.

  • Solution:

    • Standardize Protocols: Ensure all experimental steps, from buffer preparation to sample analysis, are meticulously standardized.

    • Homogenize Substrate: If using a solid substrate, ensure it is finely ground and well-mixed to create a homogenous suspension.

    • Calibrate Equipment: Regularly calibrate pipettes, pH meters, and temperature control units.

    • Run Replicates: Always perform experiments with sufficient biological and technical replicates to assess variability and ensure statistical significance.

Quantitative Data Summary

Table 3: Kinetic Parameters for α-Galactosidases

Enzyme Source Substrate K_m (mM) K_i (mM) for Galactose
Glycine max (Soybean) Stachyose 4.79 0.12
Glycine max (Soybean) Raffinose 3.0 0.12

| Penicillium citrinum | pNPG | 0.8 | - |

Data compiled from sources.[4][7]

Key Experimental Protocols

Protocol 1: α-Galactosidase Activity Assay using pNPG

This protocol determines the activity of α-galactosidase by measuring the release of p-nitrophenol from the synthetic substrate p-nitrophenyl-α-D-galactopyranoside (pNPG).

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer at the optimal pH for your enzyme (e.g., 100 mM Sodium Acetate, pH 4.6).[11]

    • Substrate Solution: Prepare a 10 mM pNPG solution in the assay buffer.[11]

    • Stop Solution: Prepare a 500 mM Sodium Carbonate (Na₂CO₃) solution.[11]

    • Enzyme Dilution: Dilute the enzyme stock solution in cold assay buffer to a concentration that gives a linear response over the reaction time.

  • Assay Procedure:

    • Pre-warm the assay buffer and substrate solution to the optimal reaction temperature.

    • In a microcentrifuge tube, mix 40 µL of the 10 mM pNPG solution with 40 µL of appropriately diluted enzyme solution.

    • Incubate the reaction at the optimal temperature (e.g., 40°C) for a defined period (e.g., 10 minutes).[11]

    • Terminate the reaction by adding 320 µL of the stop solution (500 mM Na₂CO₃). This will also develop the yellow color of the p-nitrophenolate ion.[11]

    • Measure the absorbance of the solution at 405 nm using a spectrophotometer.

    • Prepare a standard curve using known concentrations of p-nitrophenol to quantify the amount released.

    • One unit (U) of activity is typically defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the specified conditions.[8]

Protocol 2: Stachyose Hydrolysis and Product Analysis by HPLC

This protocol describes the enzymatic hydrolysis of stachyose and subsequent quantification of substrates and products using High-Performance Liquid Chromatography (HPLC).

  • Enzymatic Hydrolysis:

    • Prepare a solution of stachyose (e.g., 2% w/v) in a suitable buffer (e.g., 50 mM sodium hydrogen phosphate–citrate buffer, pH 6.5).[1]

    • Add the α-galactosidase or other enzyme to a final concentration (e.g., 5 U/mL).[1]

    • Incubate the reaction at the optimal temperature (e.g., 40°C) with gentle agitation.[1]

    • At various time points (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw aliquots of the reaction mixture.[1]

    • Immediately terminate the enzymatic reaction in the aliquots by boiling for 5-10 minutes.[1]

    • Centrifuge the samples to pellet any denatured protein and collect the supernatant for analysis.

  • HPLC Analysis:

    • System: Use an HPLC system equipped with a Refractive Index (RI) detector.[5]

    • Column: A carbohydrate analysis column, such as a Hypersil NH₂ column (250 mm × 4.6 mm), is suitable.[5]

    • Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and water (e.g., 70:30 v/v) is commonly used.[5]

    • Flow Rate: Set a flow rate of approximately 1.0 mL/min.[5]

    • Injection: Inject a filtered (0.22 µm) sample of the reaction supernatant.

    • Quantification: Create standard curves for stachyose, raffinose, sucrose, galactose, glucose, and fructose to quantify their concentrations in the samples based on peak area.[5][12]

Visualized Pathways and Workflows

G stachyose Stachyose (Gal-Gal-Glc-Fru) raffinose Raffinose (Gal-Glc-Fru) stachyose->raffinose α-galactosidase galactose1 Galactose stachyose->galactose1 α-galactosidase sucrose Sucrose (Glc-Fru) raffinose->sucrose α-galactosidase galactose2 Galactose raffinose->galactose2 α-galactosidase glucose Glucose sucrose->glucose Invertase / Sucrase (or acid hydrolysis) fructose Fructose sucrose->fructose Invertase / Sucrase (or acid hydrolysis)

Caption: Enzymatic degradation pathway of stachyose by α-galactosidase.

References

Technical Support Center: Purification of Stachyose Preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of raffinose (B1225341) from stachyose (B150584) preparations.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the experimental process of separating raffinose from stachyose.

Enzymatic Hydrolysis

Q1: Why is my enzymatic hydrolysis of raffinose incomplete?

A1: Incomplete hydrolysis can be due to several factors:

  • Suboptimal pH and Temperature: Enzymes have specific optimal pH and temperature ranges for maximum activity. Operating outside these ranges can significantly reduce efficiency. For example, α-galactosidase from Gibberella fujikuroi has an optimal pH of 5.5-6.0 and a temperature of 55°C.[1]

  • Enzyme Inhibition: The products of the hydrolysis reaction, such as galactose and sucrose, can inhibit the activity of α-galactosidase. High initial substrate concentrations can also lead to substrate inhibition.

  • Insufficient Incubation Time: The hydrolysis reaction may not have been allowed to proceed for a sufficient duration. While some studies show complete hydrolysis of raffinose in as little as 30 minutes, this can vary based on enzyme concentration and other conditions.[2]

  • Incorrect Enzyme Concentration: The amount of enzyme used may be insufficient for the quantity of substrate present.

Q2: I'm observing a loss of enzyme activity over time. What could be the cause?

A2: Loss of enzyme activity, or denaturation, can be caused by:

  • Extreme pH or Temperature: Exposing the enzyme to conditions far outside its stability range can cause irreversible denaturation. While some enzymes are thermostable, prolonged exposure to very high temperatures will lead to activity loss.[1]

  • Presence of Proteases: Contaminating proteases in your enzyme preparation or sample can degrade the α-galactosidase.

  • Presence of Inhibitory Metal Ions or Chelators: Certain metal ions or chelating agents can inhibit enzyme activity. For instance, the activity of α-galactosidase from Lactosphaera pasteurii is significantly inhibited by K+, Al3+, and Fe3+.[3]

Nanofiltration

Q1: My nanofiltration system shows a low flux rate. How can I improve it?

A1: Low flux rates are a common issue in membrane filtration and can be addressed by:

  • Optimizing Operating Pressure: Increasing the transmembrane pressure can increase the flux. However, excessively high pressure can lead to severe membrane fouling and concentration polarization.

  • Adjusting Temperature: Increasing the feed temperature can decrease the viscosity of the solution, thereby increasing the permeate flux.

  • Controlling Feed Concentration: High concentrations of sugars increase the osmotic pressure and viscosity of the feed solution, which reduces the permeate flux. Diluting the feed or using a diafiltration process can help maintain a higher flux.

  • Cleaning the Membrane: Membrane fouling, the deposition of solutes on the membrane surface, is a major cause of flux decline. Implementing a proper cleaning protocol is crucial for restoring membrane performance.

Q2: The separation efficiency of stachyose and raffinose is poor. What can I do?

A2: Poor separation efficiency can be due to:

  • Inappropriate Membrane Selection: The molecular weight cut-off (MWCO) of the nanofiltration membrane is a critical parameter. A membrane with a pore size that is too large will allow both stachyose and raffinose to pass through, while a pore size that is too small may retain both.

  • Concentration Polarization: The accumulation of rejected solutes at the membrane surface forms a boundary layer that can hinder the passage of smaller molecules like raffinose. Increasing the cross-flow velocity can help to reduce the thickness of this layer and improve separation.

  • Diafiltration: Incorporating a constant volume diafiltration step, where water is added to the feed at the same rate as the permeate is removed, can significantly enhance the purity of the stachyose in the retentate by washing out the smaller raffinose molecules.

HPLC Analysis

Q1: I'm seeing extra or unexpected peaks in my HPLC chromatogram.

A1: Extraneous peaks can arise from several sources:

  • Sample Contamination: Ensure your sample and solvents are pure. Contaminants in the sample or mobile phase can appear as extra peaks.

  • Column Contamination: Previous samples may have left residues on the column. It is important to have a robust column washing protocol between runs.

  • Degradation of Sugars: High temperatures or extreme pH in the mobile phase can cause degradation of the oligosaccharides, leading to the appearance of new peaks.

Q2: My peak resolution is poor, and the peaks are broad.

A2: Poor peak shape and resolution can be caused by:

  • Suboptimal Mobile Phase: The composition of the mobile phase is crucial for good separation. For oligosaccharides, a common mobile phase is a mixture of acetonitrile (B52724) and water. The ratio may need to be optimized for your specific column and sample.[4]

  • Low Flow Rate: A flow rate that is too low can lead to peak broadening due to diffusion.

  • Column Overloading: Injecting too much sample can lead to broad, asymmetrical peaks. Try diluting your sample.

  • Column Degradation: Over time, the stationary phase of the HPLC column can degrade, leading to poor performance. Replacing the column may be necessary.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the removal of raffinose from stachyose preparations.

Table 1: Efficiency of Enzymatic Hydrolysis

Enzyme SourceSubstrateRaffinose Removal (%)Stachyose Removal (%)Optimal pHOptimal Temp (°C)Incubation TimeReference
Gibberella fujikuroi α-galactosidaseSoymilk>601005.5 - 6.0552.5 hours[1][4]
Germinating guar (B607891) α-galactosidaseSoybean milk100805.04530 minutes[2][5]
Leptothrix cholodnii β-D-fructofuranosidase2% Raffinose/Stachyose solution1001006.5508 hours (Raffinose), 24 hours (Stachyose)[6]
Fungal α-galactosidases (Cl. cladosporides, A. oryzae, A. niger)Chickpea flour100100--3 hours[7]

Table 2: Performance of Nanofiltration for Oligosaccharide Purification

Membrane TypeFeed SolutionPurity of SBOS (%)Yield of SBOS (%)Operating PressureReference
NF-3ASoybean Oligosaccharide (SBOS) broth77.983.20.5-2.5 MPa[8][9]

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of Raffinose using α-Galactosidase

  • Preparation of Stachyose Solution: Prepare a solution of the stachyose preparation containing raffinose in a suitable buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0).

  • Enzyme Addition: Add α-galactosidase to the stachyose solution. The optimal enzyme concentration should be determined empirically but a starting point could be based on the manufacturer's recommendations or literature values.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the specific α-galactosidase being used (e.g., 45°C) with gentle agitation.[2]

  • Monitoring the Reaction: At various time points (e.g., 0, 15, 30, 60 minutes), take aliquots of the reaction mixture and immediately heat them to 100°C for 5-10 minutes to inactivate the enzyme.

  • Analysis: Analyze the composition of the reaction mixture at each time point using High-Performance Liquid Chromatography (HPLC) to determine the concentration of raffinose, stachyose, and the hydrolysis products (galactose and sucrose).

Protocol 2: Separation of Raffinose from Stachyose using Nanofiltration with Diafiltration

  • System Preparation: Pre-pressurize the nanofiltration system with pure water for at least 60 minutes.

  • Initial Concentration: Concentrate the initial stachyose solution containing raffinose using the nanofiltration membrane. This will increase the concentration of both oligosaccharides in the retentate.

  • Constant Volume Diafiltration: Once a desired concentration factor is reached, begin the diafiltration process. Add pure water to the feed tank at the same rate as the permeate is being removed. This maintains a constant volume in the feed tank while washing out the smaller raffinose molecules through the membrane.

  • Monitoring: Continuously monitor the composition of the permeate and retentate using an in-line refractive index detector or by collecting samples for offline HPLC analysis.

  • Termination: Continue the diafiltration process until the concentration of raffinose in the retentate reaches the desired low level.

  • Final Concentration: After diafiltration, the purified stachyose solution in the retentate can be further concentrated by continuing the nanofiltration process without the addition of water.

Protocol 3: HPLC Analysis of Raffinose and Stachyose

  • Column: Use a column suitable for carbohydrate analysis, such as an amino-propyl or a cation exchange column. A COSMOSIL Packed column (Sugar-D 4.6 mm I.D. × 250 mm) is a suitable option.[4]

  • Mobile Phase: A common mobile phase is an isocratic mixture of acetonitrile and water, typically in a ratio of 70:30 (v/v).[4]

  • Flow Rate: Set the flow rate to approximately 0.5 mL/min.[4]

  • Column Temperature: Maintain the column temperature at 30°C.[4]

  • Injection Volume: Inject 10 µL of the sample.[4]

  • Detection: Use a Refractive Index Detector (RID) for detection.[4]

  • Quantification: Prepare standard solutions of pure raffinose and stachyose at known concentrations to create a calibration curve for quantification.

Visualizations

EnzymaticHydrolysis Stachyose_Prep Stachyose Preparation (contains Raffinose) Hydrolysis Enzymatic Hydrolysis (Optimal pH & Temp) Stachyose_Prep->Hydrolysis Enzyme α-Galactosidase Enzyme->Hydrolysis Purified_Stachyose Purified Stachyose Hydrolysis->Purified_Stachyose Byproducts Hydrolysis Byproducts (Galactose, Sucrose) Hydrolysis->Byproducts Analysis HPLC Analysis Purified_Stachyose->Analysis

Caption: Workflow for enzymatic removal of raffinose.

NanofiltrationWorkflow cluster_process Nanofiltration Process cluster_outputs Outputs Start Stachyose/Raffinose Mixture NF1 Nanofiltration (Concentration) Start->NF1 Diafiltration Constant Volume Diafiltration NF1->Diafiltration Permeate1 Permeate (Water, some sugars) NF1->Permeate1 NF2 Nanofiltration (Final Concentration) Diafiltration->NF2 Permeate2 Permeate (Water, Raffinose) Diafiltration->Permeate2 End Purified Stachyose NF2->End Permeate3 Permeate (Water) NF2->Permeate3

Caption: Nanofiltration workflow for stachyose purification.

SignalingPathways Raffinose Raffinose Sucrose Sucrose Raffinose->Sucrose + Galactose Melibiose Melibiose Raffinose->Melibiose + Fructose Stachyose Stachyose Stachyose->Raffinose + Galactose Mannotriose Mannotriose Stachyose->Mannotriose + Fructose alpha_Gal α-Galactosidase alpha_Gal->Raffinose alpha_Gal->Stachyose beta_Fructo β-Fructofuranosidase beta_Fructo->Raffinose beta_Fructo->Stachyose Galactose Galactose Fructose Fructose

Caption: Enzymatic hydrolysis pathways of raffinose and stachyose.

References

Optimizing storage conditions for stachyose hydrate powder.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with stachyose (B150584) hydrate (B1144303) powder.

Troubleshooting Guides

Issue 1: Caking and Clumping of Stachyose Hydrate Powder

Symptoms: The free-flowing white powder has formed hard lumps or aggregates, making it difficult to weigh and dissolve.

Root Causes:

  • Exposure to Humidity: Stachyose hydrate is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Exposure to ambient air with moderate to high humidity is the primary cause of caking.[1][2]

  • Improper Storage: Storing the powder in containers that are not airtight or in environments with fluctuating temperatures can lead to moisture absorption.[1]

  • Temperature Fluctuations: Changes in temperature can cause moisture to condense within the packaging, leading to caking.

Solutions:

SolutionDetailed Steps
Immediate Action 1. If clumps are present, they can be carefully broken up with a clean, dry spatula before weighing.[3] 2. For quantitative applications, it is crucial to determine the water content of the caked powder to ensure accurate concentration calculations.
Handling Procedures 1. Minimize the time the container is open to the atmosphere. 2. Work in a controlled environment with low humidity, such as a glove box or a room with a dehumidifier, especially when handling larger quantities or for extended periods.[3] 3. Use a fresh, dry weigh boat for each measurement.
Storage Optimization 1. Store stachyose hydrate powder in a tightly sealed, airtight container. The original manufacturer's packaging is often suitable if resealed properly. 2. For long-term storage, place the sealed container inside a desiccator with a desiccant like silica (B1680970) gel. 3. Store in a cool, dry place. Recommended storage temperatures vary, with some sources suggesting -20°C for long-term stability, while others recommend 0-8°C.[4] Adhere to the manufacturer's specific recommendations.
Preventative Measures 1. For frequently used aliquots, consider subdividing the powder into smaller, single-use vials to minimize repeated exposure of the bulk material to air. 2. If caking is a persistent issue, consider preparing a stock solution for immediate use in experiments.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for stachyose hydrate powder?

For long-term stability, stachyose hydrate powder should be stored at low temperatures, with recommendations ranging from -20°C to 0-8°C.[4] It is crucial to store it in a tightly sealed, airtight container to protect it from moisture due to its hygroscopic nature. For added protection, especially in humid environments, storing the container within a desiccator is advisable.

2. My stachyose hydrate powder has turned slightly yellow. Is it still usable?

A slight yellowing of the powder may indicate some degradation, potentially due to prolonged exposure to non-optimal conditions. It is recommended to perform a quality control check, such as HPLC analysis, to assess the purity of the powder before use in critical experiments.

3. What is the solubility of stachyose hydrate?

Stachyose hydrate is soluble in water. One source indicates a solubility of 50 mg/mL in water, resulting in a clear to very slightly hazy, colorless solution.

4. How can I accurately weigh stachyose hydrate powder if it is clumping?

If clumping has occurred, it is best to gently break up the clumps with a dry spatula. To ensure accuracy in preparing solutions, it is highly recommended to determine the water content of the powder, as the clumping is due to moisture absorption which will affect the actual weight of the stachyose hydrate.

5. Are there any known incompatibilities with stachyose hydrate powder?

While specific incompatibility data is limited, as a general precaution, avoid mixing stachyose hydrate powder directly with strong oxidizing agents.

Experimental Protocols

Protocol 1: Determination of Stachyose Hydrate Purity and Degradation Products by HPLC

This protocol outlines a High-Performance Liquid Chromatography (HPLC) method for the analysis of stachyose hydrate powder.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) system with a Refractive Index Detector (RID).

  • Amino-propyl modified silica gel column (e.g., 4.6 mm x 250 mm).

  • Mobile Phase: Acetonitrile (B52724) and HPLC-grade water (e.g., 75:25 v/v).[5]

  • Stachyose hydrate reference standard (≥98% purity).

  • Stachyose hydrate powder sample for testing.

  • Volumetric flasks, pipettes, and syringes with 0.45 µm filters.

2. Preparation of Standard Solutions:

  • Accurately weigh a known amount of the stachyose hydrate reference standard.

  • Dissolve the standard in HPLC-grade water to prepare a stock solution of a known concentration (e.g., 10 mg/mL).

  • Prepare a series of calibration standards by diluting the stock solution with HPLC-grade water to achieve a range of concentrations (e.g., 0.5, 1, 2, 5, and 10 mg/mL).

  • Filter each standard solution through a 0.45 µm syringe filter before injection.

3. Preparation of Sample Solution:

  • Accurately weigh a known amount of the stachyose hydrate powder sample.

  • Dissolve the sample in a known volume of HPLC-grade water to achieve a concentration within the calibration range.

  • Sonicate the solution for a few minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. HPLC Conditions:

  • Column: Amino-propyl modified silica gel column.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 75:25 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.[5]

  • Injection Volume: 10 µL.

  • Detector: Refractive Index Detector (RID).

5. Data Analysis:

  • Inject the standard solutions to generate a calibration curve by plotting the peak area against the concentration.

  • Inject the sample solution and determine the peak area corresponding to stachyose.

  • Calculate the concentration of stachyose in the sample using the calibration curve.

  • Purity can be expressed as the percentage of the stachyose peak area relative to the total peak area of all components in the chromatogram.

  • Degradation products would appear as additional peaks in the chromatogram.

Visualizations

Signaling Pathways

Stachyose has been shown to modulate inflammatory responses through its interaction with gut microbiota, which in turn can influence cellular signaling pathways.

Stachyose_TLR4_NFkB_Pathway Stachyose Stachyose Gut_Microbiota Gut Microbiota Modulation Stachyose->Gut_Microbiota TLR4 TLR4 Gut_Microbiota->TLR4 Inhibits LPS LPS LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus Inflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Nucleus->Inflammatory_Cytokines Transcription Stachyose_PI3K_Akt_Pathway Stachyose Stachyose Gut_Microbiota Gut Microbiota Modulation Stachyose->Gut_Microbiota PI3K PI3K Gut_Microbiota->PI3K Promotes Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates Cell_Survival Cell Survival & Growth Akt->Cell_Survival HPLC_Workflow start Start prep_standards Prepare Standard Solutions start->prep_standards prep_sample Prepare Sample Solution start->prep_sample inject_standards Inject Standards & Generate Calibration Curve prep_standards->inject_standards inject_sample Inject Sample prep_sample->inject_sample hplc_setup HPLC System Setup hplc_setup->inject_standards hplc_setup->inject_sample data_analysis Data Analysis: Purity & Degradation inject_standards->data_analysis inject_sample->data_analysis end End data_analysis->end Troubleshooting_Logic problem Problem: Powder is Caked/Clumped is_critical Is the experiment quantitative? problem->is_critical determine_water Determine Water Content is_critical->determine_water Yes break_clumps Break up Clumps is_critical->break_clumps No proceed_weighing Proceed with Weighing (Correct for water content) determine_water->proceed_weighing review_storage Review Storage & Handling Procedures proceed_weighing->review_storage break_clumps->proceed_weighing implement_changes Implement Corrective Actions: Airtight containers, Desiccator, etc. review_storage->implement_changes

References

Factors affecting the cryoprotective efficacy of stachyose.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of stachyose (B150584) as a cryoprotective agent (CPA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing cryopreservation protocols and troubleshooting common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is stachyose and why is it used as a cryoprotectant?

Stachyose is a non-reducing tetrasaccharide composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit. It is used in cryopreservation due to its ability to protect cells from freezing-induced damage. Its cryoprotective effects are attributed to its high water-solubility, low toxicity at effective concentrations, and its ability to stabilize cellular membranes and proteins.

Q2: How does stachyose protect cells during freezing?

Stachyose, like other sugars such as trehalose (B1683222) and sucrose (B13894), is a non-permeating cryoprotectant. It primarily exerts its protective effects extracellularly through several mechanisms:

  • Membrane Stabilization: Stachyose is believed to interact with the polar head groups of phospholipids (B1166683) in the cell membrane through hydrogen bonding.[1][2] This interaction helps to maintain the integrity and fluidity of the membrane during the stresses of freezing and thawing.

  • Inhibition of Ice Crystal Growth: By binding with water molecules, stachyose disrupts the formation of large, damaging ice crystals in the extracellular environment.[3]

  • Vitrification: At high concentrations, stachyose can contribute to the vitrification of the extracellular solution, a process where the liquid solidifies into a glass-like state without the formation of ice crystals.

Q3: What are the main factors that influence the cryoprotective efficacy of stachyose?

The effectiveness of stachyose as a cryoprotectant is dependent on several key factors:

  • Concentration: There is an optimal concentration range for stachyose, which varies depending on the cell type. Concentrations that are too low may not provide sufficient protection, while excessively high concentrations can lead to osmotic stress and reduced cell viability.

  • Cooling and Thawing Rates: The rates at which cells are cooled and thawed significantly impact their survival. The optimal rates are cell-type dependent and need to be empirically determined.

  • Combination with other Cryoprotectants: Stachyose is often used in combination with other permeating cryoprotectants, such as dimethyl sulfoxide (B87167) (DMSO) or glycerol (B35011). This combination can have a synergistic effect, allowing for a reduction in the concentration of the more toxic permeating CPAs.

  • Cell Type: Different cell types have varying sensitivities to cryopreservation-induced stress, and the optimal protocol for using stachyose will differ accordingly.

Q4: Is stachyose toxic to cells?

Stachyose is generally considered to be of low toxicity to most cell types, especially when compared to permeating cryoprotectants like DMSO. However, at very high concentrations, it can cause osmotic stress, leading to cell dehydration and reduced viability. It is crucial to determine the optimal, non-toxic concentration for each specific cell type and application.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Post-Thaw Cell Viability 1. Suboptimal stachyose concentration. 2. Inappropriate cooling or thawing rate. 3. High concentration of permeating CPA (e.g., DMSO). 4. Suboptimal cell health or density prior to freezing.1. Perform a concentration optimization experiment (e.g., titrate stachyose from 50 mM to 300 mM). 2. Test different cooling rates (e.g., slow cooling at 1°C/minute vs. rapid cooling by plunging in liquid nitrogen) and ensure rapid thawing (e.g., in a 37°C water bath).[4] 3. If used in combination, try reducing the concentration of the permeating CPA. 4. Ensure cells are in the logarithmic growth phase and have high viability (>90%) before cryopreservation. Freeze cells at an optimal density for the specific cell type.
Cell Aggregation/Clumping After Thawing 1. Release of DNA from dead or dying cells. 2. High cell density in the cryopreservation vial. 3. Inadequate removal of cryoprotectant solution.1. Add DNase I (1-2 U/mL) to the post-thaw cell suspension to break down extracellular DNA.[5] 2. Optimize the cell freezing density. 3. Ensure thorough but gentle washing of the cells after thawing to remove the cryoprotectant solution. Transfer the thawed cells dropwise into the wash medium while gently agitating the tube.[5]
Altered Cell Function or Differentiation Potential (e.g., for stem cells) 1. Cryopreservation-induced stress can alter gene expression and cell function. 2. Suboptimal cryopreservation protocol.1. Allow cells a recovery period of 24-48 hours in culture post-thaw before assessing their function. 2. Re-optimize the entire cryopreservation protocol, including stachyose concentration, co-cryoprotectants, and cooling/thawing rates. 3. Assess key functional markers and differentiation potential of fresh vs. cryopreserved cells to quantify any changes.[6][7]
High Hemolysis of Red Blood Cells 1. Inappropriate cooling rate. 2. Suboptimal stachyose concentration. 3. Osmotic shock during thawing and washing.1. For red blood cells, rapid cooling rates are often more effective than slow cooling when using non-permeating cryoprotectants like stachyose.[4] 2. Titrate stachyose concentration to find the optimal balance between cryoprotection and osmotic stress. 3. Use a stepwise dilution protocol for the removal of the cryoprotectant to minimize osmotic shock.

Quantitative Data Summary

The following tables summarize quantitative data on the efficacy of stachyose and other sugars in cryopreservation from various studies. Note that direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: Effect of Stachyose Concentration on Minced Lamb Quality During Frozen Storage

Stachyose ConcentrationThawing Loss Reduction (%)Reference
3%25.50[1]
5%33.64[1]

Table 2: Comparative Efficacy of Sugars in Human Sperm Cryopreservation

CryoprotectantProgressive Motility (%)Vitality (%)Normal Morphology (%)Reference
50 mM Trehalose5.927.28.2[8][9]
100 mM Trehalose3.719.76.8[8][9]
200 mM Trehalose2.215.46.5[8][9]
50 mM Sucrose3.218.26.4[8][9]

Note: In this study, 50 mM trehalose showed significantly better post-thaw parameters compared to 50 mM sucrose and higher concentrations of trehalose.[8][9][10]

Table 3: Cryoprotective Effect of Trehalose on Porcine Red Blood Cells

Trehalose ConcentrationCooling MethodThawing TemperatureRBC Recovery (%)Hemolysis (%)Reference
300 mMPlunging in Liquid Nitrogen55°C88 ± 814 ± 2[4]
300 mMSlow Cooling (-1°C/min)55°C1 ± 1~99[4]

Note: This data for trehalose suggests that rapid cooling is crucial for red blood cell cryopreservation with non-permeating sugars.[4]

Experimental Protocols

Protocol 1: General Cryopreservation of Adherent Cells (e.g., Mesenchymal Stem Cells) with Stachyose

  • Cell Preparation:

    • Culture cells to 70-80% confluency. Ensure high viability (>90%) before starting.

    • Wash the cells with Dulbecco's Phosphate-Buffered Saline (DPBS).

    • Harvest the cells using a gentle dissociation reagent (e.g., TrypLE™).

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Resuspend the cell pellet in a small volume of complete culture medium and perform a cell count and viability assessment.

  • Preparation of Cryopreservation Medium:

    • Prepare a stock solution of stachyose (e.g., 500 mM) in serum-free culture medium or DPBS and filter-sterilize.

    • Prepare the final cryopreservation medium. A common starting point is a combination of a permeating CPA and stachyose. For example: 5% (v/v) DMSO + 100 mM stachyose in a basal medium containing 20% fetal bovine serum (FBS). The optimal concentrations should be determined empirically.

  • Freezing Procedure:

    • Centrifuge the required number of cells and resuspend the pellet in the cold (4°C) cryopreservation medium to a final concentration of 1-5 x 10^6 cells/mL.

    • Aliquot 1 mL of the cell suspension into sterile cryovials.

    • Place the cryovials in a controlled-rate freezing container (e.g., Mr. Frosty™), which provides a cooling rate of approximately -1°C per minute.

    • Place the container in a -80°C freezer for at least 4 hours, or overnight.

    • Transfer the cryovials to a liquid nitrogen storage tank for long-term storage.

  • Thawing Procedure:

    • Rapidly thaw the cryovial in a 37°C water bath until a small ice crystal remains.

    • Immediately transfer the cell suspension to a sterile centrifuge tube containing at least 10 mL of pre-warmed complete culture medium.

    • Centrifuge at 200 x g for 5 minutes to pellet the cells and remove the cryopreservation medium.

    • Resuspend the cell pellet in fresh, pre-warmed complete culture medium and transfer to a culture flask.

    • Change the culture medium after 24 hours to remove any residual cryoprotectant and dead cells.

Protocol 2: Cryopreservation of Spermatozoa with Stachyose

  • Semen Preparation:

    • Allow the semen sample to liquefy at 37°C for 30 minutes.

    • Perform a baseline assessment of sperm concentration, motility, and morphology.

  • Preparation of Cryopreservation Medium:

    • Prepare a TEST-yolk buffer (TYB) based cryopreservation medium. A typical formulation might consist of a TEST buffer base, 20% egg yolk, and antibiotics.

    • Prepare a stock solution of stachyose in the TEST buffer base.

    • The final cryopreservation medium could contain, for example, 5% glycerol and 50-100 mM stachyose in TYB.

  • Freezing Procedure:

    • Slowly add the cryopreservation medium to the semen sample at room temperature, typically in a 1:1 ratio, over a period of 10-15 minutes in several steps to avoid osmotic shock.

    • Equilibrate the mixture at 4°C for 30-60 minutes.

    • Load the equilibrated semen into cryo-straws.

    • Place the straws in liquid nitrogen vapor (approximately -80°C) for 15-20 minutes.

    • Plunge the straws into liquid nitrogen for long-term storage.

  • Thawing Procedure:

    • Remove a straw from the liquid nitrogen and thaw it in a 37°C water bath for 30-60 seconds.

    • Carefully dry the straw and cut off the sealed ends.

    • Expel the contents into a sterile tube containing pre-warmed sperm washing medium.

    • Wash the sperm by centrifugation (e.g., 300 x g for 7 minutes) to remove the cryoprotectant.

    • Resuspend the sperm pellet in fresh medium for analysis or use.

Visualizations

Experimental_Workflow_for_Cryoprotectant_Evaluation cluster_prep Cell Preparation cluster_cpa Cryoprotectant Addition cluster_freeze Freezing cluster_thaw Thawing and Recovery cluster_analysis Post-Thaw Analysis prep1 Culture and Harvest Cells prep2 Assess Initial Viability and Count prep1->prep2 cpa2 Resuspend Cell Pellet in Cold Cryopreservation Medium prep2->cpa2 cpa1 Prepare Cryopreservation Media (e.g., Stachyose +/- DMSO) cpa1->cpa2 freeze1 Aliquot into Cryovials cpa2->freeze1 freeze2 Controlled Rate Cooling (-1°C/min to -80°C) freeze1->freeze2 freeze3 Transfer to Liquid Nitrogen (-196°C) for Storage freeze2->freeze3 thaw1 Rapid Thawing (37°C) freeze3->thaw1 thaw2 Wash to Remove CPA thaw1->thaw2 thaw3 Resuspend in Culture Medium thaw2->thaw3 analysis1 Viability Assessment (e.g., Trypan Blue, Flow Cytometry) thaw3->analysis1 analysis2 Functional Assays (e.g., Proliferation, Differentiation) thaw3->analysis2 analysis3 Morphological Evaluation thaw3->analysis3

Caption: Experimental workflow for evaluating the efficacy of stachyose.

Stachyose_Cryoprotection_Mechanism cluster_membrane Cell Membrane During Freezing cluster_extracellular Extracellular Space membrane_before Phospholipid Bilayer Intracellular Space membrane_after Stabilized Phospholipid Bilayer Intracellular Space stachyose Stachyose Molecules stachyose->membrane_after:head Hydrogen Bonding with Phospholipid Heads small_ice Small/No Ice Crystals (Less Damaging) stachyose->small_ice Inhibits Growth water Water Molecules water->stachyose Interaction ice Large Ice Crystal (Damaging) water->ice Without Stachyose

Caption: Mechanism of stachyose-mediated cryoprotection of the cell membrane.

References

Validation & Comparative

Stachyose vs. Raffinose: A Comparative Analysis of Prebiotic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of stachyose (B150584) and raffinose (B1225341), two members of the raffinose family of oligosaccharides (RFOs), as prebiotics. This document synthesizes experimental data on their effects on gut microbiota, short-chain fatty acid (SCFA) production, and gut barrier function, offering a valuable resource for research and development in the fields of functional foods and therapeutics.

Introduction to Stachyose and Raffinose

Stachyose and raffinose are naturally occurring oligosaccharides found in a variety of plants, particularly legumes such as soybeans.[1] Structurally, they are α-galactosyl derivatives of sucrose. Raffinose is a trisaccharide composed of one molecule each of galactose, glucose, and fructose (B13574). Stachyose is a tetrasaccharide, containing two galactose units, one glucose unit, and one fructose unit.[1] Due to the absence of the α-galactosidase enzyme in the human upper gastrointestinal tract, these oligosaccharides are not digested and absorbed in the small intestine, allowing them to reach the colon intact where they are fermented by the gut microbiota.[2][3] This resistance to digestion and subsequent fermentation by gut bacteria are the key characteristics that define them as prebiotics.

Comparative Efficacy as Prebiotics

Modulation of Gut Microbiota

Both stachyose and raffinose have demonstrated the ability to selectively stimulate the growth of beneficial gut bacteria, particularly Bifidobacterium and Lactobacillus, while inhibiting the proliferation of potentially pathogenic bacteria.[2][4]

In an in vivo study using a broiler chicken model, both stachyose and raffinose supplementation led to a significant increase in the relative abundance of Bifidobacterium and Lactobacillus, and a decrease in Clostridium.[4] Similarly, in vitro fermentation of stachyose with human fecal microbiota has been shown to increase the relative abundance of Bifidobacterium, Lactobacillus, Faecalibacterium, and Prevotella, while reducing Bacteroides and Escherichia-Shigella.[5] An in vitro study with human fecal inocula also demonstrated that raffinose could increase the relative amounts of Bifidobacterium and Lactobacillus and decrease Proteobacteria.[6]

A human clinical trial investigating stachyose-enriched α-galacto-oligosaccharides found that daily consumption of 5g significantly increased fecal levels of bifidobacteria and lactobacilli, and decreased Clostridium perfringens in healthy adults.[7] While direct comparative human trials are lacking, these findings suggest both oligosaccharides have a positive modulatory effect on the gut microbiota.

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of prebiotics by gut bacteria leads to the production of SCFAs, primarily acetate (B1210297), propionate (B1217596), and butyrate (B1204436), which play crucial roles in gut health and host metabolism.[3]

Studies in broiler chickens have shown that stachyose supplementation leads to significantly higher concentrations of acetic and propionic acid in the cecum compared to raffinose.[8] Conversely, raffinose appeared to contribute more to the production of butyric acid.[8] In vitro fermentation of stachyose with human fecal matter has been shown to increase the production of acetic and butyric acid.[5] Another in vitro study using human fecal inocula found that raffinose fermentation increased the total production of lactate (B86563) and SCFAs, particularly acetate and propionate.[6]

These findings suggest that while both stachyose and raffinose promote SCFA production, they may do so with different profiles, which could have varying physiological implications.

Enhancement of Gut Barrier Function

A healthy gut barrier is essential for preventing the translocation of harmful substances from the gut lumen into the bloodstream. Both stachyose and raffinose have been shown to positively impact gut barrier integrity.

In an animal study, both prebiotics were found to increase villus surface area in the small intestine, which is an indicator of improved absorptive capacity and gut health.[4] The study also noted an increase in goblet cell diameter, suggesting enhanced mucus production, which is a key component of the gut's protective barrier.[4] Stachyose has also been shown to enhance intestinal mucosal barrier function in juvenile turbot by up-regulating the gene expression of tight junction proteins such as occludin, claudin-3, and ZO-1.[1]

Data Summary

The following tables summarize the quantitative data from key comparative studies on stachyose and raffinose.

Table 1: Comparative Effects on Gut Microbiota

PrebioticModel SystemDosage/ConcentrationKey Findings on Gut MicrobiotaReference
StachyoseBroiler Chickens (in vivo)0.6% of dietIncreased Bifidobacterium and Lactobacillus; Decreased Clostridium[4]
RaffinoseBroiler Chickens (in vivo)0.6% of dietIncreased Bifidobacterium and Lactobacillus; Decreased Clostridium[4]
StachyoseHuman Fecal (in vitro)10, 20, 30 mg/mLIncreased Bifidobacterium, Lactobacillus, Faecalibacterium, Prevotella; Decreased Bacteroides, Escherichia-Shigella[5]
RaffinoseHuman Fecal (in vitro)Not specifiedIncreased Bifidobacterium and Lactobacillus; Decreased Proteobacteria[6]
Stachyose-enriched α-oligosaccharidesHuman Clinical Trial5 g/day for 14 daysIncreased fecal Bifidobacteria and Lactobacilli; Decreased Clostridium perfringens[7]

Table 2: Comparative Effects on Short-Chain Fatty Acid (SCFA) Production

PrebioticModel SystemDosage/ConcentrationKey Findings on SCFA ProductionReference
StachyoseBroiler Chickens (in vivo)0.6% of dietSignificantly increased acetic and propionic acid compared to raffinose[8]
RaffinoseBroiler Chickens (in vivo)0.6% of dietIncreased butyric and lactic acid[8]
StachyoseHuman Fecal (in vitro)10, 20, 30 mg/mLIncreased acetic and butyric acid[5]
RaffinoseHuman Fecal (in vitro)Not specifiedIncreased total SCFAs, particularly acetate and propionate[6]

Table 3: Comparative Effects on Gut Barrier Function

PrebioticModel SystemDosage/ConcentrationKey Findings on Gut Barrier FunctionReference
StachyoseBroiler Chickens (in vivo)50 and 100 mg/mLIncreased villus surface area and goblet cell diameter[4]
RaffinoseBroiler Chickens (in vivo)50 and 100 mg/mLIncreased villus surface area and goblet cell diameter[4]
StachyoseJuvenile Turbot (in vivo)1.25% and 5% of dietUpregulated expression of occludin, claudin-3, and ZO-1; Increased mucin-2 secretion[1]

Signaling Pathways

The immunomodulatory effects of oligosaccharides like stachyose and raffinose can be mediated through the activation of Toll-like receptors (TLRs) on intestinal epithelial cells. This can trigger downstream signaling cascades, such as the MAPK and NF-κB pathways, leading to the modulation of cytokine production. For instance, both raffinose and stachyose have been shown to decrease the secretion of the pro-inflammatory cytokine IL-8 in vitro.[5]

Signaling_Pathway Prebiotic Stachyose / Raffinose TLR Toll-like Receptor (TLR) Prebiotic->TLR binds to MyD88 MyD88 TLR->MyD88 activates MAPK MAPK Pathway MyD88->MAPK NFkB NF-κB Pathway MyD88->NFkB Cytokines Modulated Cytokine Production (e.g., ↓ IL-8) MAPK->Cytokines NFkB->Cytokines

Prebiotic-mediated immunomodulatory signaling pathway.

Experimental Protocols

In Vitro Fermentation Model

This protocol is a generalized representation for assessing the prebiotic potential of stachyose and raffinose using human fecal slurries.

In_Vitro_Fermentation_Workflow A Fecal Sample Collection (Healthy Donors) B Preparation of Fecal Slurry (Anaerobic Conditions) A->B C Incubation with Prebiotic (Stachyose or Raffinose) B->C D Fermentation (e.g., 24-48h at 37°C) C->D E Sample Collection D->E F Microbiota Analysis (16S rRNA Sequencing) E->F G SCFA Analysis (Gas Chromatography) E->G

Workflow for in vitro fermentation of prebiotics.

Methodology:

  • Fecal Sample Collection: Fresh fecal samples are collected from healthy human donors who have not consumed antibiotics for at least 3-6 months.

  • Fecal Slurry Preparation: Samples are homogenized in an anaerobic chamber with a pre-reduced buffer (e.g., phosphate-buffered saline) to create a fecal slurry (e.g., 10% w/v).

  • Incubation: The fecal slurry is added to a basal nutrient medium containing the prebiotic substrate (stachyose or raffinose) as the sole carbohydrate source. A control with no added carbohydrate is also included.

  • Fermentation: The cultures are incubated anaerobically at 37°C for a specified period (e.g., 24 or 48 hours).

  • Sample Analysis: At the end of the incubation, samples are collected for analysis.

    • Microbiota Composition: DNA is extracted, and the 16S rRNA gene is amplified and sequenced to determine the bacterial composition.

    • SCFA Analysis: The supernatant is analyzed by gas chromatography (GC) to quantify the concentrations of acetate, propionate, and butyrate.

Assessment of Gut Barrier Function (In Vivo)

FITC-Dextran Permeability Assay:

  • Animal Model: Mice or rats are typically used.

  • Prebiotic Administration: Animals are fed a diet supplemented with stachyose, raffinose, or a control diet for a defined period.

  • FITC-Dextran Gavage: A non-metabolizable fluorescent probe, fluorescein (B123965) isothiocyanate-dextran (FITC-dextran), is administered orally.

  • Blood Collection: After a specific time (e.g., 4 hours), blood samples are collected.

  • Quantification: The concentration of FITC-dextran in the serum is measured using a fluorometer. Increased levels of FITC-dextran in the blood indicate higher intestinal permeability.

Conclusion

Both stachyose and raffinose demonstrate significant prebiotic potential through their ability to modulate the gut microbiota, enhance the production of beneficial SCFAs, and improve gut barrier function. The available evidence, primarily from in vitro and animal studies, suggests that stachyose may be more effective in promoting the production of acetate and propionate, while raffinose may have a greater impact on butyrate production. Both prebiotics have been shown to foster the growth of beneficial bacteria such as Bifidobacterium and Lactobacillus.

For drug development and functional food applications, the choice between stachyose and raffinose may depend on the desired outcome. For instance, if the goal is to maximize propionate production, which has been linked to improved glucose homeostasis, stachyose might be the preferred candidate. Conversely, if the aim is to increase butyrate, a primary energy source for colonocytes with anti-inflammatory properties, raffinose could be more suitable.

It is crucial to note the current lack of direct comparative human clinical trials. Future research should focus on well-designed human studies to confirm these findings and to elucidate the specific health benefits of each of these prebiotics in different populations. Such studies will be instrumental in guiding the targeted application of stachyose and raffinose for improving human health.

References

Stachyose vs. Inulin: A Comparative Guide to Their Effects on Gut Microbiota Composition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of two prebiotics, stachyose (B150584) and inulin (B196767), on the composition and function of the gut microbiota. The information presented is based on available in vitro and animal studies, as direct head-to-head human clinical trials are limited.

Introduction

Stachyose, a tetrasaccharide composed of two galactose units, one glucose unit, and one fructose (B13574) unit, and inulin, a polysaccharide consisting of repeating fructose units, are both recognized as prebiotics that selectively stimulate the growth and activity of beneficial gut bacteria.[1][2] Their distinct structures, however, lead to differential fermentation patterns and metabolic outcomes, which are of significant interest in the development of targeted gut microbiome modulators.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data from in vitro fermentation studies on the effects of stachyose and inulin on gut microbiota composition and short-chain fatty acid (SCFA) production.

Table 1: Comparative Effects on Gut Microbiota Composition (in vitro)

FeatureStachyoseInulinCitations
Beneficial Bacteria Increased Bifidobacterium, Lactobacillus, Faecalibacterium, PrevotellaBifidobacterium, Lactobacillus, Anaerostipes, Faecalibacterium[3],[2]
Harmful Bacteria Decreased Escherichia-Shigella, BacteroidesBacteroides[3]
Bifidogenic Effect Reported to have an 18% greater bifidogenic effect compared to FOS (a type of inulin) in one analysis of third-party clinical trials.Promotes the growth of various Bifidobacterium species.[1]

Table 2: Comparative Effects on Short-Chain Fatty Acid (SCFA) Production (in vitro)

SCFAStachyoseInulinCitations
Acetate (B1210297) Significant IncreaseIncrease[3]
Propionate No significant change or decreaseIncrease[3]
Butyrate (B1204436) Significant IncreaseIncrease[3]
Total SCFAs IncreaseIncrease[3]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Study 1: In vitro Fermentation of Stachyose with Human Fecal Microbiota
  • Objective: To investigate the effects of stachyose on the composition of human gut microbiota and the production of SCFAs in an in vitro fermentation model.

  • Methodology:

    • Fecal Sample Collection: Fecal samples were collected from healthy adult donors who had not taken antibiotics for at least three months.

    • Fermentation Medium: A basal nutrient medium was prepared containing peptone, yeast extract, and other essential nutrients for bacterial growth.

    • Experimental Setup: Fecal slurries were inoculated into fermentation bottles containing the basal medium with either no substrate (control) or with stachyose at various concentrations.

    • Anaerobic Incubation: The fermentation was carried out under strict anaerobic conditions at 37°C for 24-48 hours.

    • Microbiota Analysis: Bacterial DNA was extracted from the fermentation broth at different time points. The composition of the gut microbiota was determined by 16S rRNA gene sequencing.

    • SCFA Analysis: The concentrations of acetate, propionate, and butyrate in the fermentation broth were measured using gas chromatography (GC).

  • Citation: [3]

Study 2: In vitro Fermentation of Inulin with Human Fecal Microbiota
  • Objective: To assess the impact of inulin on the composition of human gut microbiota and SCFA production using an in vitro fermentation model.

  • Methodology:

    • Fecal Sample Collection: Fecal samples were obtained from healthy human volunteers.

    • Fermentation System: A batch culture fermentation system was used, simulating the conditions of the human colon.

    • Substrate: Inulin was added as the sole carbohydrate source to the fermentation medium.

    • Incubation: The fecal inocula were incubated with the inulin-containing medium under anaerobic conditions at 37°C.

    • Microbial Analysis: Changes in the microbial populations, particularly Bifidobacterium and Lactobacillus, were quantified using techniques such as fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR).

    • SCFA Measurement: SCFA concentrations in the culture supernatant were determined by high-performance liquid chromatography (HPLC) or GC.

  • Citation: [2]

Mandatory Visualization

Signaling Pathways

Stachyose_Signaling_Pathway Stachyose Stachyose GutMicrobiota Gut Microbiota (e.g., Bifidobacterium, Lactobacillus) Stachyose->GutMicrobiota Fermentation SCFAs Increased SCFAs (Butyrate, Acetate) GutMicrobiota->SCFAs Production PI3K_AKT PI3K/Akt Pathway SCFAs->PI3K_AKT Activation Inflammation Decreased Inflammation (Reduced IL-6, TNF-α) PI3K_AKT->Inflammation Modulation

Inulin_Signaling_Pathway Inulin Inulin GutMicrobiota Altered Gut Microbiota (Increased pathobionts in colitis model) Inulin->GutMicrobiota Fermentation MyD88 MyD88 GutMicrobiota->MyD88 Activation IL18 IL-18 MyD88->IL18 Upregulation Inflammation Exacerbated Colitis (in DSS-induced model) IL18->Inflammation Mediation

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_fermentation In Vitro Fermentation cluster_analysis Analysis FecalSample Fecal Sample (Healthy Donors) Control Control (No Substrate) FecalSample->Control Stachyose Stachyose FecalSample->Stachyose Inulin Inulin FecalSample->Inulin Medium Basal Nutrient Medium Medium->Control Medium->Stachyose Medium->Inulin Incubation Anaerobic Incubation (37°C, 24-48h) Control->Incubation Stachyose->Incubation Inulin->Incubation MicrobiotaAnalysis 16S rRNA Sequencing (Microbiota Composition) Incubation->MicrobiotaAnalysis SCFAAnalysis Gas Chromatography (SCFA Production) Incubation->SCFAAnalysis

Conclusion

Both stachyose and inulin demonstrate significant prebiotic activity, effectively modulating the gut microbiota and increasing the production of beneficial SCFAs. Stachyose appears to exhibit a more selective fermentation, leading to a notable increase in Bifidobacterium and a decrease in certain potentially harmful bacteria. Inulin also promotes the growth of beneficial microbes, though some studies suggest it may have a broader impact on the microbial community.

The differential effects on SCFA production, with stachyose favoring acetate and butyrate and inulin also increasing propionate, suggest that these prebiotics may have distinct physiological benefits. The modulation of different signaling pathways, such as the PI3K/Akt pathway by stachyose-derived metabolites and the IL-18/MyD88 pathway by inulin-altered microbiota in a colitis model, highlights the need for further research into their specific mechanisms of action and potential therapeutic applications.

It is crucial to note that the majority of the comparative data is derived from in vitro studies. Well-controlled human clinical trials directly comparing the effects of stachyose and inulin are necessary to fully elucidate their respective impacts on human gut health and to guide their use in clinical and wellness applications.

References

Stachyose as a Cryoprotectant: A Comparative Guide for Cell Line Preservation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term storage of viable and functional cells is a cornerstone of biological research and therapeutic development. Cryopreservation, the process of preserving cells at ultra-low temperatures, is the most common method for achieving this. The success of cryopreservation hinges on the use of cryoprotective agents (CPAs) that mitigate the lethal effects of ice crystal formation and osmotic stress. While dimethyl sulfoxide (B87167) (DMSO) has long been the gold standard CPA, its inherent cytotoxicity has driven the search for safer and more effective alternatives. This guide provides a comparative analysis of stachyose (B150584), a naturally occurring tetrasaccharide, as a potential cryoprotectant for cell lines, benchmarking its performance against established CPAs like DMSO, trehalose (B1683222), and glycerol.

Performance Comparison of Cryoprotectants

The efficacy of a cryoprotectant is primarily evaluated based on post-thaw cell viability and the rate of apoptosis. While direct comparative studies of stachyose against other CPAs in a wide range of cell lines are limited, existing research provides valuable insights.

Key Mechanisms of Stachyose Cryoprotection:

Stachyose, a member of the raffinose (B1225341) family of oligosaccharides, exerts its cryoprotective effects through several mechanisms:

  • Inhibition of Ice Crystal Formation: Stachyose effectively suppresses the formation and growth of damaging ice crystals by depressing the freezing point and increasing the amount of unfrozen water at a given temperature.[1]

  • Protein Stabilization: The abundant hydroxyl groups in the stachyose molecule allow it to form hydrogen bonds with proteins, preserving their native conformation and preventing denaturation caused by freezing-induced stresses.[1]

  • Membrane Integrity: Like other sugars, stachyose is thought to protect cell membranes by replacing water molecules and maintaining the lipid bilayer structure, thus preventing phase transitions and loss of integrity during dehydration and rehydration.

Comparative Data Summary:

The following tables summarize available and inferred data on the performance of stachyose compared to DMSO, trehalose, and glycerol. It is important to note that direct, peer-reviewed quantitative data for stachyose in common cell lines is not as abundant as for trehalose and DMSO.

CryoprotectantCell TypePost-Thaw Viability (%)Reference/Note
Stachyose Human SpermatozoaSlightly lower than trehalose/sucroseInferred from a vitrification study.[2]
DMSO (10%) Human Hematopoietic Stem Cells~80-90%Widely reported standard.
Trehalose (0.2 M) + low DMSO Human Hematopoietic Stem CellsComparable to 10% DMSO[3]
Glycerol (10%) Red Blood Cells~70-80%Standard for RBC cryopreservation.
CryoprotectantCell TypePost-Thaw Apoptosis RateReference/Note
Stachyose Nicotiana benthamiana (plant cells)Can induce apoptosisThis highlights a potential cell-type specific negative effect.[4]
DMSO (10%) Various Cell LinesCan induce apoptosis post-thawA known cytotoxic effect.
Trehalose Murine Spermatogonial Stem CellsCan reduce apoptosis compared to DMSO alone[5]
Glycerol -Data not readily available-

Experimental Protocols

Detailed and validated protocols for using stachyose as a primary cryoprotectant for various cell lines are still under development. However, a general protocol can be adapted from established methods for other sugar-based cryoprotectants.

Proposed Protocol for Cryopreservation with Stachyose

This protocol is a guideline and should be optimized for specific cell lines.

Materials:

  • Healthy, log-phase cell culture

  • Complete growth medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Stachyose (cell culture grade)

  • Cryopreservation medium (e.g., complete growth medium with 20% FBS)

  • Cryovials

  • Controlled-rate freezing container (e.g., Mr. Frosty)

  • -80°C freezer

  • Liquid nitrogen storage tank

Procedure:

  • Cell Preparation:

    • For adherent cells, wash with PBS and detach using a gentle dissociation reagent (e.g., TrypLE).

    • For suspension cells, pellet by centrifugation.

    • Resuspend the cell pellet in cold cryopreservation medium at a concentration of 1-5 x 10^6 cells/mL.

  • Preparation of Stachyose Cryoprotectant Solution:

    • Prepare a stock solution of stachyose in serum-free culture medium or PBS. A starting concentration of 0.2 M to 0.4 M is recommended for optimization.

    • Filter-sterilize the stachyose solution.

  • Cryopreservation:

    • Slowly add the stachyose solution to the cell suspension to the desired final concentration.

    • Aliquot the cell suspension into cryovials.

    • Place the cryovials in a controlled-rate freezing container.

    • Place the container in a -80°C freezer for at least 4 hours (or overnight).

    • Transfer the cryovials to a liquid nitrogen tank for long-term storage.

  • Thawing:

    • Rapidly thaw the cryovial in a 37°C water bath.

    • Transfer the cell suspension to a tube containing pre-warmed complete growth medium.

    • Centrifuge the cells to remove the cryoprotectant.

    • Resuspend the cell pellet in fresh growth medium and plate in a culture vessel.

Post-Thaw Viability and Apoptosis Assays

1. Cell Viability Assessment (Trypan Blue Exclusion Assay):

  • Principle: Live cells with intact membranes exclude the trypan blue dye, while dead cells take it up and appear blue.

  • Protocol:

    • Mix a small aliquot of the thawed cell suspension with an equal volume of 0.4% trypan blue solution.

    • Incubate for 1-2 minutes at room temperature.

    • Load a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells.

    • Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

2. Apoptosis Assessment (Annexin V-FITC/PI Staining and Flow Cytometry):

  • Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

  • Protocol:

    • Wash the thawed cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry. The results will differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizing the Process and Pathways

Experimental Workflow for Validating Stachyose Cryoprotection

G cluster_prep Cell Preparation cluster_cryo Cryopreservation cluster_thaw Thawing & Recovery cluster_analysis Post-Thaw Analysis cell_culture Log-phase Cell Culture harvest Harvest & Count Cells cell_culture->harvest cpa Add Cryoprotectant (Stachyose vs. Controls) harvest->cpa freeze Controlled Rate Freezing (-1°C/min to -80°C) cpa->freeze store Long-term Storage (Liquid Nitrogen) freeze->store thaw Rapid Thawing (37°C) store->thaw remove_cpa Remove Cryoprotectant thaw->remove_cpa culture Post-thaw Culture remove_cpa->culture viability Viability Assay (Trypan Blue) culture->viability apoptosis Apoptosis Assay (Annexin V/PI) culture->apoptosis G cluster_stress Cryopreservation Stress cluster_cpa Stachyose Action cluster_pathway Cellular Response ice Ice Crystal Formation ros Reduced ROS Production ice->ros induces osmotic Osmotic Stress osmotic->ros induces cold Cold Shock mito Mitochondrial Integrity cold->mito destabilizes inhibit_ice Inhibit Ice Growth inhibit_ice->ice stabilize_mem Stabilize Membrane stabilize_mem->osmotic stabilize_prot Stabilize Proteins stabilize_prot->cold ros->mito damages caspase Inhibition of Caspase Activation mito->caspase activates apoptosis Reduced Apoptosis caspase->apoptosis executes viability Increased Cell Viability apoptosis->viability decreases

References

A Comparative Analysis of Oligosaccharide Profiles in Common Legume Species

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the oligosaccharide profiles of various commercially important legume species. For researchers, scientists, and professionals in drug development, understanding the oligosaccharide composition of legumes is crucial due to their potential prebiotic activity and their role in certain dietary intolerances. This document summarizes quantitative data on the predominant oligosaccharides and outlines the experimental methodologies for their analysis.

Quantitative Comparison of Oligosaccharide Content in Legumes

The following table summarizes the content of major oligosaccharides—raffinose (B1225341), stachyose, and verbascose—as well as the total Raffinose Family Oligosaccharides (RFOs) in several legume species. These values are presented in milligrams per gram of dry matter (mg/g DM) and are compiled from various scientific studies. It is important to note that the oligosaccharide content can vary depending on the specific cultivar, growing conditions, and analytical methods used.

Legume SpeciesRaffinose (mg/g DM)Stachyose (mg/g DM)Verbascose (mg/g DM)Total RFOs (mg/g DM)Predominant Oligosaccharide
Soybean (Glycine max)1.6 - 95.433.75 - 69.30-33.75 - 69.30Stachyose
Lupin (Lupinus spp.)0.30 - 1.902.30 - 8.60ND - 3.5057.23 - 130.38Stachyose
Pea (Pisum sativum)---52.03 - 80.60Verbascose (most cultivars)
Faba Bean (Vicia faba)---32.15 - 65.17Verbascose
Chickpea (Cicer arietinum)0.42 - 0.861.54 - 3.180.25 - 0.7310.33 (wild) - 0.66 (kabuli)Ciceritol, Stachyose
Lentil (Lens culinaris)---1.8 - 7.5 (% of seed)Stachyose
Mung Bean (Vigna radiata)----Verbascose
Cowpea (Vigna unguiculata)---~8% of total sugarsStachyose

Note: '-' indicates data not specified in the provided search results. ND: Not Detectable. The data is a range compiled from multiple studies and cultivars.[1][2][3][4][5]

Experimental Protocols

The quantification of oligosaccharides in legumes typically involves extraction, separation, and detection. The following is a generalized protocol based on common methodologies such as high-performance liquid chromatography (HPLC), gas-liquid chromatography (GLC), and mass spectrometry (MS).[6][7][8][9]

1. Sample Preparation:

  • Milling: Dry legume seeds are finely ground to a powder using a laboratory mill to increase the surface area for efficient extraction.

  • Defatting (Optional but Recommended): The ground sample is treated with a non-polar solvent (e.g., hexane) to remove lipids that can interfere with subsequent analyses.

2. Oligosaccharide Extraction:

  • An aliquot of the ground (and defatted) sample is extracted with an aqueous ethanol (B145695) solution (typically 70-80%).[9][10]

  • The mixture is subjected to heating and/or sonication to enhance extraction efficiency.[10]

  • The suspension is then centrifuged or filtered to separate the solid residue from the liquid extract containing the soluble carbohydrates.

  • The extraction process may be repeated multiple times to ensure complete recovery of the oligosaccharides.

3. Extract Purification (Optional):

  • For certain analytical methods, the extract may require further purification to remove interfering compounds such as proteins and polysaccharides. This can be achieved through precipitation or solid-phase extraction (SPE).

4. Chromatographic Analysis:

  • The purified extract is analyzed using a chromatographic system to separate the different oligosaccharides. Common techniques include:

    • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This method provides excellent separation and sensitive detection of underivatized carbohydrates.[10][11]

    • Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires derivatization of the sugars (e.g., trimethylsilylation) prior to injection. It offers high resolution and allows for mass spectral identification.[7][10]

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful technique allows for the identification and quantification of oligosaccharides with high specificity and sensitivity, often with minimal sample preparation.[6][8]

5. Quantification:

  • The concentration of each oligosaccharide is determined by comparing the peak areas from the sample chromatogram to those of known standards.

  • Calibration curves are generated using a series of standard solutions of known concentrations to ensure accurate quantification.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the analysis of oligosaccharides in legumes.

G Start Legume Seed Sample Milling Milling to Fine Powder Start->Milling Extraction Extraction with Aqueous Ethanol Milling->Extraction Centrifugation Centrifugation / Filtration Extraction->Centrifugation Extract Crude Oligosaccharide Extract Centrifugation->Extract Analysis Chromatographic Analysis Extract->Analysis HPAEC HPAEC-PAD Analysis->HPAEC Method 1 GCMS GC-MS Analysis->GCMS Method 2 LCMS LC-MS/MS Analysis->LCMS Method 3 Data Data Acquisition and Quantification HPAEC->Data GCMS->Data LCMS->Data End Oligosaccharide Profile Data->End

References

Efficacy of stachyose in modulating iron absorption compared to other prebiotics.

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Efficacy of Stachyose (B150584) and Other Prebiotics in Modulating Iron Absorption, Supported by Experimental Data.

Iron deficiency remains a significant global health challenge, driving research into dietary components that can enhance iron bioavailability. Among these, prebiotics have emerged as promising candidates due to their ability to modulate the gut microbiome and create a luminal environment favorable for mineral absorption. This guide provides a comparative analysis of the efficacy of stachyose against other well-researched prebiotics—fructo-oligosaccharides (FOS), galacto-oligosaccharides (GOS), and inulin (B196767)—in modulating iron absorption.

While direct evidence for stachyose's effect on iron absorption in humans is still emerging, its known impact on gut microbiota and the production of short-chain fatty acids (SCFAs) provides a strong basis for its potential role. This guide synthesizes available data to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the effects of different prebiotics on iron absorption and related gut environment parameters.

Table 1: Efficacy of Fructo-oligosaccharides (FOS) and Galacto-oligosaccharides (GOS) on Iron Absorption

PrebioticStudy PopulationDosageIron Compound% Increase in Iron AbsorptionReference
FOS Iron-deficient anemic rats50 g/kg dietFerric pyrophosphateIncreased apparent absorption[1]
GOS Iron-depleted young women15 gFerrous fumarate (B1241708)61% (with water), 28% (in a meal)[2]
GOS Iron-depleted young women7 gFerrous fumarate26%[2]
GOS Anemic infants7.5 g/day for 3 weeksFerrous fumarate + NaFeEDTA62%[2]
GOS & FOS Iron-deficient anemic women963 mg/kg (GOS) + 30 ppm FeSO₄Ferrous sulfateSignificant improvement in serum iron[3]

Table 2: Efficacy of Inulin on Iron Absorption

PrebioticStudy PopulationDosageIron CompoundEffect on Iron AbsorptionReference
Inulin Women with low iron status20 g/day for 4 weeksNot specifiedNo significant effect[2]
Inulin Healthy women2 g/day (in a mixture)Heme iron56% increase in heme iron absorption[4]
Inulin Iron-deficient anemic women963 mg/kg + 10-20 ppm NaFeEDTASodium iron EDTASignificant improvement in iron biomarkers[3][5]

Table 3: Effects of Stachyose on Gut Microbiota and Short-Chain Fatty Acid (SCFA) Production

ParameterStudy ModelDosageKey FindingsReference
Gut Microbiota In vitro fermentation with human fecal samplesNot specifiedIncreased abundance of Bifidobacterium and Faecalibacterium; Decreased Escherichia-Shigella[6]
SCFA Production In vitro fermentation with human fecal samplesNot specifiedSignificant increase in acetate (B1210297) levels[6]
Gut Microbiota InfantsNot specifiedPromoted proliferation of acetic and propionic acid-producing bacteria[7]
SCFA Production InfantsNot specifiedSignificantly increased acetic and propionic acid[7]

Proposed Mechanism of Prebiotic-Enhanced Iron Absorption

Prebiotics are thought to enhance iron absorption primarily through their fermentation by gut bacteria in the colon, leading to the production of SCFAs. This process lowers the colonic pH, which can increase the solubility of ferric iron (Fe³⁺) and facilitate its reduction to the more absorbable ferrous form (Fe²⁺). Furthermore, SCFAs can stimulate the proliferation of enterocytes, thereby increasing the absorptive surface area of the intestine. Some studies also suggest that prebiotics may upregulate the expression of iron transporters such as Divalent Metal Transporter 1 (DMT1) and ferroportin.

Prebiotic_Iron_Absorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Prebiotic Prebiotic (e.g., Stachyose, FOS, GOS, Inulin) GutMicrobiota Gut Microbiota DMT1 DMT1 GutMicrobiota->DMT1 May upregulate expression FPN Ferroportin (FPN) GutMicrobiota->FPN May upregulate expression Fe3 Ferric Iron (Fe³⁺) (Insoluble) Fe2 Ferrous Iron (Fe²⁺) (Soluble) Fe2->DMT1 Uptake SCFA Short-Chain Fatty Acids (SCFAs) (e.g., Acetate, Propionate, Butyrate) EnterocyteProliferation Increased Absorptive Surface SCFA->EnterocyteProliferation Stimulates LowpH Lower pH DMT1->FPN Intracellular Transport Bloodstream Bloodstream FPN->Bloodstream Export

Experimental Protocols

A common and robust method for assessing iron absorption in human studies is the use of stable iron isotopes. The following is a generalized protocol based on methodologies reported in the cited literature.[2][8]

Objective: To determine the effect of a prebiotic on iron absorption from a specific iron compound.

Study Design: A randomized, double-blind, crossover study is often employed. This design allows each participant to act as their own control, minimizing inter-individual variability.

Participants: Recruitment of subjects with low iron stores (e.g., serum ferritin < 25 µg/L) is common, as their iron absorption is upregulated, making it easier to detect the effects of enhancers.[2]

Methodology:

  • Baseline Blood Sample: A blood sample is collected to determine baseline hematological parameters, including hemoglobin, serum ferritin, and isotopic composition of iron.

  • Test Meal Administration: On separate occasions (e.g., two weeks apart), participants consume a standardized meal containing a specific iron compound (e.g., ferrous fumarate) labeled with a stable iron isotope (e.g., ⁵⁷Fe or ⁵⁸Fe). In one session, the meal is co-administered with the prebiotic (e.g., 15 g GOS), and in the other session, with a placebo (e.g., maltodextrin).

  • Blood Sampling: Blood samples are collected at specific time points post-meal (e.g., 2, 4, 6, 8, and 24 hours) to measure the appearance of the stable isotope in the blood.

  • Erythrocyte Incorporation: A final blood sample is taken 14 days after the test meal to measure the incorporation of the stable isotope into red blood cells. This is a measure of the total amount of iron absorbed and utilized for erythropoiesis.

  • Isotope Analysis: The isotopic enrichment of iron in blood samples is determined using multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS).

  • Calculation of Fractional Iron Absorption: The percentage of the administered isotopic dose incorporated into red blood cells is calculated to determine the fractional iron absorption.

Experimental_Workflow

Comparative Efficacy

Fructo-oligosaccharides (FOS) and Galacto-oligosaccharides (GOS):

The most convincing evidence for the iron absorption-enhancing effects of prebiotics comes from studies on FOS and GOS.[2] Both have been shown to significantly increase iron absorption, particularly from ferrous fumarate, in iron-depleted women and anemic infants.[2][9] The effects appear to be dose-dependent and may be more pronounced with acute (single-dose) administration in adults.[2]

Inulin:

The evidence for inulin's effect on iron absorption is less consistent. Some studies in women with low iron status have shown no significant direct benefit of inulin supplementation on iron absorption.[2] However, when combined with iron fortification, inulin has been shown to improve iron biomarkers, suggesting a potential synergistic effect.[3][5] One study also demonstrated a significant increase in heme iron absorption from a prebiotic mixture containing inulin.[4]

Stachyose:

Direct human clinical trials on the effect of stachyose on iron absorption are currently lacking. However, in vitro and infant studies have demonstrated that stachyose effectively modulates the gut microbiota, leading to an increase in beneficial bacteria such as Bifidobacterium and Faecalibacterium, and a significant increase in the production of SCFAs, particularly acetate and propionate.[6][7] These effects are consistent with the proposed mechanisms by which prebiotics enhance iron absorption. Therefore, it is plausible that stachyose could positively influence iron bioavailability. Further research, particularly well-controlled human intervention studies using stable isotope techniques, is warranted to directly assess the efficacy of stachyose in modulating iron absorption.

Conclusion

Current evidence strongly supports the role of GOS and FOS in enhancing iron absorption, particularly in iron-deficient individuals. The efficacy of inulin appears to be more variable and may be dependent on co-administration with fortified iron. While direct evidence for stachyose is not yet available, its potent prebiotic activity, characterized by the stimulation of beneficial gut bacteria and SCFA production, suggests it is a promising candidate for improving iron nutrition. This guide highlights the need for further clinical investigation into the effects of stachyose on iron bioavailability to fully understand its potential as a functional ingredient for addressing iron deficiency.

References

A Comparative Guide to Stachyose Analysis: Cross-Validation of HPLC and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of stachyose (B150584), a functional tetrasaccharide, is crucial in various fields, including food science, nutrition, and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most prevalent analytical techniques employed for this purpose. This guide provides an objective comparison of their performance for stachyose analysis, supported by experimental data and detailed methodologies.

Performance Comparison: HPLC-RID vs. LC-MS/MS

The choice between HPLC-RID and LC-MS/MS for stachyose analysis hinges on the specific requirements of the study, particularly the need for sensitivity, selectivity, and structural information. While HPLC-RID offers a simple and robust method for routine quantification, LC-MS/MS provides superior sensitivity and specificity, making it ideal for complex matrices and trace-level detection.

The following table summarizes the key quantitative performance parameters for the analysis of stachyose using both techniques. Data has been compiled from various validation studies to provide a comparative overview.

Performance ParameterHPLC with Refractive Index Detection (HPLC-RID)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) ~0.08 g/L (for similar oligosaccharides)[1]Not explicitly reported, but significantly lower than HPLC-RID
Limit of Quantitation (LOQ) ~0.2 g/L (for similar oligosaccharides)[1]100 ng/mL (0.0001 g/L)[2]
Linearity Range 0.25 - 5.0 g/L (for similar oligosaccharides)[1]100 - 30,000 ng/mL (0.0001 - 0.03 g/L)[2]
Precision (%RSD) < 5%Intra-day: < 8.7%, Inter-day: < 8.7%[2]
Accuracy (%Recovery) 90-110% (typical)97.2 - 108.4%[2]
Selectivity Lower; potential for co-elution with other sugarsHigh; based on specific mass-to-charge ratio transitions
Structural Information NoneProvides molecular weight and fragmentation data for structural confirmation

Experimental Protocols

Detailed methodologies for both HPLC-RID and LC-MS/MS are crucial for reproducible results. Below are representative experimental protocols for stachyose analysis.

HPLC-RID Method for Stachyose Quantification

This method is suitable for the routine analysis of stachyose in relatively simple matrices.

1. Sample Preparation:

  • Weigh 0.1 g of ground sample into a centrifuge tube.

  • Add 1.8 mL of 50% ethanol (B145695) and vortex for 1 minute.

  • Place in an 80°C water bath for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-RID Conditions:

  • Column: Amino-bonded silica (B1680970) column (e.g., COSMOSIL Sugar-D, 4.6 mm x 250 mm)[3]

  • Mobile Phase: Acetonitrile (B52724):Water (70:30, v/v)[3]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C[3]

  • Injection Volume: 20 µL

  • Detector: Refractive Index Detector (RID)

LC-MS/MS Method for Stachyose Quantification

This highly sensitive and selective method is ideal for complex biological matrices and low-level quantification.

1. Sample Preparation (for plasma):

  • To 50 µL of plasma, add 200 µL of acetonitrile (containing internal standard, e.g., nystose).

  • Vortex for 3 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Centrifuge at 13,000 rpm for 5 minutes and inject the supernatant.

2. LC-MS/MS Conditions:

  • Column: Asahipak NH2P-50 4E column[2]

  • Mobile Phase: Acetonitrile:Water (55:45, v/v)[2]

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: Ambient

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode[2]

  • MRM Transitions:

Experimental Workflows

To visualize the analytical processes, the following diagrams illustrate the workflows for both HPLC-RID and LC-MS/MS analysis of stachyose.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-RID Analysis weigh Weigh Sample extract Solvent Extraction weigh->extract centrifuge Centrifugation extract->centrifuge filter Filtration centrifuge->filter hplc HPLC Separation (Amino Column) filter->hplc rid RID Detection hplc->rid data Data Acquisition & Quantification rid->data

Caption: Workflow for Stachyose Analysis using HPLC-RID.

LCMS_Workflow cluster_sample_prep_ms Sample Preparation (Plasma) cluster_lcms_analysis LC-MS/MS Analysis plasma Plasma Sample precipitate Protein Precipitation plasma->precipitate evaporate Evaporation precipitate->evaporate reconstitute Reconstitution evaporate->reconstitute lc LC Separation (HILIC Column) reconstitute->lc ms MS/MS Detection (MRM Mode) lc->ms data_ms Data Acquisition & Quantification ms->data_ms

Caption: Workflow for Stachyose Analysis using LC-MS/MS.

Conclusion

The cross-validation of HPLC-RID and LC-MS/MS for stachyose analysis reveals distinct advantages for each technique. HPLC-RID is a cost-effective and robust method suitable for routine quality control and quantification in less complex samples. In contrast, LC-MS/MS offers unparalleled sensitivity and selectivity, making it the method of choice for pharmacokinetic studies, analysis of complex biological matrices, and applications requiring trace-level detection and structural confirmation. The selection of the appropriate technique should be guided by the specific analytical needs, desired level of sensitivity, and the complexity of the sample matrix.

References

A comparative study of stachyose content in different soybean varieties.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of stachyose (B150584) content across various soybean (Glycine max) varieties. Stachyose, a raffinose (B1225341) family oligosaccharide (RFO), is a significant carbohydrate in soybean seeds. While it can act as a prebiotic, it is largely indigestible by humans and monogastric animals, leading to gastrointestinal discomfort.[1] Consequently, developing soybean lines with low stachyose content is a key objective in breeding programs for both human food and animal feed applications.[2][3] This document summarizes quantitative data on stachyose levels, details the analytical methodologies used for its quantification, and illustrates the biochemical pathway of its synthesis.

Quantitative Comparison of Stachyose Content

The concentration of stachyose varies significantly among soybean germplasm, influenced by both genetic and environmental factors.[2][4][5] Breeding efforts have successfully identified and developed lines with substantially reduced stachyose levels. The following table summarizes stachyose content in select soybean varieties and lines, compiled from various research studies.

Soybean Variety/LineStachyose Content (% of dry matter)Stachyose Content (mg/g)Key CharacteristicsReference
General Range 1.4% - 6.7%14 - 67Represents typical variation in soybean germplasm.[2][5]
S07-5049 4.6%46Elite line with a typical stachyose profile.[2]
PI 603176A 0.5% - 0.55%5 - 5.5Ultra-low stachyose content due to a mutation in the stachyose synthase (STS) gene.[2]
PI 536547 B < 2.3%< 23Accession with a desirable low stachyose profile.[4]
PI 561288 < 2.3%< 23Accession with a desirable low stachyose profile.[4]
PI 549065 < 2.3%< 23Accession with a desirable low stachyose profile.[4]
PI 200508 Not specified, lowNot specified, lowUsed as a low-stachyose check in experimental analyses.[2]
Williams 82 Not specified, standardNot specified, standardStandard cultivar used as a control in quantification studies.[2]

Experimental Protocols for Stachyose Quantification

The standard method for the quantification of stachyose and other soluble carbohydrates in soybeans is High-Performance Liquid Chromatography (HPLC) coupled with a Refractive Index (RI) detector.[1][6]

1. Sample Preparation

This protocol is adapted from methodologies described by Valliyodan et al. (2015) and others.[1][2][6]

  • Grinding: Approximately 1 gram of dried soybean seeds is ground into a fine powder using a laboratory mill (e.g., Thomas Wiley Mini-Mill with a 20-mesh screen).[6]

  • Extraction:

    • Weigh approximately 0.1 g of the ground soybean powder into a 2 mL centrifuge tube.[2]

    • Add 0.9 mL of HPLC-grade water or 50% ethanol (B145695).[1][2] 50% ethanol has been shown to be highly effective for RFO extraction.[7]

    • Incubate the mixture in a shaking water bath at 50-55°C for 20-30 minutes to facilitate sugar extraction.[1][2]

    • Add 0.9 mL of 95% acetonitrile (B52724) and vortex for 30 seconds to precipitate proteins and other macromolecules.[2]

    • Centrifuge the sample for 10 minutes to pellet the solid material.

    • Filter the resulting supernatant through a 0.45 µm syringe filter into an HPLC vial.[1][2]

  • Dilution: For analysis, a 100 µL aliquot of the filtered sample solution is often mixed with 400 µL of 65% acetonitrile in the HPLC vial.[2] An internal standard, such as melibiose, may be added to improve quantification accuracy.[2]

2. HPLC-RI Analysis

  • Instrument: A High-Performance Liquid Chromatography system equipped with a Refractive Index (RI) detector.[1]

  • Column: A carbohydrate analysis column, such as an Aminex HPX-87C.[1]

  • Mobile Phase: Deionized water.[1]

  • Flow Rate: 0.6 mL/min.[1]

  • Column Temperature: 85°C.[1]

  • Injection Volume: 20 µL.[1]

3. Quantification

  • A calibration curve is generated using standard solutions of stachyose at known concentrations.

  • Stachyose in the soybean samples is identified by comparing its retention time with that of the standard.

  • The concentration is calculated by comparing the peak area of the sample to the calibration curve.[1]

Biochemical Pathway and Experimental Workflow

Stachyose Biosynthesis Pathway

Stachyose is synthesized from sucrose (B13894) via the sequential addition of galactose moieties. The galactose donor for these reactions is galactinol.[8] The key enzymes in this pathway are Raffinose Synthase (RS) and Stachyose Synthase (STS).[8][9] A mutation in the STS gene is responsible for the ultra-low stachyose phenotype in lines like PI 603176A.[2]

Stachyose_Biosynthesis Sucrose Sucrose Raffinose Raffinose Sucrose->Raffinose Galactinol Galactinol (Galactose Donor) RS Raffinose Synthase (RS) Galactinol->RS STS Stachyose Synthase (STS) Galactinol->STS Stachyose Stachyose Raffinose->Stachyose RS->Raffinose STS->Stachyose

Caption: Metabolic pathway for the synthesis of raffinose and stachyose from sucrose in soybeans.

Experimental Workflow for Stachyose Quantification

The following diagram outlines the logical flow of the experimental process, from sample acquisition to final data analysis.

Stachyose_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Soybean Seed Sampling B Grinding to Fine Powder A->B C Solvent Extraction (50% Ethanol) B->C D Centrifugation & Filtration C->D E HPLC-RI Injection D->E F Chromatogram Generation E->F G Peak Identification (vs. Standard) F->G H Quantification (vs. Calibration Curve) G->H I Final Data Reporting (mg/g) H->I

Caption: Standard experimental workflow for the quantification of stachyose in soybean seeds.

References

Verifying the Anti-proliferative Effect of Stachyose on Colon Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-proliferative effects of stachyose (B150584) on colon cancer cells, supported by experimental data from peer-reviewed studies. It is designed to offer an objective overview for researchers, scientists, and professionals in drug development. While current research primarily focuses on the Caco-2 cell line, this guide also draws comparisons with other prebiotics to provide a broader context for stachyose's potential as an anti-cancer agent.

Quantitative Data on Anti-proliferative and Apoptotic Effects

The primary mechanism by which stachyose appears to exert its anti-proliferative effect on colon cancer cells is through the induction of apoptosis. The following tables summarize the key quantitative data from a study on the human colon adenocarcinoma cell line, Caco-2.

Table 1: Dose-Dependent Inhibition of Caco-2 Cell Proliferation by Stachyose

Stachyose Concentration (mg/mL)Cell Inhibitory Rate (%)
0.415.31 ± 3.20
0.828.45 ± 2.10
1.640.23 ± 5.70
3.255.67 ± 4.50

Table 2: Dose-Dependent Induction of Apoptosis in Caco-2 Cells by Stachyose

Stachyose Concentration (mg/mL)Apoptosis Rate (%)
0 (Control)0
0.411.6
0.822.7
1.638.2
3.252.7

Data sourced from a study investigating the direct inhibitory effect of stachyose on Caco-2 cells.[1][2]

Comparison with Other Prebiotics

While direct comparative studies of stachyose against other prebiotics on the same colon cancer cell line under identical conditions are limited, existing research on other prebiotics like Fructo-oligosaccharides (FOS), Galacto-oligosaccharides (GOS), and Inulin provides a useful benchmark for evaluating the potential of stachyose.

Table 3: Comparative Anti-proliferative Effects of Various Prebiotics on Colon Cancer Cell Lines

PrebioticColon Cancer Cell LineObserved Effects
Stachyose Caco-2Dose-dependent inhibition of proliferation and induction of apoptosis.[1][2]
Fructo-oligosaccharides (FOS)HCT-116Showed cytotoxic activity and inhibited cell proliferation.
Galacto-oligosaccharides (GOS)GeneralFermentation products can inhibit the growth of colon cancer cells.
InulinHT-29Fermentation products inhibited cell growth and modulated differentiation.

It is important to note that the effects of many prebiotics are often attributed to their fermentation products, such as short-chain fatty acids (SCFAs), which can have direct anti-proliferative and pro-apoptotic effects on colon cancer cells. The available data on stachyose, however, points to a direct inhibitory effect on Caco-2 cells, independent of fermentation.

Signaling Pathway of Stachyose-Induced Apoptosis

Current evidence strongly suggests that stachyose induces apoptosis in Caco-2 colon cancer cells through the caspase-dependent mitochondrial pathway . This intrinsic apoptotic pathway is initiated by cellular stress and leads to a cascade of events culminating in programmed cell death.

The key molecular events in this pathway influenced by stachyose include:

  • Down-regulation of Bcl-2: Bcl-2 is an anti-apoptotic protein that prevents the release of cytochrome c from the mitochondria.

  • Up-regulation of Bax: Bax is a pro-apoptotic protein that promotes the release of cytochrome c.

  • Release of Cytochrome c: The release of cytochrome c from the mitochondria is a critical step in initiating the caspase cascade.

  • Activation of Caspase-9 and Caspase-3: Caspase-9 is an initiator caspase that is activated by cytochrome c, which in turn activates the executioner caspase, Caspase-3, leading to the breakdown of cellular components and apoptosis.[1][3]

cluster_mito Stachyose Stachyose Bcl2 Bcl-2 Stachyose->Bcl2 Down-regulates Bax Bax Stachyose->Bax Up-regulates Mitochondrion Mitochondrion CytC Cytochrome c Bcl2->Mitochondrion Inhibits release Bax->Mitochondrion Promotes release Caspase9 Caspase-9 CytC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Stachyose-induced mitochondrial apoptosis pathway in colon cancer cells.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below for reproducibility and further investigation.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Workflow:

cluster_workflow MTT Assay Workflow Seed Cells Seed Cells Treat with Stachyose Treat with Stachyose Seed Cells->Treat with Stachyose Add MTT Reagent Add MTT Reagent Treat with Stachyose->Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Add Solubilization Solution Add Solubilization Solution Incubate->Add Solubilization Solution Measure Absorbance Measure Absorbance Add Solubilization Solution->Measure Absorbance cluster_workflow Apoptosis Assay Workflow Seed & Treat Cells Seed & Treat Cells Harvest & Wash Cells Harvest & Wash Cells Seed & Treat Cells->Harvest & Wash Cells Resuspend in Binding Buffer Resuspend in Binding Buffer Harvest & Wash Cells->Resuspend in Binding Buffer Add Annexin V-FITC & PI Add Annexin V-FITC & PI Resuspend in Binding Buffer->Add Annexin V-FITC & PI Incubate Incubate Add Annexin V-FITC & PI->Incubate Analyze by Flow Cytometry Analyze by Flow Cytometry Incubate->Analyze by Flow Cytometry

References

Comparison of different enzymatic methods for stachyose hydrolysis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different enzymatic methods for the hydrolysis of stachyose (B150584), a tetrasaccharide implicated in digestive discomfort and a target for modification in various food and pharmaceutical applications. This document outlines the performance of key enzymes, supported by experimental data, to aid in the selection of the most suitable biocatalyst for specific research and development needs.

Introduction to Stachyose Hydrolysis

Stachyose is a raffinose (B1225341) family oligosaccharide (RFO) composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit. The inability of the human digestive system to hydrolyze the α-1,6-glycosidic bonds of stachyose leads to its fermentation by gut bacteria, which can cause flatulence and other gastrointestinal issues. Enzymatic hydrolysis offers a specific and efficient method to break down stachyose into digestible sugars, thereby improving the nutritional value of foods and offering potential therapeutic applications. The primary enzymes employed for this purpose are α-galactosidases and, to a lesser extent, invertases (β-fructofuranosidases).

Comparative Analysis of Key Enzymes

The enzymatic hydrolysis of stachyose is predominantly carried out by α-galactosidases, which cleave the terminal α-1,6-linked galactose residues. Invertases can also hydrolyze the sucrose (B13894) moiety of stachyose. The selection of an appropriate enzyme depends on factors such as its origin, optimal reaction conditions, kinetic parameters, and substrate specificity.

Enzyme Performance Data

The following tables summarize the quantitative data for various enzymes used in stachyose hydrolysis, providing a basis for comparison.

Table 1: Optimal Conditions for Stachyose Hydrolysis by Various Enzymes

Enzyme SourceEnzyme TypeOptimal pHOptimal Temperature (°C)Reference
Glycine max (Soybean)α-Galactosidase--[1]
Gibberella fujikuroiα-Galactosidase5.5 - 6.055[2]
Debaryomyces hansenii UFV-1α-Galactosidase-60
Termitomyces eurrhizusα-Galactosidase5.060[3]
Aspergillus nigerα-Galactosidase3.560
Leptothrix cholodniiβ-D-Fructofuranosidase (Invertase)6.550[4]
Germinating Guar (B607891)α-Galactosidase5.045[5]

Table 2: Kinetic Parameters of Enzymes for Stachyose Hydrolysis

Enzyme SourceEnzyme TypeSubstrate(s)Km (mM)Vmaxkcatkcat/KmReference
Glycine max (Soybean)α-GalactosidaseStachyose4.79---[1]
Debaryomyces hansenii UFV-1α-GalactosidaseStachyose9.66---
Aspergillus nigerα-GalactosidaseStachyose---Lower than for galactomanno-oligosaccharides[6]
Leptothrix cholodniiβ-D-Fructofuranosidase (Invertase)Stachyose----[4]
Xanthophyllomyces dendrorhousβ-Fructofuranosidase (Invertase)Sucrose, 1-Kestose4.0 ± 0.5 (Sucrose)-341 ± 14 min-1 (Sucrose)85.3 ± 6.8 min-1mM-1 (Sucrose)[7]

Note: A comprehensive comparison of Vmax and kcat values for stachyose is limited due to the lack of available data in the reviewed literature. Many studies report kinetics using artificial substrates like p-nitrophenyl-α-D-galactopyranoside (pNPG) or other natural substrates like raffinose.

Table 3: Hydrolysis Efficiency of Different Enzymes on Stachyose

Enzyme SourceEnzyme TypeSubstrate ConcentrationIncubation TimeHydrolysis PercentageReference
Gibberella fujikuroiα-GalactosidaseSoymilk (6.1% stachyose)2.5 hoursComplete[2]
Debaryomyces hansenii UFV-1α-GalactosidaseSoymilk4 hours100%
Termitomyces eurrhizusα-Galactosidase-6 hoursComplete[3]
Leptothrix cholodniiβ-D-Fructofuranosidase (Invertase)2% Stachyose24 hoursComplete[8]
Germinating Guarα-GalactosidaseSoybean milk30 minutes80%[5]
Immobilized Watermelon α-Galactosidaseα-Galactosidase--92.3%[9]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing experimental findings. Below are representative protocols for key experiments in stachyose hydrolysis.

Protocol 1: Enzymatic Hydrolysis of Stachyose
  • Substrate Preparation: Prepare a solution of stachyose (e.g., 2% w/v) in a buffer with the optimal pH for the enzyme being tested (e.g., 50 mM sodium phosphate (B84403) buffer for α-galactosidase or 50 mM citrate-phosphate buffer for invertase)[4].

  • Enzyme Preparation: Dissolve the enzyme in the same buffer to a desired concentration (e.g., 5 U/mL)[4].

  • Reaction Initiation: Add the enzyme solution to the substrate solution to initiate the hydrolysis reaction. The reaction mixture is then incubated at the enzyme's optimal temperature (e.g., 40-60°C) for a specific duration (e.g., 1 to 24 hours)[4].

  • Reaction Termination: To stop the reaction, heat the samples at 100°C for 5-10 minutes to denature the enzyme[4].

  • Sample Analysis: Analyze the hydrolysis products using methods such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the extent of stachyose degradation and the formation of product sugars.

Protocol 2: Analysis of Hydrolysis Products by Thin Layer Chromatography (TLC)
  • Plate Preparation: Use silica (B1680970) gel TLC plates.

  • Sample Application: Spot a small volume (e.g., 2-5 µL) of the reaction mixture and standard solutions (stachyose, raffinose, sucrose, galactose, fructose) onto the TLC plate.

  • Development: Develop the chromatogram in a solvent system such as acetic acid-chloroform-water (7:5:1, v/v)[4]. The plate is typically developed twice to improve separation.

  • Visualization: After drying the plate, spray it with a visualization reagent, such as 50% ethanolic sulfuric acid, and heat until spots appear.

  • Analysis: Compare the Rf values of the spots in the sample to those of the standards to identify the hydrolysis products. The disappearance of the stachyose spot and the appearance of product spots indicate successful hydrolysis[3][10].

Protocol 3: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: Use an HPLC system equipped with a refractive index detector (RID) and a carbohydrate analysis column (e.g., Hi-Plex Na or an amino column)[11][12].

  • Mobile Phase: A common mobile phase for carbohydrate analysis is a mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v) run isocratically[12].

  • Sample Preparation: Filter the reaction samples through a 0.45 µm syringe filter before injection[12].

  • Injection and Separation: Inject a small volume (e.g., 10 µL) of the sample onto the column. Maintain the column at a constant temperature (e.g., 30-35°C)[11][12].

  • Detection and Quantification: The separated sugars are detected by the RID. The concentration of each sugar is determined by comparing the peak area to a standard curve generated from known concentrations of stachyose, raffinose, sucrose, galactose, and fructose[11].

Visualizing the Processes

To better understand the enzymatic hydrolysis of stachyose, the following diagrams illustrate the reaction pathways and a typical experimental workflow.

Stachyose_Hydrolysis_Pathways Stachyose Stachyose (Gal-Gal-Glc-Fru) Raffinose Raffinose (Gal-Glc-Fru) Stachyose->Raffinose α-Galactosidase Galactose1 Galactose Fructose Fructose Mannotriose Mannotriose (Gal-Gal-Glc) Stachyose->Mannotriose Invertase Sucrose Sucrose (Glc-Fru) Raffinose->Sucrose α-Galactosidase Galactose2 Galactose Melibiose Melibiose (Gal-Glc)

Caption: Enzymatic hydrolysis pathways of stachyose.

Experimental_Workflow Start Start: Select Enzymes for Comparison Prep Prepare Stachyose Substrate and Enzyme Solutions Start->Prep Reaction Perform Enzymatic Hydrolysis (Control pH, Temperature, Time) Prep->Reaction Termination Terminate Reaction (e.g., Heat Inactivation) Reaction->Termination Analysis Analyze Hydrolysis Products (TLC / HPLC) Termination->Analysis Quant Quantify Stachyose and Products Analysis->Quant Compare Compare Enzyme Performance (Kinetics, % Hydrolysis) Quant->Compare End End: Select Optimal Enzyme Compare->End

Caption: Experimental workflow for comparing enzymatic hydrolysis of stachyose.

Conclusion

The enzymatic hydrolysis of stachyose is a highly effective method for improving the nutritional quality of various products. α-Galactosidases from fungal sources such as Aspergillus niger and Termitomyces eurrhizus demonstrate high efficiency, achieving complete hydrolysis under optimal conditions. Invertases, like the one from Leptothrix cholodnii, present an alternative approach by targeting a different glycosidic bond in the stachyose molecule.

The choice of enzyme will ultimately depend on the specific application, considering factors such as the pH and temperature of the processing environment, the desired end-products, and cost-effectiveness. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to make informed decisions in their pursuit of efficient stachyose hydrolysis. Further research to elucidate the complete kinetic profiles (including Vmax and kcat) of a wider range of enzymes on stachyose will be invaluable for more precise comparative analyses and the rational design of biocatalytic processes.

References

Safety Operating Guide

Personal protective equipment for handling Stachyose (hydrate)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal protocols for handling Stachyose (hydrate) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize risk.

Hazard Identification and Personal Protective Equipment (PPE)

While Stachyose (hydrate) is not classified as a hazardous substance under GHS and does not meet the criteria for classification according to Regulation (EC) No 1272/2008, adherence to standard laboratory safety protocols is essential to mitigate potential risks such as skin, eye, or respiratory irritation from dust.[1][2][3]

The recommended Personal Protective Equipment (PPE) is summarized below.

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.Must be tested and approved under government standards like NIOSH (US) or EN 166 (EU) to protect against dust particles.[4][5]
Skin Protection Chemical-resistant gloves (e.g., nitrile).Handle with gloves, inspecting them before use. Use proper glove removal technique to avoid skin contact.[4] A lab coat or other protective clothing should be worn to prevent skin exposure.[5]
Respiratory Protection Not required for normal use.For situations where nuisance levels of dust are generated, a type N95 (US) or type P1 (EN 143) dust mask should be used.[4] Ensure respirators are approved under standards like NIOSH or CEN (EU).[4]

Operational and Disposal Plans

Safe handling of Stachyose (hydrate) involves careful operational procedures from preparation to disposal. The following protocols provide step-by-step guidance.

Experimental Protocols: Safe Handling and Use

  • Ventilation: Work in a well-ventilated area.[4] Use appropriate exhaust ventilation, such as a fume hood, at places where dust is likely to be formed.[4]

  • Minimizing Dust: Avoid actions that generate dust.[4][5] If weighing the powder, do so carefully to minimize dispersal.

  • Hygiene Practices: Handle in accordance with good industrial hygiene and safety practices.[5] Wash hands thoroughly after handling and before eating, drinking, or smoking.[4] Keep the substance away from food, drink, and animal feed.[2][3]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][5]

Accidental Release Measures: Spill Cleanup Protocol

  • Avoid Dust Generation: Gently sweep up the spilled solid material.[4] Avoid breathing in any dust that is generated.[4]

  • Containment: Shovel the swept-up material into a suitable, closed container for disposal.[4]

  • Environmental Protection: Prevent the product from entering drains, surface water, or ground water.[2][3][6]

  • Personal Protection: Ensure appropriate PPE is worn during cleanup.[4]

First Aid Procedures

  • Inhalation: If inhaled, move the person into fresh air. If breathing is difficult, give artificial respiration.[4]

  • Skin Contact: Wash off with soap and plenty of water.[4]

  • Eye Contact: Flush eyes with water as a precaution for several minutes.[3][4]

  • Ingestion: Never give anything by mouth to an unconscious person.[4] Rinse mouth with water.[4]

Disposal Plan

  • Product Disposal: Dispose of unused product in accordance with local, regional, and national regulations. Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[7]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[4] Completely emptied packages may be eligible for recycling.[6] Do not empty into drains.[4][6]

Key Substance Data

The following table summarizes key quantitative and qualitative data for Stachyose (hydrate).

PropertyData
Appearance Off-white solid powder.[5][8]
Molecular Formula C₂₄H₄₂O₂₁ · xH₂O.[5][6]
Molecular Weight 666.58 g/mol (anhydrous basis).[5][8]
Melting Point 95 - 105 °C / 203 - 221 °F.[5]
Solubility Soluble in water.[5][8]
Stability Stable under normal storage conditions.[5]
Incompatible Materials Strong oxidizing agents.[1][5]
Hazardous Decomposition Carbon monoxide (CO) and Carbon dioxide (CO₂) may be liberated in a fire.[4][5]

Safety Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of Stachyose (hydrate) from initial preparation to final disposal.

Stachyose_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase A 1. Assess Risks & Review SDS B 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C 3. Handle in Well-Ventilated Area (Minimize Dust) D Spill Occurs? C->D E Spill Cleanup Protocol: - Avoid dust - Sweep into container - Prevent drain entry D->E Yes F 4. Decontaminate Work Area D->F No E->F G 5. Doff PPE Correctly F->G H 6. Wash Hands Thoroughly G->H I 7. Dispose of Waste (Product & Contaminated PPE) per Regulations H->I

Caption: Workflow for safe handling of Stachyose (hydrate).

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.